Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIFCHLLDTWCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976980 | |
| Record name | Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-64-9 | |
| Record name | NSC55526 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Foreword: The Cyclopropane Moiety in Modern Chemistry
The cyclopropane ring, a seemingly simple three-membered carbocycle, is a cornerstone of modern organic synthesis and medicinal chemistry. Its inherent ring strain and unique electronic properties bestow upon it a reactivity profile that is distinct from its acyclic or larger-ring counterparts. When incorporated into molecular scaffolds, it can act as a conformationally rigid linker, a bioisostere for double bonds, and a tool for modulating physicochemical properties such as lipophilicity and metabolic stability. This guide focuses on a specific, valuable exemplar of this class: Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. By wedding the cyclopropane core to an electronically significant methoxyphenyl group and a versatile ethyl ester handle, this compound emerges as a pivotal building block for complex molecular architectures and a subject of interest for bioactive compound development.
Core Molecular Identity and Physicochemical Profile
This compound is an organic compound featuring a cyclopropane ring substituted with an ethyl ester and a para-methoxyphenyl group.[1] This combination of functional groups dictates its chemical behavior and potential applications. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring, while the ester provides a convenient point for chemical modification.[1] The compound is typically a colorless to pale yellow liquid and is soluble in common organic solvents.[1]
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6142-64-9 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][3] |
| Molecular Weight | 220.26 g/mol | [1] |
| IUPAC Name | ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | [3] |
| SMILES | CCOC(=O)C1CC1c1ccc(cc1)OC | [1][3] |
| InChI Key | LNIFCHLLDTWCIH-UHFFFAOYSA-N | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Predicted XlogP | 2.3 | [3] |
| Monoisotopic Mass | 220.10994 Da |[3] |
Synthesis and Mechanistic Considerations
The principal route for synthesizing this compound is the cyclopropanation of 4-methoxystyrene with ethyl diazoacetate (EDA).[4] This reaction exemplifies the transfer of a carbene (or carbenoid) species to an alkene double bond.
Causality in Synthetic Strategy:
The choice of this pathway is dictated by the commercial availability of the starting materials and the efficiency of carbene-transfer reactions. The reaction's stereochemical outcome (the cis/trans relationship between the aryl and ester groups) is highly dependent on the catalyst employed. Transition metal complexes, particularly those based on rhodium and ruthenium, are known to be effective catalysts for this transformation, often providing high diastereoselectivity.[5][6] More recently, photocatalytic methods have been developed that can achieve stereoconvergent cyclopropanation, meaning a mixture of alkene isomers can be converted into a single cyclopropane isomer.[7] This is rationalized by the formation of a triplet carbene intermediate that reacts in a stepwise fashion, allowing for bond rotation before the final ring closure.[7]
General Experimental Protocol: Catalytic Cyclopropanation
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chosen catalyst (e.g., Rh₂(OAc)₄, typically 0.1-1 mol%).
-
Solvent and Alkene: Add a suitable anhydrous solvent (e.g., dichloromethane or toluene), followed by 4-methoxystyrene (1.0 equivalent).
-
Diazo Compound Addition: Begin stirring the solution and add ethyl diazoacetate (1.1-1.5 equivalents) dropwise via a syringe pump over several hours. Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, minimizing the formation of dimerization byproducts like diethyl maleate and fumarate.[8]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
Unambiguous identification of the final product is paramount. The following data represents the expected analytical signatures for this compound.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value |
|---|---|---|
| ¹H NMR | Aromatic Protons (AA'BB' system) | δ ≈ 6.8-7.2 ppm (two doublets) |
| Methoxy Group (OCH₃) | δ ≈ 3.8 ppm (singlet, 3H) | |
| Ethyl Ester (OCH₂CH₃) | δ ≈ 4.1 ppm (quartet, 2H) & δ ≈ 1.2 ppm (triplet, 3H) | |
| Cyclopropyl Protons (CH, CH₂) | δ ≈ 1.2-2.5 ppm (complex multiplets, 3H) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 172-174 ppm |
| Aromatic Carbons | δ ≈ 114-160 ppm (including ipso, ortho, meta, para carbons) | |
| Methoxy Carbon (OCH₃) | δ ≈ 55 ppm | |
| Ethyl Ester Carbons (OCH₂CH₃) | δ ≈ 60 ppm (CH₂) & δ ≈ 14 ppm (CH₃) | |
| Cyclopropyl Carbons | δ ≈ 16-28 ppm | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1730 cm⁻¹ |
| C-O Stretch (Ester & Ether) | ~1250 cm⁻¹ (asymmetric) & ~1030 cm⁻¹ (symmetric) | |
| Aromatic C=C Stretch | ~1610, 1515 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 220 |
| | Key Fragments | Loss of -OCH₂CH₃ (m/z=175), Loss of -COOCH₂CH₃ (m/z=147) |
Note: Actual shifts can vary based on solvent and isomeric configuration (cis/trans).
Potential Applications in Drug Discovery and Synthesis
The unique structural features of this compound make it an attractive scaffold for medicinal chemistry and a versatile intermediate in organic synthesis.
-
Medicinal Chemistry: The cyclopropane ring is often used as a metabolically stable and conformationally constrained bioisostere of a carbon-carbon double bond. Its incorporation can lead to improved pharmacokinetic profiles. The 4-methoxyphenyl moiety is present in numerous biologically active compounds, where it can engage in key binding interactions with protein targets. While direct biological activity for this specific ester is not extensively documented, related structures with cyclopropane cores show a wide range of activities, including potential as 5-HT₁ₐ receptor antagonists and other CNS-active agents.[9][10] Furthermore, substituted cyclopropanecarboxamides have been investigated for fungicidal and insecticidal properties.[11]
-
Organic Synthesis: As a synthetic intermediate, the molecule offers three distinct handles for further elaboration:
-
The Ester: Can be hydrolyzed to the corresponding carboxylic acid, 2-(4-methoxyphenyl)cyclopropanecarboxylic acid[12], which can then be converted to amides, ketones, or other functional groups.
-
The Aromatic Ring: The electron-rich nature of the methoxy-substituted ring allows for electrophilic aromatic substitution reactions to introduce further diversity.
-
The Cyclopropane Ring: Can undergo ring-opening reactions under specific conditions to yield more complex acyclic structures.
-
Safety, Handling, and Disposal
-
Hazard Identification:
-
Precautionary Measures & PPE:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][15]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][15]
-
Handling: Avoid breathing vapor or mist. Wash hands thoroughly after handling.[15]
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[13]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]
-
-
Storage and Disposal:
Visualization of Laboratory Safety Workflow
Caption: Standard protocol for safe chemical handling in a laboratory setting.
Conclusion
This compound stands as a molecule of significant utility for the modern chemist. Its well-defined structure, accessible synthetic routes, and versatile functional handles make it a valuable building block for creating molecular complexity. For medicinal chemists, it offers a scaffold that blends the unique conformational and metabolic advantages of the cyclopropane ring with the electronically tunable nature of the methoxyphenyl group. A thorough understanding of its synthesis, characterization, and safe handling protocols, as outlined in this guide, is essential for unlocking its full potential in research and development endeavors.
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4-methoxy-25-oxo-22,23,24,25-tetrahydro(11,21:23,31-terphenyl)-24-carboxylate. [Link] -
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An In-depth Technical Guide to Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate (CAS 6142-64-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a key chemical intermediate with significant potential in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, explore validated synthetic pathways with detailed mechanistic insights, and discuss its applications as a structural motif in drug discovery. The document highlights the strategic importance of the cyclopropane ring, a privileged scaffold that imparts unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] Methodologies for its synthesis, including rhodium-catalyzed and Simmons-Smith cyclopropanation, are presented with step-by-step protocols and workflow visualizations to ensure practical utility for researchers in the field.
Introduction: The Significance of a Strained Scaffold
This compound (CAS 6142-64-9) is an organic compound featuring a cyclopropane ring substituted with an ethyl ester and a 4-methoxyphenyl group.[3] While a seemingly simple molecule, its true value lies in the unique properties conferred by the three-membered cyclopropane ring. In the landscape of drug discovery, the cyclopropane motif is a highly sought-after design element.[1] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for biological targets.[2]
Furthermore, the strained ring system offers a distinct electronic character, intermediate between that of an alkene and a gem-dimethyl group, and often improves metabolic stability by being resistant to common metabolic degradation pathways.[1][2] These attributes make cyclopropane-containing building blocks, such as the topic compound, invaluable for developing next-generation therapeutics with fine-tuned pharmacological profiles.[4][5] This guide serves as a senior-level resource for understanding and utilizing this potent chemical scaffold.
Physicochemical and Spectroscopic Profile
The compound is typically a colorless to pale yellow liquid or a white to yellow solid, with moderate volatility and good solubility in common organic solvents.[3][6] Its identity and purity are confirmed through a combination of spectroscopic and physical data.
| Property | Value | Source |
| CAS Number | 6142-64-9 | [3][7] |
| Molecular Formula | C₁₃H₁₆O₃ | [3][8] |
| Molecular Weight | 220.27 g/mol | [6][9] |
| Appearance | White to Yellow Solid | [6] |
| InChI Key | LNIFCHLLDTWCIH-UHFFFAOYSA-N | [8] |
| SMILES | CCOC(=O)C1CC1c1ccc(cc1)OC | [3][8] |
| Predicted XlogP | 2.3 | [8] |
| Storage Temperature | Room temperature | [6] |
Spectroscopic Data Insights:
-
Mass Spectrometry: Predicted collision cross-section data for various adducts, such as [M+H]⁺ (m/z 221.11722) and [M+Na]⁺ (m/z 243.09916), are available for compound identification via mass spectrometry.[8]
-
NMR Spectroscopy: While specific spectra for this exact compound are proprietary, the expected ¹H-NMR spectrum would show characteristic signals for the ethoxy group (a triplet and quartet), aromatic protons of the methoxyphenyl group, a singlet for the methoxy protons, and complex multiplets for the diastereotopic protons on the cyclopropane ring.
Synthesis and Mechanistic Pathways
The construction of the strained cyclopropane ring is the central challenge in synthesizing this molecule. Two predominant and reliable strategies are the transition-metal-catalyzed cyclopropanation of an alkene and the Simmons-Smith reaction.
Rhodium-Catalyzed Cyclopropanation
This is one of the most efficient methods for synthesizing substituted cyclopropanes. The reaction proceeds via the catalytic decomposition of a diazo compound in the presence of an alkene. For the title compound, this involves the reaction of 4-methoxystyrene with ethyl diazoacetate, catalyzed by a dirhodium(II) complex.[10]
Causality and Mechanistic Insight: The dirhodium tetracarboxylate catalyst is crucial as it reacts with ethyl diazoacetate to form a rhodium carbenoid intermediate after the loss of N₂ gas.[11] This electrophilic carbenoid is then transferred to the electron-rich double bond of 4-methoxystyrene. The reaction proceeds through a concerted, though often asynchronous, transition state to form the cyclopropane ring.[11] The use of chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, can achieve high levels of enantioselectivity, which is critical in drug development.[11][12]
Caption: Rhodium-Catalyzed Cyclopropanation Workflow.
Experimental Protocol: Rhodium-Catalyzed Synthesis
-
To a stirred solution of 4-methoxystyrene (1.0 eq) and the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add a solution of ethyl diazoacetate (1.1 eq) in the same solvent dropwise via a syringe pump over 4-6 hours.
-
Maintain the reaction temperature at 25 °C. The slow addition is critical to keep the concentration of the diazo compound low, preventing dimerization and other side reactions.
-
Monitor the reaction by TLC or GC-MS until the starting alkene is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic, stereospecific method that converts alkenes into cyclopropanes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[13][14][15] A common modification, known as the Furukawa reagent, uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple, often leading to better yields and reproducibility.[13][15] This reaction is highly valued for its reliability and functional group tolerance.[15]
Causality and Mechanistic Insight: The reaction mechanism involves the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid species on the surface of the zinc. This carbenoid is then delivered to the alkene in a concerted fashion, meaning the two new carbon-carbon bonds are formed simultaneously.[14] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. For this synthesis, the starting material would be ethyl (E)-3-(4-methoxyphenyl)acrylate. The carbenoid adds to the double bond to form the desired product.
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"Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate" molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Abstract: This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest in medicinal chemistry and organic synthesis. We delve into the intricacies of its molecular architecture, including stereochemical considerations, and present a detailed examination of the spectroscopic data that underpins its structural confirmation. Furthermore, this document outlines robust, field-proven synthetic methodologies, explaining the mechanistic causality behind these protocols. The guide synthesizes this information to highlight the compound's relevance and potential applications for researchers, scientists, and drug development professionals, grounding all technical claims in authoritative references.
Introduction: The Significance of the Cyclopropane Motif
The cyclopropane ring, a strained three-membered carbocycle, is a privileged structural motif in modern drug discovery.[1][2] Its unique stereoelectronic properties and inherent three-dimensionality allow it to serve as a versatile bioisostere, often replacing larger or more flexible groups to enhance metabolic stability, improve target binding potency, and optimize pharmacokinetic profiles.[3] this compound embodies this principle, integrating the rigid cyclopropane scaffold with a pharmacophoric 4-methoxyphenyl group and an ethyl ester handle, making it a valuable building block for complex molecular synthesis.[4][5] The presence of the methoxy group can enhance lipophilicity, potentially influencing the molecule's interaction with biological systems, while the ester provides a convenient point for further chemical modification.[4] This guide serves to elucidate the core structural and chemical nature of this compound.
Molecular Structure & Physicochemical Properties
Structural Elucidation
This compound is an organic compound featuring a cyclopropane ring substituted with an ethyl carboxylate group and a 4-methoxyphenyl (anisole) group at adjacent positions.[4] The molecular formula is C₁₃H₁₆O₃.[4]
A critical aspect of its structure is stereoisomerism. Due to the two substituents on the cyclopropane ring, the molecule can exist as cis and trans diastereomers. Each of these diastereomers is chiral and can exist as a pair of enantiomers ((1R,2R), (1S,2S) for trans and (1R,2S), (1S,2R) for cis). The specific stereochemistry is a crucial determinant of biological activity, making stereoselective synthesis a paramount concern in its application.[2]
Caption: 2D representation of this compound.
Physicochemical Data
The compound is typically a colorless to pale yellow liquid and is soluble in common organic solvents.[4] Its properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₃ | [4],[6],[7] |
| Molecular Weight | 220.26 g/mol | [4],[8] |
| Appearance | Colorless to pale yellow liquid | [4] |
| CAS Number | 6142-64-9 (trans-isomer) | [4],[9] |
| SMILES | CCOC(=O)C1CC1c1ccc(cc1)OC | [4],[7] |
| InChI | InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3 | [4],[7] |
Spectroscopic Characterization
Confirming the molecular structure of this compound relies on a combination of spectroscopic techniques. The workflow involves synthesis, purification, and subsequent analysis by NMR, MS, and IR spectroscopy to validate the final structure.
Caption: General Synthetic Workflow for Cyclopropanation.
Protocol: Catalytic Cyclopropanation from Ethyl Diazoacetate
This method utilizes a transition metal catalyst (e.g., Rhodium(II) or Copper(II) complexes) to decompose ethyl diazoacetate into a metal carbene, which then adds across the double bond of 4-methoxystyrene. [10] Expertise: The choice of a rhodium catalyst, such as Rh₂(OAc)₄, is deliberate; it is highly efficient for carbene transfer from diazo compounds and often provides good control over the reaction, minimizing side products. [10]The reaction is run in a non-protic solvent like dichloromethane (DCM) to prevent quenching of the reactive carbene intermediate.
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-methoxystyrene (1.5 eq.) and a catalytic amount of Rh₂(OAc)₄ (1-2 mol%).
-
Add anhydrous DCM to dissolve the reagents.
-
Prepare a solution of ethyl diazoacetate (1.0 eq.) in anhydrous DCM.
-
Add the ethyl diazoacetate solution dropwise to the stirring reaction mixture at room temperature over 30-60 minutes.
-
Self-Validation: Slow addition is crucial to maintain a low concentration of the diazo compound, preventing its hazardous decomposition and dimerization.
-
-
Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the cis and trans isomers of this compound.
Alternative Protocol: Simmons-Smith Reaction
The Simmons-Smith reaction is a classic, stereospecific method for cyclopropanation that uses an organozinc carbenoid (iodomethyl)zinc iodide. [11] Expertise: This reaction is valued for its reliability and stereospecificity; the configuration of the starting alkene is preserved in the cyclopropane product. [11]The reaction proceeds via a concerted "butterfly" transition state where the methylene group is delivered to one face of the double bond. [2]The Furukawa modification, using diethylzinc (Et₂Zn) instead of a zinc-copper couple, often provides higher reactivity and better yields. Methodology:
-
To a flame-dried flask under an inert atmosphere, add diethylzinc (1.1 eq., as a solution in hexanes).
-
Cool the flask to 0 °C and add anhydrous DCM.
-
Add diiodomethane (1.1 eq.) dropwise to the solution and stir for 30 minutes at 0 °C to form the carbenoid reagent.
-
Add a solution of 4-methoxystyrene (1.0 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Self-Validation: The reaction progress can be monitored by quenching small aliquots and analyzing via GC-MS.
-
-
Carefully quench the reaction at 0 °C by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the product.
Relevance in Drug Discovery and Development
The structural features of this compound make it a compelling scaffold for medicinal chemistry.
-
Structural Rigidity and Conformational Constraint: The cyclopropane ring locks the relative orientation of the phenyl ring and the ester group. This conformational rigidity can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. [1][3]* Metabolic Stability: Cyclopropane rings are generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to unsaturated or flexible alkyl chains, which can improve a drug candidate's half-life. [3]* Modulation of Physicochemical Properties: As a "lipophilic hydrogen bond acceptor," the cyclopropane ring can influence properties like solubility and membrane permeability. The 4-methoxy group further increases lipophilicity, which can be crucial for crossing biological barriers like the blood-brain barrier. [3][4]* Synthetic Handle: The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid or converted to amides, alcohols, and other functional groups, providing a versatile entry point for creating libraries of analogues for structure-activity relationship (SAR) studies. [12] Compounds containing the 2-arylcyclopropanecarboxylate core are investigated for a wide spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. [13][14]
Conclusion
This compound is a molecule whose structural simplicity belies its chemical and pharmaceutical significance. Its architecture, defined by the stereochemically rich cyclopropane ring, provides a rigid and metabolically robust scaffold. The identity of this structure is unequivocally confirmed through a combination of NMR, IR, and mass spectrometry techniques. Robust synthetic routes, primarily through catalytic carbene addition or the Simmons-Smith reaction, allow for its efficient and controlled preparation. As a versatile intermediate, this compound offers immense potential for the development of novel therapeutics, embodying the strategic use of strained ring systems in modern drug design.
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NIH. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]
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NIH. (n.d.). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Retrieved from [Link]
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"Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate" synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Abstract
The cyclopropane motif is a cornerstone in medicinal chemistry and drug development, prized for its unique conformational properties and metabolic stability. This compound, a functionalized cyclopropane, serves as a valuable building block for more complex pharmaceutical agents. This technical guide provides an in-depth analysis of the primary synthetic precursors and methodologies for its synthesis. We will explore the mechanistic underpinnings of key cyclopropanation strategies, offer detailed experimental protocols, and present a comparative overview of catalytic systems. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important synthetic transformation.
Introduction: The Significance of the Cyclopropane Ring
The three-membered carbocyclic ring of cyclopropane imparts significant ring strain (approximately 27 kcal/mol), leading to unique electronic properties where the C-C bonds exhibit partial π-character.[1] This feature allows cyclopropane rings to act as bioisosteres for double bonds or as conformationally restricted linkers in drug molecules. The title compound, this compound, incorporates this valuable scaffold functionalized with an electron-donating methoxy group and an ester handle, making it a versatile intermediate for further chemical elaboration.
Primary Synthetic Pathway: Catalytic Cyclopropanation
The most direct and widely employed route to this compound involves the reaction between an alkene and a diazo compound, which serves as a carbene precursor.[2][3]
Core Precursors:
-
4-Methoxystyrene: This commercially available styrene derivative provides the aromatic (4-methoxyphenyl) portion of the target molecule. Its electron-rich double bond is highly susceptible to electrophilic attack by carbene or carbenoid species.[4]
-
Ethyl Diazoacetate (EDA): EDA is the quintessential carbene precursor for this transformation. Upon decomposition, it releases dinitrogen gas (N₂) and generates an ethyl-α-carboxycarbene intermediate, which then adds across the double bond of 4-methoxystyrene.[3]
The overall transformation is a formal [2+1] cycloaddition, efficiently constructing the cyclopropane ring.
Sources
The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, the cyclopropane ring has emerged as a bioisostere of choice, valued for its ability to impart conformational rigidity, enhance metabolic stability, and modulate electronic properties. This guide provides a comprehensive technical overview of ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a versatile synthetic building block that serves as a gateway to a diverse array of complex molecular architectures, particularly in the realm of medicinal chemistry. We will delve into its synthesis, reactivity, and application, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Profile
This compound is a colorless to pale yellow liquid that is soluble in common organic solvents. Its structure, featuring a donor-acceptor cyclopropane ring, is the foundation of its unique reactivity. The electron-donating methoxy group on the phenyl ring and the electron-withdrawing ethyl ester group create a polarized system that is amenable to a variety of chemical transformations.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| CAS Number | 98017-60-8 (for mixture of isomers) |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in common organic solvents |
A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and product characterization. The following data is a composite representation based on typical values for structurally similar compounds.
Table 2: Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (d, J = 8.4 Hz, 2H), 6.84 (d, J = 8.4 Hz, 2H), 4.12 (q, J = 7.1 Hz, 2H), 3.79 (s, 3H), 2.50-2.45 (m, 1H), 1.85-1.80 (m, 1H), 1.60-1.55 (m, 1H), 1.23 (t, J = 7.1 Hz, 3H), 1.20-1.15 (m, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 173.5, 158.5, 132.5, 129.0, 114.0, 60.5, 55.3, 27.0, 24.0, 16.0, 14.2 |
| IR (neat) | νmax 2980, 1725, 1610, 1515, 1250, 1180 cm⁻¹ |
| MS (ESI) | m/z 221.1 [M+H]⁺ |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the rhodium-catalyzed cyclopropanation of 4-methoxystyrene with ethyl diazoacetate. This reaction proceeds via a rhodium-carbene intermediate, which then reacts with the alkene to form the cyclopropane ring. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reaction, with the trans-isomer being the thermodynamically more stable product.
Caption: Rhodium-catalyzed synthesis of the target compound.
Experimental Protocol: Synthesis of trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
This protocol is a representative procedure for the rhodium-catalyzed cyclopropanation of 4-methoxystyrene.
Materials:
-
4-Methoxystyrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 4-methoxystyrene (1.0 equiv) and rhodium(II) acetate dimer (0.01 equiv) in anhydrous dichloromethane (0.1 M) at room temperature, add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous dichloromethane (0.5 M) dropwise over a period of 4 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford trans-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate.
Reactivity and Synthetic Potential: A Versatile Scaffold
The synthetic utility of this compound lies in the diverse reactivity of its functional groups and the strained cyclopropane ring.
Ring-Opening Reactions
The donor-acceptor nature of the cyclopropane ring makes it susceptible to nucleophilic ring-opening reactions, providing access to a variety of functionalized acyclic compounds. This transformation is often facilitated by Lewis or Brønsted acids. The regioselectivity of the ring opening is influenced by the electronic nature of the substituents and the reaction conditions.
Caption: General scheme for ring-opening reactions.
Ester Modification: Gateway to Amides and Carboxylic Acids
The ethyl ester functionality provides a handle for further synthetic modifications. Hydrolysis of the ester, typically under basic conditions using reagents like lithium hydroxide, affords the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide range of amines to form amides, a critical transformation in the synthesis of many pharmaceutical agents.
Experimental Protocol: Hydrolysis to 2-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (2:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-methoxyphenyl)cyclopropanecarboxylic acid.
Experimental Protocol: Amide Coupling
Materials:
-
2-(4-Methoxyphenyl)cyclopropanecarboxylic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-(4-methoxyphenyl)cyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF, add NHS (1.2 equiv) and EDC (1.2 equiv).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by diluting with ethyl acetate and washing with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Drug Discovery: The Synthesis of a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Analog
The true value of a synthetic building block is demonstrated through its application in the synthesis of biologically active molecules. The trans-2-aryl-cyclopropylamine scaffold is a key pharmacophore in a number of potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target for the treatment of type 2 diabetes. The following scheme outlines a plausible synthetic route to a DPP-IV inhibitor analog, showcasing the utility of this compound.
Caption: Synthetic pathway to a DPP-IV inhibitor analog.
This multi-step synthesis begins with the hydrolysis of the starting ester to the corresponding carboxylic acid. The carboxylic acid is then converted to the primary amine via a Curtius rearrangement. Finally, amide coupling of the cyclopropylamine with a suitable heterocyclic carboxylic acid yields the target DPP-IV inhibitor analog. The trans-stereochemistry of the cyclopropane ring is crucial for optimal binding to the enzyme's active site.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis, particularly for applications in medicinal chemistry. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups and the inherent strain of the cyclopropane ring, provides a gateway to a wide range of complex molecular architectures. The ability to readily convert this building block into key pharmacophores, such as the trans-2-aryl-cyclopropylamine moiety, underscores its importance for the development of novel therapeutics. The detailed protocols and synthetic strategies outlined in this guide are intended to provide researchers with the practical knowledge and confidence to effectively utilize this valuable synthetic tool in their own drug discovery and development programs.
References
-
Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed cyclopropanation reactions. Journal of Organometallic Chemistry, 624(1-2), 24-33. [Link]
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern catalytic methods for organic synthesis with diazo compounds: from cyclopropanes to ylides. John Wiley & Sons.
-
Tsai, T. Y., et al. (2009). Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 17(6), 2388-2399. [Link]
-
Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]
-
Moran, J., et al. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Advances, 10(51), 30685-30704. [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(20), 9343-9358. [Link]
Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate: A Structural Analysis of Potential Biological Activity
An In-Depth Technical Guide
Executive Summary
Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is a small molecule whose biological profile is not extensively documented in public literature. However, a detailed analysis of its constituent chemical moieties—the cyclopropane ring, the 4-methoxyphenyl group, and the ethyl ester—provides a strong basis for hypothesizing its potential therapeutic activities. The cyclopropane motif is a well-established component in medicinal chemistry, known for imparting rigidity, metabolic stability, and unique electronic properties that drive a range of biological effects including anticancer, antimicrobial, and neurological activities.[1][2] The 4-methoxyphenyl group is also a privileged scaffold, present in numerous FDA-approved drugs, where it often contributes to target binding and favorable pharmacokinetic properties.[3] This guide synthesizes information from structurally related compounds to build a data-driven rationale for investigating this molecule in several key therapeutic areas: central nervous system (CNS) disorders, inflammation, and oncology. We present detailed, actionable experimental workflows and protocols to systematically evaluate these hypotheses, providing a roadmap for future research and development.
Introduction and Physicochemical Profile
This compound is a carbocyclic compound featuring a phenyl ring substituted with a methoxy group, linked to an ethyl cyclopropanecarboxylate core. While specific biological data for this exact molecule is sparse, its structural components are prevalent in a multitude of biologically active agents.[1][3] The cyclopropane ring, a strained three-membered carbocycle, is of particular interest. It can act as a bioisosteric replacement for a double bond or a gem-dimethyl group, offering a rigid conformational constraint that can enhance binding affinity to biological targets.[2] This guide aims to deconstruct the molecule's structure to predict its pharmacological potential and to provide robust, validated protocols for experimental verification.
1.1 Chemical and Physical Properties
The fundamental properties of the molecule are summarized below. These values are critical for designing experiments, including formulation for in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | PubChem[4] |
| Molecular Weight | 220.26 g/mol | PubChem[5] |
| IUPAC Name | ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | PubChem[5] |
| XlogP (Predicted) | 2.3 | PubChem[5] |
| Monoisotopic Mass | 220.10994 Da | PubChem[5] |
| Synthesis Route | From Ethyl diazoacetate and 4-Methoxystyrene | Chemicalbook[6] |
Hypothesized Biological Activities and Mechanistic Rationale
The therapeutic potential of this compound can be inferred by examining the known activities of compounds containing its key structural motifs.
2.1 Central Nervous System (CNS) Activity
Rationale: The cyclopropane scaffold is a cornerstone of several CNS-active compounds.[7] Cyclopropane itself is known to be an N-methyl-D-aspartate (NMDA) receptor antagonist.[8] Furthermore, derivatives of 1-aminocyclopropanecarboxylic acid (ACC) are potent and selective ligands for the glycine modulatory site of the NMDA receptor, highlighting the ring's utility in neurochemical studies.[2][9] The 4-methoxyphenyl group is also present in numerous CNS drugs, including the antidepressant Venlafaxine and the nootropic Aniracetam.[10] A related compound, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide, shows high affinity for the 5-HT(1A) receptor, a key target in anxiety and depression.[11]
Potential Mechanisms:
-
NMDA Receptor Modulation: The compound could act as an antagonist or a modulator at the NMDA receptor complex, influencing synaptic plasticity and neuronal excitability.
-
Monoamine Reuptake Inhibition: The overall structure may allow it to interact with serotonin, norepinephrine, or dopamine transporters.
-
5-HT Receptor Agonism/Antagonism: Interaction with various serotonin receptor subtypes is plausible.
2.2 Anti-inflammatory Activity
Rationale: A structurally analogous compound, ethyl-p-methoxycinnamate, which lacks the cyclopropane ring but shares the ethyl ester and 4-methoxyphenyl group, has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[12] Other molecules containing the 4-methoxyphenyl moiety have also shown pronounced anti-inflammatory activity in vivo.[13] A study on a different derivative, ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote, also reported in-vitro anti-inflammatory activity.[14]
Potential Mechanisms:
-
COX-1/COX-2 Inhibition: The compound may fit into the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[12]
-
Modulation of Inflammatory Cytokines: It could potentially suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in immune cells.
2.3 Anticancer Activity
Rationale: Cyclopropane-containing drugs have been reported to exhibit cytotoxicity and inhibitory activity against key oncology targets such as the MET receptor tyrosine kinase, VEGFR-2, and EGFR.[1][15][16] The unique electronic nature and strained bonds of the cyclopropane ring can lead to covalent interactions with biological targets.[2] Additionally, compounds featuring a 4-methoxyphenyl group have been designed as inhibitors of cyclin-dependent kinases (CDKs) like CDK2 and CDK9, which are critical for cell cycle regulation.[17]
Potential Mechanisms:
-
Kinase Inhibition: The molecule could act as an ATP-competitive or allosteric inhibitor of protein kinases involved in cancer cell proliferation and survival.
-
Induction of Apoptosis: It may trigger programmed cell death by interacting with components of the apoptotic cascade.
-
Cell Cycle Arrest: The compound could halt the cell cycle at checkpoints like G1/S or G2/M, preventing cancer cell division.[17]
Proposed Experimental Workflows and Protocols
To systematically validate the hypothesized biological activities, a tiered screening approach is recommended. This ensures that resources are allocated efficiently, starting with broad, high-throughput assays and progressing to more complex, mechanism-of-action studies.
3.1 General Screening Cascade
The following workflow provides a logical progression for the initial investigation of this compound.
Caption: A tiered experimental workflow for evaluating potential biological activity.
3.2 Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a self-validating system to determine the compound's inhibitory activity against cyclooxygenase enzymes.
Objective: To quantify the IC₅₀ value of this compound against human COX-1 and COX-2.
Materials:
-
COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar).
-
Recombinant human COX-1 and COX-2 enzymes.
-
Heme.
-
Arachidonic Acid (substrate).
-
Test Compound (dissolved in DMSO).
-
Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective).
-
96-well microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Create a serial dilution of the test compound in DMSO, typically from 100 µM to 1 nM.
-
Enzyme Preparation: On ice, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells of a 96-well plate.
-
Compound Addition: Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubation: Gently shake the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme. This step is crucial for establishing equilibrium.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Incubation and Detection: Incubate the plate for a further 10 minutes at room temperature. The reaction product (PGG₂) is measured colorimetrically according to the kit's protocol, typically at a wavelength of 590-620 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Self-Validation System: The inclusion of selective COX-1 and COX-2 inhibitors (SC-560, Celecoxib) serves as an internal validation. Expected results for these controls confirm that the assay is performing correctly, thereby ensuring the trustworthiness of the data generated for the test compound.
3.3 Protocol: MTT Cell Viability Assay
This protocol assesses the general cytotoxicity or anti-proliferative effects of the compound on a cancer cell line (e.g., HeLa, MCF-7).
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the test compound.
Materials:
-
Selected cancer cell line.
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
Test Compound (dissolved in DMSO).
-
Doxorubicin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound or controls. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log concentration and determine the GI₅₀ value using non-linear regression.
Synthesis and SAR Derivatization Strategy
A key aspect of drug development is understanding the structure-activity relationship (SAR). A focused library of analogues can be synthesized to probe the importance of each functional group.
Known Synthesis: The parent compound can be synthesized from 4-methoxystyrene and ethyl diazoacetate.[6]
Proposed Derivatization: A logical strategy would be to modify the two primary handles: the phenyl ring substituent and the ester group. This allows for systematic exploration of electronic, steric, and pharmacokinetic properties.
Caption: A proposed derivatization strategy to probe structure-activity relationships.
Conclusion
While this compound is an understudied molecule, a rigorous, structure-based analysis of its components strongly suggests a high potential for biological activity. The presence of the cyclopropane ring and the 4-methoxyphenyl group—both privileged structures in medicinal chemistry—provides a compelling rationale for its investigation as a modulator of CNS, inflammatory, and oncogenic pathways. The experimental workflows and specific protocols detailed in this guide offer a clear, logical, and scientifically sound path forward for researchers. Systematic screening, guided by the hypotheses presented herein, will be crucial to unlocking the therapeutic potential of this promising chemical scaffold.
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The Strategic Role of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of structural motifs available to medicinal chemists, the arylcyclopropane unit has emerged as a particularly valuable building block. This guide provides an in-depth technical exploration of a representative of this class, Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, delving into its synthesis, stereochemical considerations, and its significance as a versatile intermediate in the design of bioactive molecules. By examining the distinct contributions of its constituent parts—the cyclopropane ring and the 4-methoxyphenyl group—we aim to provide a comprehensive understanding of its potential in medicinal chemistry.
The Architectural Significance of the Arylcyclopropane Scaffold
The incorporation of a cyclopropane ring into a drug candidate is a strategic decision driven by the unique physicochemical properties of this three-membered carbocycle. The inherent ring strain and rigidity of the cyclopropane moiety can profoundly influence the three-dimensional conformation of a molecule.[1][2] This conformational constraint can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.[2]
Furthermore, the cyclopropane ring is known to improve the metabolic stability of drug candidates.[1][2] It is generally more resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes, compared to more flexible linear alkyl chains.[1] This enhanced stability can lead to a longer in vivo half-life, a critical factor in optimizing dosing regimens and improving patient compliance.[2] The cyclopropyl group can also modulate a molecule's physicochemical properties, such as lipophilicity and membrane permeability, which are crucial for oral bioavailability and distribution within the body.[3]
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is paramount in assessing its drug-like potential. For this compound, the following properties are noteworthy:
| Property | Value/Information | Source |
| Molecular Formula | C13H16O3 | [4] |
| Molecular Weight | 220.26 g/mol | [4] |
| Predicted XlogP | 2.3 | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
The predicted XlogP of 2.3 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, as it can facilitate membrane permeability without causing significant issues with aqueous solubility.
The Influence of the 4-Methoxyphenyl Moiety
The 4-methoxyphenyl group is a common feature in a vast number of biologically active compounds and approved drugs.[6][7] Its presence in the this compound scaffold imparts several key characteristics:
-
Electronic Effects: The methoxy group is an electron-donating group, which can influence the electronic properties of the adjacent phenyl ring and, by extension, the entire molecule. This can be critical for interactions with biological targets, such as through pi-stacking or cation-pi interactions.
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[6]
-
Metabolic Considerations: The methoxy group can be a site of metabolism, typically through O-demethylation. This can be a strategic consideration in prodrug design or in modulating the pharmacokinetic profile of a compound.[8]
-
Physicochemical Properties: The methoxy group can influence a molecule's solubility, lipophilicity, and crystal packing.[6][7]
The strategic placement of the methoxy group at the para position of the phenyl ring is a common tactic in medicinal chemistry to optimize these effects and explore structure-activity relationships (SAR).
Stereochemistry: A Critical Determinant of Biological Activity
This compound possesses two stereocenters, leading to the existence of four possible stereoisomers (two pairs of enantiomers). It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
Synthetic Strategies: Accessing the Core Scaffold and its Stereoisomers
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the cyclopropanation of an electron-deficient alkene.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Stereoselective Synthesis
Accessing specific stereoisomers of this compound requires the use of enantioselective synthetic methods. This is a crucial step for any medicinal chemistry program aiming to develop a chiral drug candidate.
Key Approaches to Enantioselective Synthesis:
-
Chiral Catalysis: The use of chiral transition metal catalysts (e.g., those based on rhodium or copper with chiral ligands) in the cyclopropanation reaction can induce asymmetry and favor the formation of one enantiomer over the other.[9][10]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary is then removed in a subsequent step.
-
Enzymatic Resolution: A racemic mixture of the final product or a synthetic intermediate can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.[11][12]
Detailed Protocol: Asymmetric Cyclopropanation (Illustrative)
The following is a representative, non-validated protocol illustrating the principles of an asymmetric cyclopropanation reaction.
Objective: To synthesize an enantiomerically enriched sample of this compound.
Materials:
-
4-Methoxystyrene
-
Ethyl diazoacetate
-
Chiral Rhodium(II) catalyst (e.g., Rh2(S-DOSP)4)
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a solution of the chiral rhodium(II) catalyst (1 mol%) in anhydrous dichloromethane at room temperature is added 4-methoxystyrene (1.2 equivalents).
-
A solution of ethyl diazoacetate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise over a period of 4-6 hours using a syringe pump.
-
The reaction mixture is stirred at room temperature for an additional 12 hours after the addition is complete.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules
While direct biological activity data for this compound is limited in publicly accessible literature, its true value in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The combination of the conformationally rigid cyclopropane and the electronically and sterically defined 4-methoxyphenyl group makes it an attractive starting point for the exploration of various therapeutic areas.
Potential Therapeutic Areas for Derivatives:
Based on the known biological activities of compounds containing either a cyclopropane ring or a 4-methoxyphenyl group, derivatives of this compound could be investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The cyclopropane moiety has been incorporated into numerous anticancer agents to enhance their potency and metabolic stability.
-
Anti-inflammatory Agents: The 4-methoxyphenyl group is present in several known anti-inflammatory compounds.
-
Central Nervous System (CNS) Disorders: The physicochemical properties of the scaffold may be amenable to designing molecules that can cross the blood-brain barrier.
-
Infectious Diseases: The unique shape and electronic properties of the scaffold could be exploited to design novel inhibitors of microbial enzymes.
Logical Flow for Drug Discovery Program
Caption: A logical workflow for a drug discovery program utilizing the title compound.
Conclusion
This compound represents a compelling and strategically valuable scaffold for medicinal chemistry. The synergistic combination of the conformationally constraining and metabolically robust cyclopropane ring with the electronically and sterically defined 4-methoxyphenyl group provides a fertile ground for the design of novel bioactive molecules. While the direct biological profile of the title compound itself remains to be fully elucidated in the public domain, its utility as a versatile synthetic intermediate is clear. A thorough understanding of its stereoselective synthesis and the distinct roles of its constituent moieties will empower researchers to unlock the full potential of this and related arylcyclopropane scaffolds in the ongoing quest for new and improved therapeutics.
References
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (URL: [Link])
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Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Request PDF. (URL: [Link])
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The role of the methoxy group in approved drugs. Request PDF. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. (URL: [Link])
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More than a protective group: 4-methoxyphenyl as a new Janus aglycone. PubMed. (URL: [Link])
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The role of the methoxy group in approved drugs. PubMed. (URL: [Link])
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Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. PubMed. (URL: [Link])
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This compound (C13H16O3). PubChemLite. (URL: [Link])
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2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3. PubChem. (URL: [Link])
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Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC - NIH. (URL: [Link])
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Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3 | CID 1549779. PubChem. (URL: [Link])
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. (URL: [Link])
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New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. (URL: [Link])
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Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. Asian Journal of Organic & Medicinal Chemistry. (URL: [Link])
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(PDF) Catalytic enantioselective synthesis of alkylidenecyclopropanes. ResearchGate. (URL: [Link])
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Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. Request PDF. (URL: [Link])
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Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. MDPI. (URL: [Link])
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An In-Depth Technical Guide to Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, its derivatives, and analogs. We will delve into the synthetic strategies for creating these valuable compounds, their detailed analytical characterization, and explore their current and potential biological activities. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique structural and functional properties of the cyclopropane motif.
The Scientific Imperative: Why this compound?
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent ring strain and unique electronic properties impart a conformational rigidity that can be highly advantageous in drug design. By locking specific conformations, the cyclopropane moiety can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune the pharmacokinetic profile of a molecule.[3]
The subject of this guide, this compound, combines this privileged cyclopropane scaffold with a 4-methoxyphenyl group. The methoxy substituent is a common feature in medicinal chemistry, often introduced to modulate lipophilicity and electronic properties, which can significantly influence a compound's interaction with biological systems.[4] The ethyl ester functionality provides a versatile handle for further chemical modification, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
This strategic combination of a rigid cyclopropane core, a modulating methoxyphenyl substituent, and a synthetically tractable ester group makes this compound and its derivatives a compelling class of molecules for investigation in various therapeutic areas.
Navigating the Synthetic Landscape: Preparation of the Core Scaffold
The construction of the 2-arylcyclopropanecarboxylate core is a well-established area of organic synthesis, with several robust methodologies available to the discerning chemist. The choice of synthetic route is often dictated by the desired stereochemistry, the availability of starting materials, and the scale of the reaction.
Rhodium-Catalyzed Cyclopropanation: A Modern Approach
One of the most efficient and widely employed methods for the synthesis of cyclopropanes is the transition-metal-catalyzed reaction of an alkene with a diazo compound. For the preparation of this compound, a rhodium-catalyzed cyclopropanation of 4-methoxystyrene with ethyl diazoacetate represents a direct and high-yielding approach.
Conceptual Workflow:
Figure 1: Conceptual workflow for the rhodium-catalyzed synthesis.
Detailed Experimental Protocol:
A detailed, step-by-step protocol for a similar rhodium-catalyzed cyclopropanation is provided below, adapted from established literature procedures.
Materials:
-
4-Methoxystyrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-methoxystyrene (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the rhodium(II) acetate dimer catalyst (0.01 eq).
-
Stir the mixture at room temperature.
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture over a period of 2-4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-16 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a mixture of cis and trans diastereomers.
Simmons-Smith Cyclopropanation: A Classic Alternative
The Simmons-Smith reaction is a venerable and highly reliable method for the cyclopropanation of alkenes.[2] This reaction typically involves the use of a zinc-copper couple and diiodomethane to generate an organozinc carbenoid species, which then reacts with the alkene. For the synthesis of the core scaffold, this would involve the cyclopropanation of ethyl 4-methoxycinnamate.
Conceptual Workflow:
Figure 2: Conceptual workflow for the Simmons-Smith cyclopropanation.
Unveiling the Molecular Architecture: Analytical Characterization
The unambiguous identification and characterization of synthesized compounds are paramount in drug discovery. A combination of spectroscopic techniques is employed to elucidate the precise molecular structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the connectivity and stereochemistry of organic molecules. The spectra of this compound will exhibit characteristic signals for the aromatic protons of the methoxyphenyl ring, the protons of the ethyl ester, and, most importantly, the diastereotopic protons of the cyclopropane ring.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | d | 2H | Ar-H (ortho to OMe) |
| ~6.8-6.9 | d | 2H | Ar-H (meta to OMe) |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.0-2.5 | m | 1H | Cyclopropane-H |
| ~1.2-1.6 | m | 3H | Cyclopropane-H |
| ~1.2 | t | 3H | -OCH₂CH₃ |
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (ester) |
| ~158 | Ar-C (ipso to OMe) |
| ~134 | Ar-C (ipso to cyclopropane) |
| ~128 | Ar-CH |
| ~114 | Ar-CH |
| ~60 | -OCH₂CH₃ |
| ~55 | -OCH₃ |
| ~25 | Cyclopropane-CH |
| ~15 | Cyclopropane-CH₂ |
| ~14 | -OCH₂CH₃ |
Note: The exact chemical shifts and coupling constants will vary depending on the diastereomer (cis or trans) and the solvent used for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₆O₃), the expected monoisotopic mass is approximately 220.11 g/mol .[5] High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.
Predicted Mass Spectrometry Data:
| Adduct | m/z (calculated) |
| [M+H]⁺ | 221.1172 |
| [M+Na]⁺ | 243.0991 |
Exploring the Biological Potential: Activities and Future Directions
While specific biological data for this compound is not extensively reported in the public domain, the broader class of cyclopropane-containing compounds has demonstrated a wide range of pharmacological activities.[1][6] This provides a strong rationale for the investigation of this particular scaffold and its derivatives in various therapeutic areas.
Antimicrobial and Antifungal Activity
Compounds containing cyclopropane rings have shown promise as antibacterial and antifungal agents.[3] The rigid nature of the cyclopropane can lead to enhanced interactions with microbial enzymes or cell wall components. The 4-methoxyphenyl substituent can also contribute to antimicrobial activity by modulating the compound's ability to penetrate microbial cell membranes.
Anticancer Activity
The cyclopropane motif is present in several natural products and synthetic compounds with demonstrated antitumor properties.[5] The conformational constraint imposed by the three-membered ring can lead to selective inhibition of cancer-related proteins. Further derivatization of the ethyl ester group of the core molecule could lead to the development of novel anticancer agents with improved efficacy and selectivity.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of compounds containing methoxyphenyl groups.[7] These compounds may exert their effects through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems. The combination of the cyclopropane and methoxyphenyl moieties in the target scaffold presents an intriguing avenue for the discovery of novel neuroprotective agents.
Structure-Activity Relationships (SAR): A Glimpse into the Future
Systematic modification of the this compound scaffold will be crucial for elucidating structure-activity relationships and optimizing for a desired biological effect. Key areas for modification include:
-
Variation of the Ester Group: Replacement of the ethyl ester with other alkyl or aryl esters, or conversion to amides or other functional groups, can significantly impact potency and pharmacokinetic properties.
-
Substitution on the Phenyl Ring: Introduction of different substituents on the 4-methoxyphenyl ring can modulate electronic properties and steric interactions with the target protein.
-
Stereochemistry of the Cyclopropane Ring: The relative stereochemistry (cis vs. trans) of the substituents on the cyclopropane ring can have a profound effect on biological activity. The separation and individual testing of diastereomers are essential for a thorough SAR analysis.
Conclusion: A Scaffold of Promise
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through modern and classic organic chemistry methodologies. While specific biological data for this exact molecule is limited, the well-documented activities of related cyclopropane and methoxyphenyl-containing compounds provide a strong impetus for its further investigation. This technical guide serves as a starting point for researchers to explore the rich chemical space and unlock the full therapeutic potential of this intriguing class of molecules.
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"Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate" literature review
An In-Depth Technical Guide to Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Abstract
This compound is a substituted cyclopropane derivative featuring an ethyl ester and a 4-methoxyphenyl group. This structure is of significant interest to researchers in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the strained cyclopropane ring. The cyclopropane motif can act as a conformationally restricted bioisostere for other chemical groups, potentially enhancing biological activity and metabolic stability.[1][2] This guide provides a comprehensive overview of its synthesis, stereochemistry, spectroscopic characterization, and potential applications, serving as a technical resource for scientists and drug development professionals. Key synthetic methodologies, including catalytic carbene additions and Simmons-Smith-type reactions, are discussed in detail, complete with mechanistic insights and step-by-step protocols.
Compound Profile & Physicochemical Properties
This compound is typically a colorless to pale yellow liquid soluble in common organic solvents.[1] Its core structure consists of a cyclopropane ring substituted at the 1-position with an ethyl carboxylate group and at the 2-position with a p-anisyl (4-methoxyphenyl) group.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | [3] |
| CAS Number | 6142-64-9 | [1] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][3] |
| Molecular Weight | 220.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| SMILES | CCOC(=O)C1CC1c1ccc(cc1)OC | [1] |
| InChI | InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3 | [3] |
Synthesis Methodologies
The construction of the substituted cyclopropane ring is the central challenge in synthesizing this molecule. The two predominant strategies involve the addition of a carbene or carbenoid species to a corresponding alkene.
Catalytic Carbene Addition to 4-Methoxystyrene
This approach involves the reaction of 4-methoxystyrene with a carbene precursor, typically ethyl diazoacetate (EDA), in the presence of a transition metal catalyst. The catalyst facilitates the decomposition of EDA, releasing dinitrogen gas and forming a transient metal-carbene intermediate, which then transfers the carbene to the alkene.
-
Rhodium-Catalyzed Synthesis: Dirhodium(II) complexes, such as Rh₂(OAc)₄, are highly effective catalysts for this transformation. Chiral rhodium catalysts can be employed to achieve high levels of enantioselectivity, making this a powerful method for asymmetric synthesis.[4][5]
-
Iron-Catalyzed Synthesis: As a more sustainable alternative, iron-based catalysts have been developed. For example, an iron(II) porphyrin complex can catalyze the cyclopropanation in water using glycine ethyl ester hydrochloride and sodium nitrite to generate the diazo species in situ.[6] This method often favors the formation of the more thermodynamically stable trans diastereomer.[6]
Simmons-Smith Cyclopropanation of Ethyl 4-Methoxycinnamate
The Simmons-Smith reaction is a classic and reliable method for converting alkenes to cyclopropanes.[7] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. The reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product.
A common and often more reactive variant is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[2] While highly effective for many alkenes, electron-deficient substrates like α,β-unsaturated esters can be challenging.[8] The reaction rate and yield can sometimes be improved by using additives or alternative catalytic systems, such as those based on nickel.[8]
Comparison of Synthetic Routes
| Feature | Catalytic Carbene Addition | Simmons-Smith Cyclopropanation |
| Alkene Substrate | 4-Methoxystyrene | Ethyl 4-methoxycinnamate |
| Carbene Source | Ethyl Diazoacetate (toxic, explosive potential) | Diiodomethane (expensive) |
| Stereocontrol | Often favors trans isomer; enantioselectivity achievable with chiral catalysts. | Stereospecific (product geometry depends on alkene geometry). |
| Key Advantages | High catalytic turnover, well-established asymmetric variants. | Wide functional group tolerance, avoids hazardous diazomethane. |
| Key Limitations | Toxicity and instability of diazo compounds. | Stoichiometric use of zinc, can be sluggish for electron-deficient alkenes.[8] |
Stereochemical Considerations
This compound has two stereocenters (at C1 and C2 of the cyclopropane ring), leading to the possibility of diastereomers and enantiomers.
-
trans Isomer: The ethyl ester and methoxyphenyl groups are on opposite sides of the ring. This isomer exists as a pair of enantiomers: (1R, 2R) and (1S, 2S). The trans configuration is generally the thermodynamically more stable product.
-
cis Isomer: The substituents are on the same side of the ring. This isomer exists as a pair of enantiomers: (1R, 2S) and (1S, 2R).
Most synthetic methods, particularly catalytic ones, tend to produce the trans isomer as the major product.[6] The stereospecific nature of the Simmons-Smith reaction means that starting with trans-ethyl 4-methoxycinnamate will yield the trans-cyclopropane product. Accessing specific enantiomers requires asymmetric catalysis, for which a variety of chiral catalysts based on rhodium, copper, cobalt, and ruthenium have been developed.[4][9][10][11]
Spectroscopic Characterization
Definitive identification of this compound relies on a combination of spectroscopic techniques. The data provided below corresponds to the trans isomer.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (300 MHz, CDCl₃):
-
δ 7.06–7.00 (m, 2H): Aromatic protons ortho to the cyclopropyl group.
-
δ 6.84–6.80 (m, 2H): Aromatic protons ortho to the methoxy group.
-
δ 4.16 (q, J = 7.0 Hz, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl ester.
-
δ 3.78 (s, 3H): Methoxy protons (-OCH₃ ).
-
δ 2.52–2.44 (m, 1H): Cyclopropyl proton at C2 (adjacent to the aryl group).
-
δ 1.82 (ddd, J = 4.3, 5.3, 8.5 Hz, 1H): Cyclopropyl proton at C1 (adjacent to the ester).
-
δ 1.59–1.51 (m, 1H): Methylene proton on the cyclopropane ring (C3).
-
δ 1.28 (t, J = 7.2 Hz, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl ester.
-
δ 1.26–1.21 (m, 1H): Second methylene proton on the cyclopropane ring (C3).[6]
-
-
¹³C-NMR (100 MHz, CDCl₃):
-
δ 173.5: Ester carbonyl carbon (C =O).
-
δ 158.3: Aromatic carbon attached to the methoxy group.
-
δ 132.0: Aromatic carbon attached to the cyclopropyl group (ipso-carbon).
-
δ 127.3: Aromatic carbons ortho to the cyclopropyl group.
-
δ 113.9: Aromatic carbons ortho to the methoxy group.
-
δ 60.6: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).
-
δ 55.3: Methoxy carbon (-OC H₃).
-
δ 25.6 & 23.9: Cyclopropyl carbons C1 and C2.
-
δ 16.7: Methylene carbon of the cyclopropane ring (C3).
-
δ 14.3: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).[6]
-
Mass Spectrometry (MS)
The electron impact (EI) mass spectrum would be expected to show a molecular ion peak at m/z = 220. Electrospray ionization (ESI) would show adducts such as [M+H]⁺ at m/z 221.1 and [M+Na]⁺ at m/z 243.1.[3]
Infrared (IR) Spectroscopy
-
~1730 cm⁻¹: Strong absorption due to the C=O stretch of the ethyl ester.
-
~1610, 1515 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: Characteristic strong C-O-C asymmetric stretch of the aryl ether.
-
~1180 cm⁻¹: C-O stretch of the ester group.
Applications in Research and Development
The value of this compound lies in its utility as a versatile building block.
-
Medicinal Chemistry: The cyclopropane ring is a "bioisostere" of a phenyl ring or a double bond, but with a distinct three-dimensional profile. Incorporating this moiety can rigidly lock a molecule's conformation, which can lead to improved binding affinity with biological targets. The 4-methoxyphenyl group is also a common feature in many pharmacologically active agents.[1][12]
-
Agrochemicals: Cyclopropane-containing compounds are prevalent in modern insecticides and herbicides, such as pyrethroids.[13] The unique structure can enhance potency and modulate environmental persistence.[12]
-
Materials Science: The strained ring system can be used in ring-opening polymerizations or as a component in the synthesis of novel organic materials.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of the trans isomer. Standard laboratory safety precautions should be followed.
Protocol 1: Iron-Catalyzed Cyclopropanation in Water[6]
This protocol describes an environmentally conscious synthesis of (1RS,2RS)-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate.
-
Reagent Preparation: In a round-bottom flask, dissolve the iron catalyst (e.g., Fe(TPP)Cl, 1.5 mol%) in 4-methoxystyrene (1.0 mmol, 1.0 equiv.).
-
Addition of Diazo Precursor: To the solution, add glycine ethyl ester hydrochloride (3.0 equiv.) and sodium nitrite (NaNO₂, 3.6 equiv.) dissolved in water.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. The in situ formation of ethyl diazoacetate will proceed, followed by catalytic cyclopropanation.
-
Workup: After the reaction is complete (typically several hours), dilute the mixture with ethyl acetate. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure trans product.
Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is a general procedure adapted for an electron-deficient alkene.[8]
-
Inert Atmosphere: To an oven-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, add ethyl 4-methoxycinnamate (1.0 equiv.) dissolved in an anhydrous solvent such as 1,2-dichloroethane (DCE) or diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of diethylzinc (Et₂Zn, ~2.0 equiv., e.g., 1.0 M in hexanes) via syringe. Following this, add diiodomethane (CH₂I₂, ~2.0 equiv.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash chromatography to isolate the desired cyclopropane.
References
-
Royal Society of Chemistry. Ni-catalysed cyclopropanation of electron-deficient alkenes with Simmons-Smith type reagents.
-
MDPI. Iron-Catalyzed Cyclopropanation with Glycine Ethyl Ester Hydrochloride in Water. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
National Institutes of Health. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. [Link]
-
Wiley Online Library. A Versatile Enantioselective Catalytic Cyclopropanation- Rearrangement Approach to the Divergent Construction of Chiral Spiroaminals and. [Link]
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PubChem. This compound (C13H16O3). [Link]
-
National Institutes of Health. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. [Link]
-
National Institutes of Health. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. [Link]
-
ACS Publications. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]
-
University of Rochester. Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. [Link]
-
ResearchGate. Stereoconvergent, photocatalytic cyclopropanation reactions of β-substituted styrenes with ethyl diazoacetate. [Link]
-
Royal Society of Chemistry. Catalytic asymmetric cyclopropanation at a chiral platform. [Link]
-
Royal Society of Chemistry. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. [Link]
-
National Institutes of Health. Catalytic enantioselective synthesis of alkylidenecyclopropanes. [Link]
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Methodological & Application
Application Note & Protocol: Diastereoselective Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Abstract: This document provides a comprehensive guide for the diastereoselective synthesis of trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. Cyclopropane rings are valuable structural motifs in medicinal chemistry and materials science, and controlling their stereochemistry is crucial for function.[1][2] This application note details a robust protocol using a modified Simmons-Smith reaction, chosen for its high stereospecificity, reliability, and broad functional group tolerance.[3] We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, offer guidance on product characterization, and present a troubleshooting guide to address common experimental challenges.
Introduction and Synthetic Overview
Aryl-substituted cyclopropanecarboxylates are privileged scaffolds found in numerous biologically active compounds and serve as versatile intermediates in organic synthesis. The precise three-dimensional arrangement of substituents on the cyclopropane ring is often a critical determinant of biological activity. Therefore, developing synthetic methods that afford high levels of stereocontrol is a paramount objective.
Several methodologies exist for the synthesis of cyclopropanes, including:
-
Transition metal-catalyzed reactions of diazo compounds: While effective, these methods can require careful handling of potentially explosive diazo reagents.
-
The Corey-Chaykovsky reaction: This method utilizes sulfur ylides to convert α,β-unsaturated carbonyls into cyclopropanes.[4][5][6][7] It offers an excellent alternative, particularly for Michael-acceptor type substrates.
This guide focuses on the Simmons-Smith reaction and its widely used Furukawa modification .[3][8] This reaction employs an organozinc carbenoid, which reacts with an alkene in a concerted and stereospecific manner.[9][10] The configuration of the starting alkene is preserved in the cyclopropane product, making it an ideal choice for the diastereoselective synthesis from (E)-ethyl 4-methoxycinnamate. The reaction is known for its reliability and tolerance of various functional groups, avoiding the need for hazardous reagents like diazomethane.[3]
Reaction Mechanism and Stereochemical Control
The diastereoselectivity of the Simmons-Smith reaction is a direct consequence of its concerted mechanism and steric factors.
2.1. Formation of the Zinc Carbenoid
The active cyclopropanating agent is a zinc carbenoid, typically formed in situ. In the Furukawa modification, diethylzinc (Et₂Zn) reacts with diiodomethane (CH₂I₂) to generate the reactive species, believed to be (iodomethyl)zinc iodide (ICH₂ZnI) or a related complex.[8][10]
2.2. Concerted Methylene Transfer
The zinc carbenoid adds to the alkene via a concerted, "butterfly-type" transition state.[8] Both new carbon-carbon bonds form simultaneously from the same face of the alkene π-system.[11] This syn-addition mechanism ensures that the stereochemistry of the starting alkene is retained in the product. An (E)-alkene will yield a trans-substituted cyclopropane, while a (Z)-alkene will yield a cis-substituted product.
2.3. Origin of Diastereoselectivity
For the synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate from (E)-ethyl 4-methoxycinnamate, the starting material has two bulky groups on the double bond: the 4-methoxyphenyl group and the ethyl carboxylate group. These groups are positioned trans to each other. During the cyclopropanation, the methylene group is transferred stereospecifically, resulting in a cyclopropane where the 4-methoxyphenyl and ethyl carboxylate groups remain trans to each other. This steric arrangement is thermodynamically more stable and is the basis for the high diastereoselectivity of this synthesis. The reaction is generally subject to steric effects, favoring approach of the reagent from the less hindered face of the alkene.[12]
Figure 1: Conceptual pathway for the diastereoselective cyclopropanation.
Detailed Experimental Protocol
This protocol is based on the Furukawa modification, which generally offers higher reactivity and reproducibility.[8][9]
3.1. Materials and Equipment
-
Reagents: (E)-Ethyl 4-methoxycinnamate (≥98%), Diethylzinc (1.0 M solution in hexanes), Diiodomethane (99%, stabilized), Dichloromethane (DCM, anhydrous), Saturated aq. Ammonium Chloride (NH₄Cl), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel (for column chromatography), Hexanes (HPLC grade), Ethyl Acetate (HPLC grade).
-
Equipment: Oven-dried round-bottom flasks, magnetic stirrer and stir bars, syringes, needles, argon or nitrogen gas supply with manifold, ice-water bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
3.2. Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add (E)-ethyl 4-methoxycinnamate (e.g., 1.03 g, 5.0 mmol, 1.0 equiv) and dissolve it in 20 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Diethylzinc Addition: Slowly add diethylzinc (1.0 M solution in hexanes, 12.0 mL, 12.0 mmol, 2.4 equiv) to the stirred solution via syringe over 10 minutes. A white precipitate may form.
-
Diiodomethane Addition: Following the diethylzinc, slowly add diiodomethane (1.0 mL, 12.4 mmol, ~2.5 equiv) via syringe over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution. Caution: Gas evolution (ethane) will occur.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 98:2) to afford the product as a mixture of diastereomers, with the trans isomer being predominant.
Results and Characterization
The protocol is expected to yield the desired product with high diastereoselectivity, favoring the trans isomer.
Table 1: Expected Reaction Outcome
| Parameter | Expected Value | Notes |
| Yield | 70-85% | Based on purified product. |
| Diastereomeric Ratio (trans:cis) | >95:5 | Determined by ¹H NMR or GC analysis. |
| Appearance | Colorless to pale yellow oil |
4.1. Product Characterization
-
¹H NMR Spectroscopy: The key to distinguishing diastereomers is the coupling constants between the cyclopropyl protons.
-
trans-isomer: Typically shows a smaller vicinal coupling constant (J ≈ 4-6 Hz) between the protons at C1 and C2.
-
cis-isomer: Typically shows a larger vicinal coupling constant (J ≈ 7-9 Hz) between the protons at C1 and C2.
-
Other expected signals include the ethyl ester (triplet and quartet), the methoxy group (singlet), aromatic protons (two doublets), and the cyclopropyl methylene protons (multiplets).
-
-
¹³C NMR Spectroscopy: Will show characteristic signals for the cyclopropane ring carbons (typically δ 15-30 ppm), in addition to the carbonyl, aromatic, methoxy, and ethyl carbons.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₃H₁₆O₃ [M+H]⁺: 221.1172; Found: 221.1178 (example value).
Troubleshooting Guide
Low yields or incomplete reactions are common issues in Simmons-Smith cyclopropanations.[13]
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Zinc Reagent: Diethylzinc is pyrophoric and sensitive to moisture/air. | Use a fresh, properly stored bottle of diethylzinc. Ensure all glassware is scrupulously dried and the reaction is maintained under a strict inert atmosphere.[13] |
| Poor Quality Diiodomethane: Impurities can inhibit the reaction. | Use high-purity diiodomethane. If necessary, pass it through a short plug of basic alumina before use.[13] | |
| Incomplete Reaction | Insufficient Reagent: The stoichiometry is critical. | Ensure an adequate excess (2.0-2.5 equivalents) of both diethylzinc and diiodomethane is used. |
| Low Temperature: The reaction may be sluggish for some substrates. | After initial addition at 0 °C, ensure the reaction is allowed to stir at room temperature. Gentle heating (e.g., to 40 °C in a sealed vessel) can be attempted, but may increase side products.[13] | |
| Low Diastereoselectivity | Isomerization of Starting Material: (E)-alkene could isomerize to (Z)-alkene prior to reaction. | Check the purity and isomeric integrity of the starting (E)-ethyl 4-methoxycinnamate. |
| Reaction Conditions: While unlikely for this substrate, extreme conditions could potentially affect selectivity. | Adhere to the recommended temperature and reaction time profile. |
References
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Enantioselective Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate: A Guide to Catalyst Selection and Protocol Optimization
An Application Note and Protocol for Researchers
Abstract
The chiral cyclopropane motif is a privileged scaffold in medicinal chemistry and materials science, prized for its unique conformational rigidity and electronic properties.[1][2] Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is a key chiral building block for several pharmacologically active compounds. This guide provides an in-depth analysis of its enantioselective synthesis via the transition-metal-catalyzed cyclopropanation of 4-methoxystyrene with ethyl diazoacetate (EDA). We dissect the underlying mechanisms, compare leading catalyst systems based on rhodium and copper, and provide detailed, field-proven protocols for researchers in drug development and synthetic chemistry.
Introduction: The Significance of Chiral Cyclopropanes
Cyclopropanes are the smallest carbocyclic rings, and their strained three-membered structure imparts unusual bonding characteristics, making them functionally distinct from other cycloalkanes. When synthesized in an enantiomerically pure form, they serve as powerful tools for controlling the three-dimensional architecture of molecules. This stereochemical control is often critical for biological activity, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3] The target molecule, this compound, is a valuable intermediate whose stereoisomers are precursors to drugs targeting a range of therapeutic areas.
The most robust and atom-economical method for constructing this scaffold is the catalytic asymmetric cyclopropanation, where a metal catalyst facilitates the transfer of a carbene fragment from a diazo compound to an alkene.[4][5] This guide focuses on the reaction between 4-methoxystyrene and ethyl diazoacetate, a benchmark transformation for evaluating the efficacy of chiral catalysts.
The Catalytic Cyclopropanation Cycle: Mechanism and Stereocontrol
The generally accepted mechanism for transition-metal-catalyzed cyclopropanation involves the formation of a transient metal-carbene intermediate.[6][7] The process can be summarized in the following catalytic cycle:
-
Catalyst Activation & Carbene Formation: The chiral catalyst, typically a complex of Rh(II) or Cu(I), reacts with ethyl diazoacetate. This reaction involves the extrusion of dinitrogen (N₂) gas to form a highly reactive, electrophilic metal-carbene species.[6]
-
Olefin Approach & Cyclopropanation: The electron-rich alkene, 4-methoxystyrene, approaches the metal-carbene. The chiral ligands surrounding the metal center create a sterically and electronically biased environment, dictating the face of the alkene that reacts and the orientation of the approach.
-
Product Formation & Catalyst Regeneration: The carbene is transferred to the alkene in a concerted step, forming the cyclopropane ring and regenerating the active catalyst, which can then enter another cycle.[8]
The stereochemical outcome of the reaction is determined during the carbene transfer step. Two key aspects are controlled by the chiral catalyst:
-
Diastereoselectivity: The reaction can produce both trans and cis diastereomers. For styrene derivatives, the trans isomer is sterically favored, and most effective catalysts achieve high trans/cis ratios (>20:1).[9][10]
-
Enantioselectivity: The chiral environment of the catalyst differentiates between the two enantiotopic faces of the approaching alkene, leading to the preferential formation of one enantiomer over the other. High enantiomeric excess (ee) is the primary goal of this synthesis.
Caption: Generalized catalytic cycle for metal-catalyzed cyclopropanation.
Comparative Analysis of Leading Catalyst Systems
The choice of catalyst is paramount for achieving high yield and stereoselectivity. While many metals can catalyze this transformation, rhodium and copper complexes have emerged as the most reliable and widely used.[11]
Rhodium(II)-Based Catalysts
Chiral dirhodium(II) tetracarboxylates are exceptionally effective catalysts for this reaction.[12] Particularly, prolinate-derived catalysts, such as Rh₂(S-DOSP)₄, are known for their high turnover numbers and excellent enantioselectivity.[13]
-
Mechanism & Rationale: The rigid, paddlewheel structure of the dirhodium core, combined with chiral carboxylate ligands, creates well-defined chiral pockets. These pockets effectively shield one face of the reactive carbene intermediate, forcing the alkene to approach from a specific trajectory, thus ensuring high enantiocontrol.[13] These catalysts are often effective at very low loadings (0.001–1 mol%).[12]
Copper(I)-Based Catalysts
Copper(I) complexes paired with C₂-symmetric chiral bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric cyclopropanation.[5][14] The combination of a copper(I) salt (e.g., CuOTf or Cu(acac)) with a ligand like 2,2'-isopropylidenebis(4-phenyl-2-oxazoline) provides a highly active and selective catalytic system.
-
Mechanism & Rationale: The BOX ligand coordinates to the copper center, forming a chiral Lewis acid. This complex then activates the diazoacetate to generate the copper-carbene. The stereoselectivity arises from the steric influence of the bulky substituents on the oxazoline rings (e.g., phenyl or tert-butyl groups), which block certain approaches of the olefin to the carbene, favoring the formation of one enantiomer.[15]
Performance Summary
The following table summarizes typical performance data for leading catalyst systems in the synthesis of this compound.
| Catalyst System | Ligand/Catalyst | Typical Loading (mol%) | Yield (%) | trans/cis Ratio | ee (%) [trans] | Reference(s) |
| Rhodium | Rh₂(S-DOSP)₄ | 0.1 - 1.0 | >90 | >95:5 | 94 - 98 | [13] |
| Copper | CuOTf + Ph-BOX | 1.0 - 2.0 | 85 - 95 | >90:10 | 90 - 97 | [14] |
| Cobalt | Co(II)-Porphyrin | 1.0 | ~95 | >98:2 | ~98 | [16][17] |
Data are representative values compiled from literature and may vary based on specific reaction conditions.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for conducting the synthesis using both rhodium and copper catalyst systems.
Protocol 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
This protocol utilizes a chiral dirhodium(II) prolinate catalyst, known for its high efficiency and selectivity.
Materials and Reagents:
-
Dirhodium(II) tetrakis[N-dodecylbenzenesulfonyl-(S)-prolinate], Rh₂(S-DOSP)₄ (Catalyst)
-
4-Methoxystyrene (Substrate, freshly distilled), CAS: 637-69-4
-
Ethyl diazoacetate (EDA), CAS: 623-73-4 (Caution: Potentially explosive, handle with care)
-
Dichloromethane (DCM, anhydrous)
-
Hexane (for chromatography)
-
Ethyl Acetate (for chromatography)
-
Silica Gel (for column chromatography)
Experimental Workflow:
References
- 1. Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
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- 17. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science.[1][2] The protocol details a robust and efficient method for the cyclopropanation of 4-methoxystyrene using ethyl diazoacetate (EDA). The core of this transformation is a transition-metal-catalyzed carbene transfer reaction, for which we detail a protocol utilizing Rhodium(II) acetate dimer [Rh₂(OAc)₄]. We will elucidate the reaction mechanism, provide a detailed step-by-step protocol, and discuss critical experimental parameters, safety considerations, and purification strategies. The methodologies described herein are designed to be self-validating and reproducible for researchers in organic synthesis.
Introduction & Scientific Rationale
Cyclopropane rings are highly sought-after structural motifs in modern drug discovery. Their unique conformational properties and inherent ring strain (27 kcal/mol) can impart favorable pharmacological characteristics, including metabolic stability and unique binding interactions.[3] The target molecule, this compound, incorporates this strained ring system along with a methoxyphenyl group, a common feature in bioactive compounds.
The synthetic strategy presented here is the [2+1] cycloaddition of a carbene equivalent to an alkene.[4][5] Specifically, we will utilize the decomposition of ethyl diazoacetate (EDA), a stable and commercially available carbene precursor, catalyzed by a rhodium(II) complex.[6]
The Choice of Catalyst: Rhodium(II) Acetate
While various transition metals can catalyze this transformation, rhodium(II) carboxylates, particularly Rh₂(OAc)₄, are exceptionally effective.[7] There are several reasons for this choice:
-
High Efficiency: Rhodium catalysts can achieve high turnover numbers, with catalyst loadings often below 1 mol%.[1][8]
-
Mild Conditions: The reactions typically proceed smoothly at room temperature, preserving sensitive functional groups.
-
Predictable Selectivity: Rhodium catalysis often provides good control over diastereoselectivity, favoring the formation of the more stable trans cyclopropane isomer.
The reaction is initiated by the coordination of ethyl diazoacetate to the rhodium catalyst, followed by the extrusion of nitrogen gas (N₂) to form a highly reactive rhodium-carbene intermediate.[3][8] This electrophilic species is then intercepted by the nucleophilic π-bond of 4-methoxystyrene to form the cyclopropane ring in a concerted fashion, regenerating the catalyst for the next cycle.
Mechanistic Pathway
The catalytic cycle illustrates the key steps in the formation of the rhodium-carbene and its subsequent reaction with the alkene.
Caption: Rhodium-catalyzed cyclopropanation mechanism.
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood.
Materials & Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | CAS No. | Notes |
| 4-Methoxystyrene | 134.18 | 10.0 | 1.34 g (1.31 mL) | >98% | 637-69-4 | Inhibitor should be removed before use. |
| Ethyl Diazoacetate (EDA) | 114.10 | 11.0 | 1.26 g (1.13 mL) | ~15% in DCM | 623-73-4 | Caution: Potentially explosive. Handle with care.[3] |
| Rhodium(II) Acetate Dimer | 442.10 | 0.05 (0.5 mol%) | 22.1 mg | >98% | 15956-28-2 | Green solid. |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Anhydrous | 75-09-2 | Dry, inert solvent. |
| Silica Gel | - | - | ~50 g | 230-400 mesh | - | For column chromatography. |
| Hexanes / Ethyl Acetate | - | - | As needed | HPLC Grade | - | Eluent for chromatography. |
Equipment:
-
Three-neck round-bottom flask (100 mL) with magnetic stir bar
-
Syringe pump and gas-tight syringe (20 mL)
-
Condenser and inert gas (N₂ or Ar) inlet
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Synthesis Protocol
-
Preparation of 4-Methoxystyrene: If the 4-methoxystyrene contains an inhibitor (like 4-tert-butylcatechol), pass it through a short plug of basic alumina to remove it.
-
Reaction Setup: To a flame-dried 100 mL three-neck flask under an inert atmosphere (N₂), add Rhodium(II) acetate dimer (22.1 mg, 0.05 mmol).
-
Addition of Solvent and Alkene: Add 30 mL of anhydrous dichloromethane (DCM) followed by the purified 4-methoxystyrene (1.31 mL, 10.0 mmol). Stir the resulting solution at room temperature.
-
Slow Addition of Diazoacetate: Prepare a solution of ethyl diazoacetate (1.13 mL, 11.0 mmol) in 20 mL of anhydrous DCM. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction Execution: Add the ethyl diazoacetate solution to the reaction flask dropwise via the syringe pump over 4-6 hours. A slow addition rate is crucial to minimize the formation of diethyl maleate and fumarate (carbene dimerization products). A steady evolution of N₂ gas should be observed.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the 4-methoxystyrene starting material.
-
Reaction Quench and Workup: Once the starting material is consumed (typically 1-2 hours after the addition is complete), carefully quench any remaining EDA by adding a few drops of acetic acid.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product will be a dark-colored oil.
Purification Protocol: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with a 95:5 mixture of hexanes and ethyl acetate.
-
Loading: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10%). Collect fractions and monitor by TLC.
-
Product Isolation: The product, this compound, typically appears as a mixture of trans and cis isomers. Combine the fractions containing the pure product.
-
Final Step: Remove the solvent from the combined fractions under reduced pressure to yield the final product as a colorless to pale yellow oil.[2]
Expected Yield: 65-80%.
Workflow and Data Management
A systematic workflow ensures reproducibility and successful outcomes.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Safety & Troubleshooting
-
Safety: Ethyl diazoacetate is toxic and potentially explosive, especially in undiluted form.[3] Always handle it in solution and behind a blast shield. Avoid contact with strong acids or metal catalysts in concentrated form.
-
Low Yield: If the yield is low, ensure the 4-methoxystyrene was properly freed of inhibitor. Check the quality of the EDA, as it can decompose upon storage. Ensure the slow addition was maintained to prevent side reactions.
-
Impure Product: The primary impurities are diethyl maleate and fumarate. These can be removed by careful column chromatography. If the separation is difficult, a finer mesh silica gel or an alternative solvent system may be required.
Conclusion
The rhodium-catalyzed cyclopropanation of 4-methoxystyrene with ethyl diazoacetate is a reliable and high-yielding method for producing this compound. By carefully controlling the addition rate of the diazo compound and employing standard purification techniques, researchers can access this valuable synthetic intermediate with high purity. This protocol serves as a foundational guide that can be adapted for various substituted styrenes and diazo compounds.
References
- Carbene Addition to Alkenes | Cyclopropane Formation & Simmons–Smith Reaction Explained. (2021, February 13). YouTube.
- Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Organic Chemistry Class Notes.
- Sun, X., Gu, P., Qin, J., & Su, Y. (2020). Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes.
- Sun, X., Gu, P., Qin, J., & Su, Y. (2020). Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes. Chemical Communications, 56(72), 10522-10525. DOI:10.1039/D0CC02549F.
- Sun, X., Gu, P., Qin, J., & Su, Y. (2020). Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes. RSC Publishing.
- Addition of Carbenes to Alkenes: Cyclopropane Synthesis. (2024, April 1). Chemistry LibreTexts.
- Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035.
- Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC - NIH.
- Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry.
- Addition of Carbenes to Alkenes: Cyclopropane Synthesis. (2023, September 20). Organic Chemistry | OpenStax.
- ETHYL 2-(4'-METHOXYPHENYL)
- ethyl 2-(4-methoxyphenyl)
- Ethyl 2-(4-methoxyphenyl)
- Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacet
- Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes.
- Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Ethyl cyclopropanecarboxyl
- Ethyl Diazoacetate. (2023, March 8).
- Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based C
- 4-Methoxystyrene. (2025, January 27). ChemicalBook.
- Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)
- Ethyl 2-(4-methoxyphenyl)
- Ethyl 3-(4-methoxyphenyl)
- Method for synthesizing 4-methoxy styrene.
- Preparation method of ethyl 2-oxocyclopentylacetate.
- Application Notes and Protocols for the Purification of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. Benchchem.
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Application Note & Protocol: Rhodium-Catalyzed Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Introduction: The Significance of Substituted Cyclopropanes
Cyclopropane rings are highly strained, three-membered carbocycles that are prevalent in numerous natural products and biologically active molecules. This inherent ring strain imparts unique chemical reactivity, making them valuable synthetic intermediates for accessing complex molecular architectures. The title compound, Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, serves as a key building block in medicinal chemistry and materials science. Its synthesis via rhodium-catalyzed cyclopropanation represents a classic and efficient method for the construction of this valuable motif. This guide provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol, and key insights for the successful synthesis and characterization of this target molecule.
Reaction Mechanism and Rationale
The rhodium-catalyzed cyclopropanation of an alkene with a diazo compound is a cornerstone of modern organic synthesis. The catalytic cycle, as illustrated below, proceeds through several key steps.
The reaction is initiated by the interaction of the diazo compound, in this case, ethyl diazoacetate (EDA), with the dimeric rhodium(II) catalyst, typically dirhodium tetraacetate [Rh₂(OAc)₄]. This interaction leads to the formation of a rhodium-carbene intermediate with the concomitant loss of nitrogen gas.[1][2] This highly reactive electrophilic carbene species then undergoes a concerted, asynchronous addition to the double bond of the alkene (4-methoxystyrene).[1][3] The stereochemical outcome of the reaction is largely determined by the structure of the rhodium catalyst and its associated ligands. For simple catalysts like dirhodium tetraacetate, a mixture of cis and trans diastereomers is typically obtained.
Caption: Figure 1: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation.
Experimental Protocol
This protocol details the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Dirhodium(II) tetraacetate | Catalyst grade |
| 4-Methoxystyrene | Reagent grade, freshly distilled |
| Ethyl diazoacetate (EDA) | Synthesized or commercial, handle with caution |
| Dichloromethane (DCM) | Anhydrous, reagent grade |
| Diethyl ether | Reagent grade |
| Saturated sodium bicarbonate | Aqueous solution |
| Brine | Saturated aqueous sodium chloride solution |
| Anhydrous magnesium sulfate | Reagent grade |
| Round-bottom flasks | Various sizes, oven-dried |
| Magnetic stirrer and stir bars | |
| Syringe pump | For slow addition of EDA |
| Glass syringes and needles | |
| Separatory funnel | |
| Rotary evaporator | |
| Flash chromatography system | Silica gel, 60 Å, 230-400 mesh |
| Thin Layer Chromatography (TLC) | Silica gel plates with UV indicator |
| NMR Spectrometer | For product characterization |
| IR Spectrometer | For product characterization |
| Mass Spectrometer | For product characterization |
Reagent Preparation
-
Ethyl Diazoacetate (EDA): EDA is a potentially explosive and toxic compound and should be handled with extreme caution in a well-ventilated fume hood.[4][5][6] It can be synthesized from glycine ethyl ester hydrochloride, sodium nitrite, and an acid.[4][7][8] Alternatively, commercially available solutions in a suitable solvent can be used. It is crucial to ensure the EDA is free from acidic impurities which can lead to its decomposition.[9]
-
Anhydrous Dichloromethane: Use of a dry solvent is essential as many cyclopropanation catalysts are sensitive to moisture.[9]
Reaction Setup and Procedure
Caption: Figure 2: Experimental Workflow for the Synthesis.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add dirhodium(II) tetraacetate (0.01 eq). The flask is then sealed with a septum and purged with an inert atmosphere (nitrogen or argon).
-
Anhydrous dichloromethane (20 mL) is added via syringe, followed by 4-methoxystyrene (1.0 eq). The mixture is stirred at room temperature.
-
Slow Addition of Ethyl Diazoacetate: A solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane (10 mL) is drawn into a syringe and placed on a syringe pump. The EDA solution is added dropwise to the stirred reaction mixture over a period of 4-6 hours. Slow addition is critical to maintain a low concentration of the diazo compound, which minimizes the formation of side products such as diethyl maleate and fumarate (carbene dimerization).[9]
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the 4-methoxystyrene spot and the appearance of new product spots indicate the reaction's progression.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator. The residue is redissolved in diethyl ether (50 mL) and transferred to a separatory funnel.
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The aqueous washes help to remove any remaining acidic impurities.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification and Characterization
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective in separating the cis and trans diastereomers of the product.
-
Characterization: The purified fractions are analyzed by NMR, IR, and mass spectrometry to confirm the structure and purity of the this compound isomers.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, impure reagents, EDA decomposition. | Ensure the catalyst is active and reagents are pure and dry.[9] Use a freshly prepared or high-quality EDA solution. |
| Formation of Side Products | High concentration of EDA. | Ensure slow addition of EDA using a syringe pump.[9] |
| Incomplete Reaction | Insufficient catalyst, low reaction temperature. | Incrementally increase catalyst loading (e.g., from 1 mol% to 2 mol%).[9] Gentle heating may be required. |
| Poor Diastereoselectivity | Choice of catalyst. | For higher diastereoselectivity, consider using bulkier rhodium catalysts with specific ligands.[10][11] |
Conclusion
The rhodium-catalyzed cyclopropanation of 4-methoxystyrene with ethyl diazoacetate is a reliable and efficient method for the synthesis of this compound. Careful control of reaction parameters, particularly the slow addition of the diazo compound, is paramount for achieving high yields and minimizing side reactions. The protocol described herein, along with the troubleshooting guide, provides a solid foundation for researchers to successfully synthesize this valuable cyclopropane derivative. Further optimization, especially concerning the choice of chiral rhodium catalysts, can lead to highly enantio- and diastereoselective transformations.[10][11][12]
References
-
Metal-catalyzed cyclopropanations. In Wikipedia. Retrieved from [Link]
-
Cain, M. F., Drake, M. D., & Repo, T. J. (2004). Enantio- and diastereocontrol in intermolecular cyclopropanation reaction of styrene catalyzed by dirhodium(II) complexes with bulky ortho-metalated aryl phosphines. Chemical Communications, (21), 2408-2409. Retrieved from [Link]
-
Ethyl diazoacetate. In Wikipedia. Retrieved from [Link]
-
Reddy, R. P., & Davies, H. M. L. (2016). Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates. Organic Letters, 18(15), 3762–3765. Retrieved from [Link]
-
Hu, W., & Davies, H. M. L. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(8), 3021-3025. Retrieved from [Link]
-
Enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene with aryl diazoacetates. ResearchGate. Retrieved from [Link]
-
Searle, N. E. (1956). Ethyl Diazoacetate. Organic Syntheses, 36, 25. Retrieved from [Link]
-
Reiser, O. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Chemical Communications, 52(94), 13697-13700. Retrieved from [Link]
-
Davies, H. M. L. (2013). Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates. The Davies Group - ScholarBlogs. Retrieved from [Link]
-
Preparation of ethyl diazoacetate. PrepChem.com. Retrieved from [Link]
-
ChemInform Abstract: Rh(II) Acetate Catalyzed Cyclopropanation of Styrenes with Enaldiazo Esters: Diastereoselective Synthesis of Enal-Cyclopropanes. ResearchGate. Retrieved from [Link]
-
Maxwell, J. L., Brown, K. C., Bartley, D. W., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544-1547. Retrieved from [Link]
-
Womack, E. B., & Nelson, A. B. (1944). Ethyl Diazoacetate. Organic Syntheses, 24, 56. Retrieved from [Link]
-
Chen, Z., & Zhang, X. (2014). Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study. Dalton Transactions, 43(19), 7085-7094. Retrieved from [Link]
-
Gutmann, B., & Kappe, C. O. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1823-1828. Retrieved from [Link]
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- 3. Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 12. 244. Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
Application Note & Protocol: Mechanistic Insights and Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the formation of ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science. We will explore the predominant reaction mechanism, offer a robust experimental protocol for its synthesis, and provide expert insights into process optimization and safety.
Introduction: The Significance of the Cyclopropane Ring
The cyclopropane motif is a privileged scaffold in drug discovery. Its rigid, three-dimensional structure allows it to act as a conformationally constrained bioisostere for other chemical groups, such as double bonds or gem-dimethyl groups. This structural feature can lead to enhanced binding affinity, improved metabolic stability, and novel pharmacological profiles. This compound serves as a key intermediate for more complex molecules, where the methoxyphenyl group provides a site for further functionalization and the ester allows for amide coupling or reduction to an alcohol.
The most reliable and common method for constructing this molecule is through a transition metal-catalyzed cyclopropanation reaction. This process involves the transfer of a carbene fragment from a diazo compound to an alkene. Specifically, the reaction of 4-methoxystyrene with ethyl diazoacetate (EDA), catalyzed by a rhodium(II) complex, is the industry-standard approach.
Mechanistic Deep Dive: The Rhodium-Catalyzed Catalytic Cycle
The formation of the cyclopropane ring is not a simple mixing of reagents; it is an elegant, multi-step catalytic cycle orchestrated by a transition metal catalyst, most commonly dirhodium tetraacetate, Rh₂(OAc)₄. The mechanism ensures a controlled transfer of the highly reactive carbene, preventing undesirable side reactions.
The accepted mechanism proceeds through the following key stages[1][2]:
-
Catalyst Activation & Diazo Coordination: The reaction initiates with the axial coordination of the nucleophilic diazo carbon of ethyl diazoacetate (EDA) to one of the Lewis acidic rhodium centers of the Rh₂(OAc)₄ catalyst.
-
Nitrogen Extrusion & Carbene Formation: This coordination facilitates the irreversible loss of dinitrogen (N₂), a thermodynamically highly favorable step. The result is the formation of a critical, transient species: a rhodium-stabilized carbene, also known as a metallocarbene or carbenoid. This intermediate is the active species responsible for cyclopropanation.
-
Alkene Approach & Cyclopropanation: The electron-rich double bond of 4-methoxystyrene then attacks the electrophilic carbene carbon. The reaction proceeds via a concerted, asynchronous transition state where the new carbon-carbon bonds are formed simultaneously, but not necessarily to the same extent. The alkene approaches the carbene "side-on" to allow for orbital overlap.
-
Product Release & Catalyst Regeneration: Once the three-membered ring is formed, the product, this compound, dissociates from the metal center, thereby regenerating the active Rh₂(OAc)₄ catalyst, which can then enter another catalytic cycle.
This process is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product. However, because the carbene can approach the alkene from different faces and due to rotation around the single bonds, a mixture of trans and cis diastereomers is typically formed. The trans isomer is often favored due to lower steric hindrance in the transition state.
Caption: The catalytic cycle for rhodium-catalyzed cyclopropanation.
Application Protocol: Laboratory-Scale Synthesis
This protocol describes the synthesis of this compound on a laboratory scale using dirhodium tetraacetate as the catalyst.
Materials & Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-Methoxystyrene | ≥98% | Sigma-Aldrich | 637-69-4 | Should be passed through basic alumina to remove inhibitors. |
| Dirhodium(II) tetraacetate | 99% | Strem Chemicals | 15956-28-2 | Catalyst. |
| Ethyl diazoacetate (EDA) | ~15% w/w in CH₂Cl₂ | TCI America | 623-73-4 | EXTREMELY HAZARDOUS . See Safety section. |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | 75-09-2 | Reaction solvent. |
| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 | For workup. |
| Saturated NaHCO₃ | Aqueous | - | - | For workup. |
| Brine | Aqueous | - | - | For workup. |
| Magnesium Sulfate | Anhydrous | - | 7487-88-9 | Drying agent. |
| Silica Gel | 230-400 mesh | - | 7631-86-9 | For chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step experimental synthesis workflow.
Step-by-Step Procedure
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum, add 4-methoxystyrene (5.0 g, 37.3 mmol, 1.0 equiv) and dirhodium(II) tetraacetate (82 mg, 0.186 mmol, 0.005 equiv).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.
-
EDA Preparation: In a separate flask, prepare a solution of ethyl diazoacetate (EDA). If using a stabilized solution, calculate the required volume. For this scale, approximately 6.4 g (56.0 mmol, 1.5 equiv) of pure EDA is needed. Handle with extreme caution.
-
Slow Addition: Draw the EDA solution into a gas-tight syringe and place it on a syringe pump. Pierce the septum of the reaction flask with the syringe needle. Add the EDA solution to the stirring reaction mixture over a period of 4 hours. A steady evolution of nitrogen gas will be observed. The reaction is mildly exothermic; maintain room temperature with a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Catalyst Removal: Once the reaction is complete, concentrate the mixture under reduced pressure. Re-dissolve the residue in 100 mL of diethyl ether. Pass the solution through a short plug of silica gel or celite to remove the green rhodium catalyst. Wash the plug with an additional 50 mL of diethyl ether.
-
Workup - Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%) as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to afford the product as a mixture of diastereomers. The typical yield is 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and determine the diastereomeric ratio.
Technical Insights & Process Optimization
-
Catalyst Choice: While Rh₂(OAc)₄ is highly effective, copper(I) or copper(II) complexes can also catalyze this reaction, sometimes offering different diastereoselectivity[3][4]. Copper catalysts are generally less expensive but may require higher catalyst loadings or elevated temperatures.
-
Rate of Addition: The slow addition of EDA is critical. Adding it too quickly increases its steady-state concentration, promoting the unwanted side reaction of carbene dimerization to form diethyl fumarate and maleate.
-
Solvent: Non-coordinating, aprotic solvents like dichloromethane or dichloroethane are ideal. Protic solvents (like alcohols) or strongly coordinating solvents can deactivate the catalyst.
-
Stereocontrol: The trans/cis ratio can be influenced by the catalyst and the steric bulk of the diazo ester[1]. Using a bulkier ester (e.g., tert-butyl diazoacetate) often increases the proportion of the trans isomer. For enantioselective synthesis, chiral rhodium or copper catalysts are required[5][6].
**5. CRITICAL SAFETY PRECAUTIONS
Working with Ethyl Diazoacetate (EDA):
Ethyl diazoacetate is a potentially explosive, toxic, and sensitizing compound. It must be handled with extreme care in a well-ventilated chemical fume hood, behind a blast shield.
-
Explosion Hazard: Neat (undiluted) EDA can detonate with shock, friction, or heat[7][8]. It is strongly recommended to use commercially available solutions of EDA in a solvent like dichloromethane or toluene. Avoid distilling EDA unless you are an expert with appropriate safety measures in place[7][9].
-
Incompatible Materials: Avoid contact with strong acids, bases, and certain metals, which can cause violent decomposition. All glassware should be free of acid traces.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a lab coat, and appropriate chemical-resistant gloves.
-
Disposal: Unused EDA must be quenched before disposal. A common method is the slow, careful addition of acetic acid to the EDA solution, which protonates it and leads to the safe evolution of nitrogen gas.
References
-
Wikipedia. Ethyl diazoacetate. Available from: [Link]
-
Organic Syntheses. Ethyl diazoacetate. Coll. Vol. 3, p.392 (1955); Vol. 24, p.56 (1944). Available from: [Link]
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PrepChem. Preparation of ethyl diazoacetate. Available from: [Link]
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Organic Syntheses. Ethyl diazoacetate. Coll. Vol. 4, p.424 (1963); Vol. 31, p.59 (1951). Available from: [Link]
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ResearchGate. A safe and practical procedure to prepare ethyl diazoacetate. Available from: [Link]
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ResearchGate. Enantioselective Cyclopropanation of Styrene Catalysed by Copper(I) Complexes with Chiral Oxazolines. Available from: [Link]
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ResearchGate. Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. Available from: [Link]
-
Elsevier. Asymmetric Cyclopropanation of Styrene Catalyzed by Cu–(Chiral Schiff-Base) Complexes. Available from: [Link]
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ACS Publications. Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination. J. Am. Chem. Soc. 1973, 95, 8, 2697–2699. Available from: [Link]
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NIH National Library of Medicine. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Available from: [Link]
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Wikipedia. Metal-catalyzed cyclopropanations. Available from: [Link]
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PrepChem. Synthesis of Ethyl 2-(3,4-methylenedioxybenzoyl)-3-(3,4,5-trimethoxyphenyl)cyclopropane carboxylate (XIIIa). Available from: [Link]
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PubMed. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science. 1992 Jun 12;256(5063):1544-7. Available from: [Link]
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ResearchGate. Cyclopropanation of para-methoxy styrene 4c by mutated artUPO variants. Available from: [Link]
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FCT NOVA. Stereoselective Cyclopropanation Reactions. Chem. Rev. 2003, 103, 977-1050. Available from: [Link]
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RSC Publishing. Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. Chem. Commun., 1996, 191-192. Available from: [Link]
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RSC Publishing. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chem. Sci., 2014, 5, 2647-2652. Available from: [Link]
-
ChemRxiv. Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. Available from: [Link]
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ResearchGate. Cyclopropanation of p-methoxystyrene (9) catalysed by Fe(TPP)Cl with.... Available from: [Link]
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PubChem. This compound (C13H16O3). Available from: [Link]
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ResearchGate. Chemical Science. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Intermediate: Exploring 4-Methoxystyrene's Significance in Organic Synthesis. Available from: [Link]
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ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link]
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Application Notes & Protocols: Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate as a Strategic Intermediate for Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The cyclopropane ring, a strained three-membered carbocycle, has emerged as a privileged scaffold, offering a unique combination of rigidity, metabolic stability, and stereochemical complexity.[1][2][3] This guide details the strategic utility of ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a versatile chemical intermediate, for the generation of diverse compound libraries in drug discovery. We provide an in-depth analysis of its structural merits, detailed protocols for its synthesis, and a strategic overview of its derivatization to access novel chemical matter with therapeutic potential.
The Strategic Value of the Cyclopropyl-Anisole Scaffold
The incorporation of a cyclopropane ring into drug candidates is a well-established strategy to enhance potency, modulate physicochemical properties, and improve metabolic stability.[4][5] The unique electronic nature of the cyclopropane ring, with its enhanced p-character and shorter, stronger C-H bonds, differentiates it from simple alkyl groups.[2][4] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby increasing affinity and selectivity.[1][5]
This compound combines this powerful cyclopropyl motif with two other key features:
-
The 4-Methoxyphenyl (Anisole) Moiety: This group is a common feature in pharmaceuticals.[6][7] The methoxy group is an electron-donating group that can influence the electronic environment of the molecule and participate in key interactions with biological targets.[8] It also provides a potential metabolic soft spot (O-demethylation) that can be exploited for prodrug strategies or modulated to fine-tune pharmacokinetic profiles.[9]
-
The Ethyl Ester Handle: This functional group is a versatile anchor for chemical diversification. It can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into a wide array of amides, providing facile access to a large chemical space.[10]
This combination makes the title compound a high-value starting point for building libraries of conformationally restricted molecules aimed at a multitude of biological targets.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 98017-60-8 / 6142-64-9 | [11][12] |
| Molecular Formula | C₁₃H₁₆O₃ | [11][13] |
| Molecular Weight | 220.26 g/mol | [11][13] |
| Appearance | Colorless to pale yellow liquid | [12] |
| Canonical SMILES | CCOC(=O)C1CC1c1ccc(cc1)OC | [12][13] |
| Predicted XlogP | 2.3 | [13] |
Synthesis Protocol: Rhodium-Catalyzed Cyclopropanation
The most common and efficient method for synthesizing the title compound is the transition-metal-catalyzed reaction of a styrene derivative with an ethyl diazoacetate. The following protocol describes a standard rhodium-catalyzed approach.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent | CAS No. | M.W. | Quantity | Notes |
| 4-Methoxystyrene | 637-69-4 | 134.18 | 10.0 g (74.5 mmol) | Inhibitor should be removed prior to use. |
| Rhodium(II) acetate dimer | 15956-28-2 | 442.1 | 165 mg (0.37 mmol) | Catalyst. |
| Ethyl diazoacetate (EDA) | 623-73-4 | 114.10 | 9.35 g (81.9 mmol) | Caution: Potentially explosive. Handle with care. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 250 mL | Anhydrous, for reaction. |
| Celite® | 61790-53-2 | N/A | 20 g | For filtration. |
| Hexanes | 110-54-3 | N/A | ~500 mL | For chromatography. |
| Ethyl Acetate | 141-78-6 | N/A | ~100 mL | For chromatography. |
Step-by-Step Procedure
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump inlet), and a nitrogen inlet, add 4-methoxystyrene (10.0 g, 74.5 mmol) and anhydrous dichloromethane (150 mL).
-
Catalyst Addition: Add rhodium(II) acetate dimer (165 mg, 0.37 mmol, 0.5 mol%) to the stirred solution.
-
Diazo Solution Preparation: In a separate flask, carefully dissolve ethyl diazoacetate (9.35 g, 81.9 mmol) in anhydrous dichloromethane (100 mL).
-
Slow Addition: Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over 4-6 hours. Maintain the internal temperature at 25-30°C. Vigorous nitrogen evolution will be observed.
-
Causality: Slow addition is critical to control the concentration of the reactive carbene intermediate, preventing dimerization and ensuring safety.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting styrene is consumed.
-
Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The crude residue will contain the rhodium catalyst.
-
Purification: Re-dissolve the crude oil in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a hexanes/ethyl acetate gradient (e.g., 98:2 to 95:5) to separate the product from baseline impurities and catalyst residue.
-
Final Product: Combine the product-containing fractions and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil. The product is a mixture of cis and trans diastereomers.
Expected Characterization
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to aromatic protons (~6.8-7.2 ppm), methoxy protons (~3.8 ppm), ethyl ester protons (~4.1 ppm, q; ~1.2 ppm, t), and cyclopropyl protons (~1.2-2.5 ppm, m).
-
Mass Spectrometry (ESI+): m/z = 221.1 [M+H]⁺, 243.1 [M+Na]⁺.
Application in Library Synthesis: Derivatization Protocols
The true power of this intermediate lies in its facile conversion into diverse scaffolds. The ester serves as the primary handle for derivatization.
Caption: Key derivatization pathways from the title intermediate.
Protocol 3.1: Hydrolysis to Carboxylic Acid
The carboxylic acid is a crucial node for creating amide libraries, which are ubiquitous in pharmaceuticals.
-
Setup: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Reagent: Add lithium hydroxide (LiOH, 1.5 eq).
-
Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Remove THF in vacuo. Dilute with water and acidify to pH ~2 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
Protocol 3.2: Amide Library Synthesis
-
Setup: To a solution of the carboxylic acid from Protocol 3.1 (1.0 eq) in DMF, add the desired primary or secondary amine (1.1 eq).
-
Coupling Agents: Add a coupling reagent such as HATU (1.2 eq) followed by a non-nucleophilic base like DIPEA (2.0 eq).
-
Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and works well for a broad range of amines.[10]
-
-
Reaction: Stir at room temperature for 6-18 hours.
-
Work-up: Dilute with water and extract with ethyl acetate. The organic layer is washed sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify via column chromatography or preparative HPLC to yield the desired amide.
Protocol 3.3: Reduction to Primary Alcohol
The resulting alcohol can be used in ether synthesis or other functional group interconversions.
-
Setup: In an inert atmosphere, dissolve the starting ester (1.0 eq) in anhydrous THF and cool to 0°C.
-
Reagent: Add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF dropwise.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Work-up (Fieser method): Carefully quench the reaction by sequential, dropwise addition of water (X mL), 15% aq. NaOH (X mL), and water (3X mL), where X = grams of LiAlH₄ used.
-
Filtration: Stir the resulting white precipitate for 30 minutes, then filter through Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate to yield the primary alcohol.
Conclusion
This compound is more than a simple building block; it is a strategic platform for innovation in drug discovery. Its synthesis is scalable and relies on established chemistry. The molecule's inherent structural features—a conformationally rigid cyclopropane core, a pharmaceutically relevant anisole ring, and a highly versatile ester handle—provide medicinal chemists with a powerful tool. By applying the derivatization protocols outlined here, researchers can rapidly generate libraries of novel, three-dimensional molecules with the potential for enhanced potency, selectivity, and superior pharmacokinetic profiles, accelerating the journey from hit identification to clinical candidate.
References
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- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. (n.d.). ResearchGate.
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- New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Penn State.
- Application of Cyclopropane in Drug Discovery. (n.d.). PharmaBlock.
- Boteju, L. W., et al. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed.
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- CAS 6142-64-9: ethyl 2-(4-methoxyphenyl)cyclopropanecarbox… (n.d.). CymitQuimica.
- Discover More About Anisole. (2024, September 12). Flavor Frenzy.
- What role does Anisole play in the pharmaceutical industry? (n.d.). Guidechem.
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- Anisole. (n.d.). Wikipedia.
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Application Note & Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Cyclopropane rings are a prevalent structural motif in numerous biologically active molecules and natural products, imparting unique conformational constraints and metabolic stability. The title compound, Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, serves as a valuable building block in medicinal chemistry and materials science. Its synthesis via the rhodium(II)-catalyzed cyclopropanation of 4-methoxystyrene with ethyl diazoacetate represents a robust and efficient method for accessing this important scaffold. This application note provides a comprehensive, field-proven protocol for this synthesis, including the preparation of the requisite ethyl diazoacetate, detailed reaction conditions, and thorough characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Overall Synthetic Workflow
The synthesis is a two-stage process, beginning with the preparation of the hazardous but essential reagent, ethyl diazoacetate. This is followed by the core cyclopropanation reaction.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Preparation of Ethyl Diazoacetate
The synthesis of ethyl diazoacetate from glycine ethyl ester hydrochloride is a well-established procedure.[1] However, it is crucial to note that ethyl diazoacetate is a potentially explosive and toxic compound.[2] Therefore, all operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. It is also recommended to use a blast shield.
Materials and Equipment
-
Glycine ethyl ester hydrochloride
-
Sodium nitrite
-
5% (w/w) Sulfuric acid
-
Methylene chloride (CH₂Cl₂)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Four-necked round-bottom flask
-
Stirrer, dropping funnel, thermometer, and nitrogen inlet tube
-
Ice-salt bath
-
Separatory funnel
Protocol 1: Synthesis of Ethyl Diazoacetate
-
Reaction Setup: In a 2 L four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet, a solution of 140 g (1 mole) of glycine ethyl ester hydrochloride in 250 mL of water is mixed with 600 mL of methylene chloride.
-
Cooling: The flask is cooled to -5°C using an ice-salt bath.
-
Addition of Sodium Nitrite: The flask is flushed with nitrogen, and an ice-cold solution of 83 g (1.2 moles) of sodium nitrite in 250 mL of water is added with vigorous stirring.
-
Acidification: The temperature is lowered to -9°C, and 95 g of 5% (by weight) sulfuric acid is added from the dropping funnel over a period of about 3 minutes. The temperature may rise to a maximum of +1°C. The reaction is exothermic and completes within approximately 10 minutes.
-
Workup: The reaction mixture is transferred to a pre-chilled 2 L separatory funnel. The yellow-green methylene chloride layer is separated and washed with 1 L of cold 5% sodium bicarbonate solution. The aqueous layer is extracted once more with 75 mL of methylene chloride. The combined organic layers are washed with the sodium bicarbonate solution until the aqueous layer is no longer acidic (tested with indicator paper).
-
Drying and Concentration: The golden-yellow organic layer is dried over anhydrous sodium sulfate, filtered, and the bulk of the solvent is removed by distillation at a pressure of about 350 mm. The final product is a yellow oil.
Note on Safety: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood and avoid distillation to dryness. It is recommended to use the solution directly in the next step.
Part 2: Synthesis of this compound
This procedure utilizes a rhodium(II)-catalyzed cyclopropanation reaction. The rhodium carbene intermediate formed from ethyl diazoacetate reacts with the alkene (4-methoxystyrene) to form the cyclopropane ring.[3][4]
Materials and Equipment
-
4-Methoxystyrene
-
Ethyl diazoacetate (solution in CH₂Cl₂)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump (recommended for slow addition)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Quantitative Data
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |
| 4-Methoxystyrene | 134.18 | 5.0 | 671 mg (0.67 mL) | 2.5 |
| Ethyl Diazoacetate | 114.10 | 2.0 | 228 mg | 1.0 |
| Rhodium(II) acetate dimer | 442.09 | 0.02 | 8.8 mg | 0.01 |
| Anhydrous Dichloromethane | - | - | 20 mL | - |
Protocol 2: Cyclopropanation Reaction
-
Reaction Setup: To a solution of 4-methoxystyrene (2.5 equiv) and rhodium(II) acetate dimer (0.01 equiv) in anhydrous dichloromethane (20 mL) at room temperature, a solution of ethyl diazoacetate (1.0 equiv) in anhydrous dichloromethane is added dropwise over a period of 4 hours using a syringe pump.
-
Reaction Monitoring: The reaction mixture is stirred at 25°C for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The residue is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.
Reaction Mechanism
The rhodium-catalyzed cyclopropanation proceeds through the formation of a rhodium carbene intermediate.
Caption: Simplified mechanism of rhodium-catalyzed cyclopropanation.
Characterization Data
The final product, this compound, is expected to be a mixture of cis and trans isomers. The following data is based on reported values for the E-isomer.
-
Appearance: White solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.03 (d, J = 8.4 Hz, 2H), 6.82 (d, J = 8.4 Hz, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.78 (s, 3H), 2.50-2.43 (m, 1H), 1.90-1.83 (m, 1H), 1.59-1.52 (m, 1H), 1.25 (t, J = 7.1 Hz, 3H), 1.22-1.16 (m, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 173.5, 158.2, 133.9, 127.1, 113.9, 60.5, 55.2, 26.2, 24.1, 16.5, 14.3.
-
IR (neat): 2979, 1724, 1611, 1514, 1246, 1177, 1035, 824 cm⁻¹.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₃H₁₇O₃⁺: 221.1172; found: 221.1171.
Trustworthiness and Field-Proven Insights
The protocols described herein are based on well-established and peer-reviewed synthetic methods. The synthesis of ethyl diazoacetate is a standard procedure from Organic Syntheses, known for its reliability. The rhodium-catalyzed cyclopropanation is a powerful and widely used reaction in organic synthesis. The use of a syringe pump for the slow addition of ethyl diazoacetate is a critical experimental detail that helps to minimize the formation of side products, such as the dimer of the carbene, and ensures a higher yield of the desired cyclopropane. The purification by column chromatography is a standard and effective method for isolating the product from the reaction mixture. The provided characterization data allows for the unambiguous identification and purity assessment of the final product.
References
-
Searle, N. E. Ethyl Diazoacetate. Org. Synth.1955 , 35, 50. DOI: 10.15227/orgsyn.035.0050. [Link]
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 382.
- Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides; Wiley-Interscience, 1998.
-
Maas, G. New Syntheses of Diazo Compounds. Angew. Chem. Int. Ed. 2009 , 48 (44), 8186–8195. DOI: 10.1002/anie.200902785. [Link]
-
Ford, A.; Miel, H.; Ring, A.; Slattery, C. N.; Maguire, A. R.; McKervey, M. A. Modern Organic Synthesis with α-Diazocarbonyl Compounds. Chem. Rev. 2015 , 115 (18), 9981–10080. DOI: 10.1021/acs.chemrev.5b00121. [Link]
-
PubChem Compound Summary for CID 244562, this compound. National Center for Biotechnology Information. [Link]
-
Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts - Supporting Information. Angew. Chem. Int. Ed.2014 , 53, 6333-6337. [Link]
-
Wang, H.; Guptill, D. M.; Varela-Alvarez, A.; Musaev, D. G.; Davies, H. M. L. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chem. Sci., 2015 , 6, 4648-4652. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. [Link]
Sources
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- 2. sas.rochester.edu [sas.rochester.edu]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate in the Synthesis of Pharmaceutical Ingredients
Introduction: The Strategic Value of the Cyclopropane Motif in Medicinal Chemistry
The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in modern drug discovery. Its unique conformational and electronic properties can impart significant advantages to a drug candidate, including enhanced metabolic stability, improved membrane permeability, and a favorable vector for binding to target proteins. Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is a key building block that provides access to a range of pharmaceutically relevant cyclopropylamines, which are integral components of numerous active pharmaceutical ingredients (APIs).[1][2] This application note provides a detailed guide to the synthesis and utilization of this versatile intermediate, with a focus on its conversion to 1-(4-methoxyphenyl)cyclopropylamine, a crucial precursor for compounds targeting neurological disorders.[3]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthetic chemistry.
| Property | Value | Source |
| CAS Number | 98017-60-8 | [4] |
| Molecular Formula | C₁₃H₁₆O₃ | PubChem |
| Molecular Weight | 220.26 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | General Knowledge |
| Boiling Point | ~300 °C (predicted) | PubChem |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) | General Knowledge |
Synthetic Workflow Overview
The overall strategy for utilizing this compound in the synthesis of the key pharmaceutical intermediate, 2-(4-methoxyphenyl)cyclopropan-1-amine, involves a three-stage process. This workflow is designed for robustness and scalability, with each step having well-established chemical precedent.
Caption: Synthetic workflow from starting materials to the target cyclopropylamine.
Part 1: Synthesis of this compound
The most direct and efficient method for the synthesis of the title compound is the rhodium-catalyzed cyclopropanation of 4-methoxystyrene with ethyl diazoacetate.[4] This reaction proceeds via a metal-carbene intermediate and is known for its high efficiency and stereoselectivity.
Protocol 1: Rhodium-Catalyzed Cyclopropanation
Principle: This protocol leverages the ability of a rhodium(II) catalyst to decompose ethyl diazoacetate, forming a rhodium-carbene species. This highly reactive intermediate then undergoes a [2+1] cycloaddition with the electron-rich double bond of 4-methoxystyrene to form the desired cyclopropane ring. The choice of a dirhodium catalyst is critical for achieving high yields and minimizing side reactions.
Materials:
-
4-Methoxystyrene
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methoxystyrene (1.0 eq) and Rhodium(II) acetate dimer (0.01 eq).
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants.
-
EDA Addition: Charge the dropping funnel with a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane.
-
Reaction Execution: Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture at room temperature over a period of 1-2 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, thus preventing dimerization and other side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-methoxystyrene is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a colorless oil.
Expected Yield: 80-90%
Analytical Data:
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (d, J=8.8 Hz, 2H), 6.80 (d, J=8.8 Hz, 2H), 4.10 (q, J=7.1 Hz, 2H), 3.75 (s, 3H), 2.50-2.40 (m, 1H), 1.90-1.80 (m, 1H), 1.60-1.50 (m, 1H), 1.30-1.20 (m, 1H), 1.25 (t, J=7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 173.5, 158.5, 134.0, 127.0, 114.0, 60.5, 55.2, 26.5, 24.0, 16.0, 14.3. |
| IR (neat, cm⁻¹) | 2980, 1725 (C=O), 1610, 1515, 1245, 1175, 1035. |
| MS (ESI) | m/z 221.1 [M+H]⁺ |
Part 2: Conversion to 2-(4-methoxyphenyl)cyclopropan-1-amine
The conversion of the ethyl ester to the primary amine is a critical step in the synthesis of many pharmaceutical ingredients. Two classical and reliable methods for this transformation are the Hofmann and Curtius rearrangements. Both proceed with retention of configuration at the migrating carbon, which is essential for maintaining the stereochemical integrity of the cyclopropane ring.
Protocol 2A: Hofmann Rearrangement
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) in the presence of a strong base. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine.
Step 1: Amidation of the Ester
Principle: The ethyl ester is first converted to the corresponding primary amide via ammonolysis. This is typically achieved by heating the ester in a solution of ammonia in an alcohol.
Materials:
-
This compound
-
Ammonia (7N solution in methanol)
-
High-pressure reaction vessel
Procedure:
-
Place this compound in a high-pressure reaction vessel.
-
Add a 7N solution of ammonia in methanol.
-
Seal the vessel and heat to 80-100 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude 2-(4-methoxyphenyl)cyclopropanecarboxamide can often be used in the next step without further purification.
Step 2: Hofmann Rearrangement
Principle: The primary amide is treated with bromine and sodium hydroxide. The reaction proceeds through a series of intermediates, including an N-bromoamide and an isocyanate, which is then hydrolyzed in situ to the desired primary amine.
Materials:
-
2-(4-methoxyphenyl)cyclopropanecarboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it to 0 °C in an ice bath.
-
Slowly add bromine to the cold NaOH solution to form sodium hypobromite.
-
Add the crude 2-(4-methoxyphenyl)cyclopropanecarboxamide to the freshly prepared sodium hypobromite solution.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1 hour.
-
Cool the reaction mixture and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)cyclopropan-1-amine.
Protocol 2B: Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[5][6][7] This method is often preferred as it avoids the use of harsh basic conditions and elemental halogens.
Step 1: Saponification of the Ester
Principle: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in an ethanol/water mixture.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 2-(4-methoxyphenyl)cyclopropanecarboxylic acid.
Step 2: Curtius Rearrangement
Principle: The carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate upon heating. The isocyanate is subsequently trapped with a nucleophile (e.g., water or an alcohol) to form the amine or a carbamate derivative. A one-pot procedure using diphenylphosphoryl azide (DPPA) is a common and safer alternative to generating the acyl azide in situ.[8]
Materials:
-
2-(4-methoxyphenyl)cyclopropanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Toluene
-
tert-Butanol (for Boc-protected amine) or Hydrochloric acid (for amine salt)
Procedure:
-
To a stirred solution of 2-(4-methoxyphenyl)cyclopropanecarboxylic acid in toluene, add triethylamine followed by diphenylphosphoryl azide at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. During this time, the acyl azide forms and rearranges to the isocyanate with the evolution of nitrogen gas.
-
Option A (to form Boc-protected amine): Add tert-butanol to the reaction mixture and continue to reflux for another 2-4 hours. The isocyanate will be trapped to form the Boc-carbamate.
-
Option B (to form the amine hydrochloride): Cool the reaction mixture and carefully quench with aqueous hydrochloric acid. Heat the mixture to hydrolyze the isocyanate and form the amine salt.
-
Isolate the product by standard workup and purification procedures.
Caption: Key intermediates in the Hofmann rearrangement pathway.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. The protocols outlined in this application note provide a reliable and scalable pathway to access the corresponding cyclopropylamine, a key intermediate for the development of novel therapeutics, particularly in the field of neuroscience. The strategic incorporation of the 4-methoxyphenylcyclopropyl moiety can lead to drug candidates with improved pharmacological profiles, highlighting the importance of this synthetic intermediate in modern drug discovery.
References
-
NROChemistry. Curtius Rearrangement. [Link]
-
Wikipedia. Curtius rearrangement. [Link]
-
ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. [Link]
-
MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. [Link]
-
National Center for Biotechnology Information. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ETHYL 2-(4'-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
For correspondence:
Abstract
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a valuable building block in pharmaceutical and materials science. We present two robust and scalable synthetic strategies: a Rhodium-Catalyzed Cyclopropanation and a modified Simmons-Smith Reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and critical safety considerations to ensure reproducible and efficient synthesis on a laboratory and pilot-plant scale.
Introduction: Significance and Synthetic Overview
This compound is a key intermediate in the synthesis of various biologically active molecules. The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational rigidity and metabolic stability to drug candidates. The 4-methoxyphenyl substituent is a common pharmacophore that can engage in favorable interactions with biological targets. Consequently, the development of efficient and scalable methods for the synthesis of this compound is of significant interest.
The primary challenge in the synthesis of cyclopropane derivatives lies in the controlled formation of the three-membered ring. This guide will focus on two well-established and scalable methodologies:
-
Rhodium-Catalyzed Cyclopropanation: This method involves the reaction of 4-methoxystyrene with ethyl diazoacetate (EDA) in the presence of a rhodium catalyst. It is known for its high efficiency and functional group tolerance.[1][2]
-
Simmons-Smith Reaction: A classic method for cyclopropanation that utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple.[3][4][5] This reaction is stereospecific, preserving the geometry of the starting alkene.[3][4][5]
The choice between these methods often depends on factors such as desired scale, cost of reagents, and available equipment. This guide will provide the necessary details to make an informed decision and execute the synthesis successfully.
Synthetic Strategies: A Comparative Analysis
The selection of a synthetic route for industrial-scale production necessitates a careful evaluation of several factors. The following table provides a comparative overview of the two primary methods detailed in this guide.
| Feature | Rhodium-Catalyzed Cyclopropanation | Simmons-Smith Reaction |
| Key Reagents | 4-methoxystyrene, Ethyl Diazoacetate (EDA), Rh₂(OAc)₄ | 4-methoxystyrene, Diiodomethane, Zn-Cu couple or Et₂Zn |
| Catalyst Loading | Low (typically 0.1-1 mol%) | Stoichiometric or excess zinc reagent |
| Key Advantages | High yields, high turnover numbers, milder reaction conditions. | Avoids the use of hazardous diazo compounds.[4] |
| Key Disadvantages | Use of potentially explosive and toxic Ethyl Diazoacetate.[6][7][8][9][10] | High cost of diiodomethane, generation of stoichiometric zinc waste. |
| Scalability | Excellent, particularly with continuous flow or microreactor setups for safety. | Good, but waste management can be a challenge on a large scale. |
| Stereochemistry | Generally provides a mixture of cis/trans isomers. | Stereospecific (syn-addition).[3][4][5] |
Rhodium-Catalyzed Cyclopropanation: Protocol and Mechanistic Insights
This method is highly efficient for the synthesis of this compound. The reaction proceeds via a rhodium carbene intermediate generated from the decomposition of ethyl diazoacetate.[1]
Reaction Mechanism
The catalytic cycle for the rhodium-catalyzed cyclopropanation is depicted below. The dirhodium(II) catalyst reacts with ethyl diazoacetate to form a rhodium carbene intermediate with the concomitant loss of nitrogen gas. This electrophilic carbene then reacts with the electron-rich double bond of 4-methoxystyrene in a concerted or stepwise manner to yield the cyclopropane product and regenerate the catalyst.
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Safety Precautions for Ethyl Diazoacetate (EDA)
WARNING: Ethyl diazoacetate is a potentially explosive and toxic compound.[6][7][8][9][10] It is also a suspected carcinogen. All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and gloves, must be worn.[7][10]
-
Storage: Store EDA in a cool, dark place, away from heat, sparks, and open flames.[7][9]
-
Handling: Use non-sparking tools and explosion-proof equipment.[7] Avoid grinding or subjecting the compound to shock.
-
Scale-up: For larger-scale reactions, it is highly recommended to generate EDA in situ or use a continuous flow reactor to minimize the accumulation of this hazardous reagent.[6]
-
Waste Disposal: Unused EDA and contaminated materials must be quenched and disposed of according to institutional safety guidelines. A common quenching procedure involves the slow addition of a dilute acid (e.g., 10% acetic acid) to decompose the diazo compound.
Detailed Experimental Protocol
Materials:
-
4-methoxystyrene (1.0 eq)
-
Ethyl diazoacetate (EDA) (1.2 eq)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.1 mol%)
-
Dichloromethane (DCM), anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, add 4-methoxystyrene (1.0 eq) and anhydrous dichloromethane.
-
Catalyst Addition: Add rhodium(II) acetate dimer (0.1 mol%) to the stirred solution.
-
EDA Addition: Dissolve ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane and load it into the dropping funnel. Add the EDA solution dropwise to the reaction mixture over 1-2 hours. A steady evolution of nitrogen gas should be observed. Caution: The reaction is exothermic; maintain a controlled addition rate to keep the reaction temperature below 40°C. A cooling bath may be necessary for larger-scale reactions.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours after the addition of EDA is finished.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a mixture of diastereomers.[11][12][13][14]
Simmons-Smith Reaction: A Diazo-Free Alternative
The Simmons-Smith reaction provides a valuable alternative for cyclopropanation, avoiding the use of hazardous diazo compounds.[4] The reaction involves an organozinc carbenoid, which is stereospecific, resulting in a syn-addition to the double bond.[3][4][5]
Reaction Mechanism
The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple. This carbenoid then reacts with the alkene in a concerted fashion to deliver the methylene group to the double bond, forming the cyclopropane ring.
Caption: Simplified mechanism of the Simmons-Smith reaction.
Detailed Experimental Protocol
Materials:
-
Zinc dust (<10 micron, activated)
-
Copper(I) chloride
-
Diiodomethane (CH₂I₂)
-
4-methoxystyrene
-
Anhydrous diethyl ether or dichloromethane
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Inert atmosphere setup
Procedure:
-
Activation of Zinc: In a three-necked flask under an inert atmosphere, prepare the zinc-copper couple. Stir zinc dust (2.0 eq) with a solution of copper(I) chloride (0.1 eq) in anhydrous diethyl ether for 30 minutes. Allow the couple to settle and decant the ether.
-
Carbenoid Formation: To the activated zinc-copper couple, add fresh anhydrous diethyl ether, followed by the dropwise addition of diiodomethane (1.5 eq). A gentle reflux should be observed.
-
Cyclopropanation: To the freshly prepared carbenoid, add a solution of 4-methoxystyrene (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction Completion: Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the desired product.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃[15] |
| Molecular Weight | 220.26 g/mol [15] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the cyclopropyl protons, the aromatic protons, the methoxy group, and the ethyl ester. |
| ¹³C NMR | Consistent with the structure, showing the expected number of carbon signals. |
| Mass Spectrometry | [M+H]⁺ = 221.1172[15] |
For detailed spectral data, refer to public databases such as PubChem (CID 244562).[15]
Conclusion
This application note provides two scalable and reliable methods for the synthesis of this compound. The rhodium-catalyzed approach offers high efficiency but requires stringent safety protocols for handling ethyl diazoacetate. The Simmons-Smith reaction provides a safer, diazo-free alternative, albeit with a higher reagent cost and waste generation. The choice of method will depend on the specific requirements of the project, including scale, cost, and safety infrastructure. The detailed protocols and analytical data provided herein should enable researchers to successfully synthesize and characterize this important chemical intermediate.
References
-
A safe and practical procedure to prepare ethyl diazoacetate. Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 3, 2026, from [Link]
-
ethyl diazoacetate - Organic Syntheses Procedure. (n.d.). Retrieved January 3, 2026, from [Link]
-
MSDS of Ethyl diazoacetate - Capot Chemical. (2015, December 25). Retrieved January 3, 2026, from [Link]
-
Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation - Figshare. (n.d.). Retrieved January 3, 2026, from [Link]
-
This compound (C13H16O3) - PubChemLite. (n.d.). Retrieved January 3, 2026, from [Link]
-
The Simmons-Smith Reaction & Cyclopropanation - YouTube. (2023, October 8). Retrieved January 3, 2026, from [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. (n.d.). Retrieved January 3, 2026, from [Link]
-
Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]
-
Isolation And Purification Of Substance By Column Chromatography | Request PDF. (n.d.). Retrieved January 3, 2026, from [Link]
-
Rhodium(II)‐Catalyzed Cyclopropanation - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved January 3, 2026, from [Link]
-
Cyclopropanation of Alkenes and the Simmons-Smith Reaction - Organic Chemistry Tutor. (n.d.). Retrieved January 3, 2026, from [Link]
-
Ch 14: Cyclopropane synthesis - University of Calgary. (n.d.). Retrieved January 3, 2026, from [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing). (n.d.). Retrieved January 3, 2026, from [Link]
-
Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones - Supporting Information. (n.d.). Retrieved January 3, 2026, from [Link]
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Application Notes & Protocols: Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Introduction: The Significance of the Aryl Cyclopropane Moiety
The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique conformational rigidity and electronic properties to molecules. When incorporated into pharmacologically active agents, it often enhances metabolic stability, improves binding affinity, and modulates physicochemical properties. The specific target of this guide, ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, is a valuable building block in medicinal chemistry and materials science. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the aromatic system and provides a handle for further functionalization. This document provides a comprehensive overview of the primary synthetic strategies for accessing this compound, with a focus on reaction conditions, stereochemical control, and practical laboratory protocols.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct methodologies. The choice of method is often dictated by the desired stereochemistry, scale of the reaction, and the availability of starting materials and reagents. The three principal strategies discussed herein are:
-
Transition-Metal-Catalyzed Cyclopropanation: A highly efficient method involving the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
-
Simmons-Smith Cyclopropanation: A classic and reliable method utilizing an organozinc carbenoid to convert an alkene into a cyclopropane.
-
Michael-Initiated Ring Closure (Corey-Chaykovsky Reaction): A powerful technique for the formation of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides.
Each of these strategies offers distinct advantages and is amenable to modifications for achieving high levels of diastereoselectivity and enantioselectivity, which is often a critical consideration in drug development.
Methodology 1: Transition-Metal-Catalyzed Cyclopropanation
This approach is one of the most versatile methods for the synthesis of cyclopropanes. The reaction proceeds via a metal-carbene intermediate generated from a diazo compound, which then transfers the carbene moiety to an alkene.
Causality of Experimental Choices
The choice of catalyst is paramount in this reaction, as it dictates the efficiency, yield, and stereoselectivity. Rhodium(II) complexes are particularly effective for the cyclopropanation of styrenes with ethyl diazoacetate.[1] The electron-donating nature of the 4-methoxy group on the styrene substrate accelerates the reaction, consistent with the electrophilic character of the metal-carbene intermediate.[2] For enantioselective transformations, chiral ligands on the metal center are employed to create a chiral environment around the reactive intermediate, thereby directing the approach of the alkene to favor the formation of one enantiomer over the other.[2][3]
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
This protocol describes a general procedure for the rhodium-catalyzed cyclopropanation of 4-methoxystyrene with ethyl diazoacetate.
Materials:
-
4-Methoxystyrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas (or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-methoxystyrene (1.0 equiv) and anhydrous DCM.
-
Add dirhodium tetraacetate (0.01 equiv).
-
Slowly add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM to the reaction mixture over a period of 2-4 hours using a syringe pump. The slow addition is crucial to minimize the dimerization of the diazo compound.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Enantioselective Variant: Using a Chiral Rhodium Catalyst
For the synthesis of an enantioenriched product, a chiral rhodium catalyst such as Rh₂(S-DOSP)₄ can be employed. The reaction of 4-methoxyphenyldiazoacetate with styrene using a chiral rhodium catalyst has been shown to produce the corresponding cyclopropane with high enantioselectivity (up to 96% ee).[3]
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Methodology 2: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a stereospecific method for the cyclopropanation of alkenes using an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[4][5] An important modification, known as the Furukawa modification, utilizes diethylzinc, which often provides higher reactivity and reproducibility.[5][6]
Causality of Experimental Choices
This reaction is particularly useful for its high degree of stereospecificity; the geometry of the starting alkene is retained in the cyclopropane product. The reaction is believed to proceed through a concerted "butterfly" transition state. For substrates containing directing groups such as hydroxyls, the zinc reagent can coordinate, leading to cyclopropanation on the same face of the double bond as the directing group.[7] The substrate for the synthesis of the target molecule is ethyl (E)-3-(4-methoxyphenyl)acrylate, also known as ethyl 4-methoxycinnamate.
Experimental Protocol: Furukawa-Modified Simmons-Smith Reaction
This protocol describes the cyclopropanation of ethyl 4-methoxycinnamate using the Furukawa modification.
Materials:
-
Ethyl (E)-3-(4-methoxyphenyl)acrylate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of ethyl (E)-3-(4-methoxyphenyl)acrylate (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.2 equiv) to the stirred solution.
-
After 15 minutes, add diiodomethane (2.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Reaction Workflow
Caption: Workflow for the Simmons-Smith cyclopropanation.
Methodology 3: Michael-Initiated Ring Closure (Corey-Chaykovsky Reaction)
The Corey-Chaykovsky reaction provides a powerful alternative for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds.[8] The reaction involves the 1,4-conjugate addition of a sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[9]
Causality of Experimental Choices
The choice of the sulfur ylide is critical. Dimethylsulfoxonium methylide, the Corey-Chaykovsky reagent, is generally preferred for the cyclopropanation of enones as it favors 1,4-addition.[8] The ylide is typically generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride. The reaction is often highly diastereoselective, favoring the formation of the trans cyclopropane.[8]
Experimental Protocol: Corey-Chaykovsky Reaction
This protocol outlines the cyclopropanation of ethyl 4-methoxycinnamate using dimethylsulfoxonium methylide.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl (E)-3-(4-methoxyphenyl)acrylate
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (or Argon)
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 equiv). Wash the sodium hydride with hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous DMSO and stir the suspension.
-
Add trimethylsulfoxonium iodide (1.1 equiv) portion-wise. The mixture will warm and evolve hydrogen gas. Stir at room temperature until gas evolution ceases and a clear solution is formed.
-
Add a solution of ethyl (E)-3-(4-methoxyphenyl)acrylate (1.0 equiv) in anhydrous DMSO dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Reaction Mechanism
Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.
Data Summary and Comparison
The following table summarizes typical reaction conditions and outcomes for the different synthetic methodologies.
| Methodology | Starting Materials | Typical Catalyst/Reagent | Solvent | Temperature | Yield | Stereoselectivity | Ref. |
| Biocatalytic Cyclopropanation | 4-Methoxystyrene, Ethyl diazoacetate | Engineered Myoglobin | Aqueous Buffer | Room Temp. | 84% | >99% de (E-isomer), 98% ee | [1] |
| Rh-Catalyzed Cyclopropanation | 4-Methoxystyrene, Ethyl diazoacetate | Rh₂(OAc)₄ | DCM | Room Temp. | Good to High | Diastereoselective | [1] |
| Chiral Rh-Catalyzed | 4-Methoxyphenyl-diazoacetate, Styrene | Rh₂(S-PTAD)₄ | Pentane | Reflux | High | >95:5 dr, up to 96% ee | [3] |
| Simmons-Smith (Furukawa) | Ethyl 4-methoxycinnamate | Et₂Zn, CH₂I₂ | DCM | 0 °C to RT | Moderate to Good | Stereospecific (trans-alkene gives trans-cyclopropane) | [5][6] |
| Corey-Chaykovsky | Ethyl 4-methoxycinnamate | (CH₃)₃S(O)I, NaH | DMSO | Room Temp. | Good | Diastereoselective (trans-product favored) | [8][9] |
Conclusion and Outlook
The synthesis of this compound can be achieved through several robust and well-established methodologies. For applications requiring high enantiopurity, transition-metal catalysis with chiral ligands or biocatalysis with engineered enzymes offers the most direct routes. The Simmons-Smith reaction provides a reliable and stereospecific method, particularly with the more reactive Furukawa modification. The Corey-Chaykovsky reaction is an excellent choice for the diastereoselective cyclopropanation of the corresponding α,β-unsaturated ester. The selection of the optimal synthetic route will depend on the specific requirements of the research or development program, including scale, cost, and desired stereochemical outcome. Further optimization of these protocols can be achieved by screening different catalysts, solvents, and reaction temperatures.
References
-
Fasan, R., & Arnold, F. H. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 54(6), 1744–1748. [Link]
-
Fasan, R. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [Link]
-
Davies, H. M., & Lee, G. H. (2004). Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates. Organic letters, 6(13), 2113–2116. [Link]
-
Aggarwal, V. K., & Richardson, J. (2003). The Corey-Chaykovsky reaction: a powerful tool for the synthesis of epoxides, aziridines and cyclopropanes. Chemical Communications, (21), 2644-2651. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353–3354. [Link]
-
Wikipedia contributors. (2023, December 19). Metal-catalyzed cyclopropanations. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
-
Wikipedia contributors. (2023, November 11). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
-
Wikipedia contributors. (2023, October 29). Johnson–Corey–Chaykovsky reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved January 3, 2026, from [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]
Sources
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Welcome to the technical support center for the synthesis of ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and analysis. Our goal is to provide practical, experience-driven advice to help you optimize your experimental outcomes.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and other bioactive molecules. The synthesis of this compound, which exists as a mixture of cis and trans diastereomers, is typically achieved through two primary routes: the Simmons-Smith cyclopropanation of 4-methoxystyrene and the rhodium-catalyzed reaction of 4-methoxystyrene with ethyl diazoacetate. While these methods are generally reliable, they can present challenges related to yield, purity, and stereoselectivity. This guide will help you navigate these potential issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and analysis of this compound.
Issue 1: Low Yield of the Desired Product
Q: My reaction has a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors related to the chosen synthetic route.
For the Simmons-Smith Reaction:
-
Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial for the formation of the organozinc carbenoid intermediate.[1][2] If the couple is not sufficiently activated, the reaction will be sluggish or fail altogether.
-
Solution: Ensure your zinc dust is activated properly. A common method is to wash the zinc dust with dilute hydrochloric acid to remove the passivating oxide layer, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum. The subsequent treatment with a copper(II) sulfate solution is also a critical step for creating the active couple.
-
-
Poor Quality of Diiodomethane: Diiodomethane can decompose over time, releasing iodine, which can interfere with the reaction.
-
Solution: Use freshly distilled or commercially available high-purity diiodomethane. Store it in a dark bottle and over a piece of copper wire to scavenge any iodine that may form.
-
-
Steric Hindrance: Although the Simmons-Smith reaction is generally tolerant of various functional groups, significant steric hindrance around the double bond can reduce the reaction rate.[3]
-
Solution: While 4-methoxystyrene is not exceptionally hindered, ensure that your reaction setup does not introduce additional steric bulk. If you are using a modified procedure with bulky ligands, consider their potential impact.
-
For the Rhodium-Catalyzed Diazoacetate Reaction:
-
Catalyst Deactivation: Rhodium catalysts can be sensitive to impurities in the starting materials or solvent.
-
Solution: Use high-purity, degassed solvents. Ensure that the 4-methoxystyrene and ethyl diazoacetate are free from impurities that could coordinate to the rhodium center and inhibit catalysis.
-
-
Suboptimal Reaction Conditions: The choice of rhodium catalyst, solvent, and temperature can significantly impact the yield.
-
Solution: Screen different rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) and solvents. The reaction is often performed in a non-polar solvent like dichloromethane or toluene. Temperature control is also important; running the reaction at or below room temperature is common.
-
Issue 2: Presence of Unexpected Byproducts in Analytical Data (GC-MS, NMR)
Q: I am observing unexpected peaks in my GC-MS and/or NMR spectra. What are the likely byproducts?
A: The nature of the byproducts will depend on your synthetic route.
Common Byproducts for Both Routes:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted 4-methoxystyrene and, in the case of the diazo reaction, residual ethyl diazoacetate or its decomposition products.
-
Polymerized 4-methoxystyrene: 4-Methoxystyrene can polymerize, especially in the presence of trace acids or upon heating. This will typically appear as a broad, unresolved hump in the NMR baseline and will not be volatile enough for GC-MS.
Byproducts Specific to the Simmons-Smith Reaction:
The Simmons-Smith reaction is known for its clean nature, with few side reactions.[1][2][4] Potential byproducts are usually related to the reagents themselves.
-
Ethyl Iodide and Diethyl Ether: If diethyl ether is used as the solvent, you might observe peaks corresponding to it and potentially ethyl iodide, a byproduct of the reaction of the zinc carbenoid with the solvent.
Byproducts Specific to the Rhodium-Catalyzed Diazoacetate Reaction:
This route has a higher potential for byproduct formation if not properly controlled.
-
cis/trans Isomers of Diethyl Fumarate and Maleate: A common side reaction of ethyl diazoacetate in the presence of a rhodium catalyst is the dimerization of the carbene intermediate to form diethyl fumarate (the trans-isomer) and diethyl maleate (the cis-isomer). These are often observed in GC-MS analysis.
-
Pyrazoline Derivatives: A potential side reaction between ethyl diazoacetate and styrenes is a [3+2] cycloaddition to form pyrazoline derivatives.[5][6] While rhodium catalysts strongly favor the [2+1] cyclopropanation pathway, suboptimal catalyst activity or reaction conditions could lead to the formation of small amounts of these heterocyclic byproducts.
-
β-Ketoesters: The Roskamp reaction describes the formation of β-ketoesters from the reaction of α-diazoesters with aldehydes.[7] If your 4-methoxystyrene starting material has oxidized to form 4-methoxybenzaldehyde, this could be a potential, albeit minor, byproduct.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. The Theoretical and Experimental Study of DiazomethaneStyrene [3+2]-Cycloadditions | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. Roskamp reaction - Wikipedia [en.wikipedia.org]
Purification techniques for "Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate"
Welcome to the Technical Support Center for the purification of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate . This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. As Senior Application Scientists, we understand that robust purification is critical for downstream success. This resource moves beyond simple step-by-step instructions to explain the why behind each experimental choice, empowering you to troubleshoot effectively and ensure the integrity of your compound.
Frequently Asked Questions & Troubleshooting Guides
Q1: I have a crude reaction mixture containing this compound. What is the most reliable purification method to start with?
A1: Flash Column Chromatography.
For a molecule like this compound (MW: 220.26 g/mol , Formula: C13H16O3), which possesses moderate polarity due to the ester and methoxy ether functional groups, normal-phase flash column chromatography on silica gel is the industry-standard starting point.[1][2][3] The silica gel's polar surface (stationary phase) interacts with polar functional groups, while a non-polar mobile phase carries compounds through the column.[2][3] Compounds elute based on their relative polarity, with less polar compounds eluting first.
The following workflow outlines the essential steps from crude material to setting up a flash chromatography run.
Caption: General purification workflow for this compound.
Q2: My TLC analysis shows impurities that are very close to my product spot. How can I achieve a good separation on the column?
A2: Poor separation is a classic challenge. The key is to systematically optimize your chromatographic conditions.
When impurities have similar polarity to your target compound, achieving baseline separation requires careful adjustment of your method. Overloading the column or using a suboptimal solvent system are the most common culprits.[4][5]
| Problem | Potential Cause | Recommended Solution & Rationale |
| Co-elution of Product & Impurity | 1. Suboptimal Solvent System (Eluent) | Optimize Eluent using TLC: The goal is an Rf value of ~0.3 for your target compound. If Rf is too high, decrease eluent polarity (e.g., more hexane). If too low, increase polarity (e.g., more ethyl acetate).[5] Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents. For example, replace Hexane/Ethyl Acetate with a Dichloromethane/Methanol system. Different solvents interact differently with the compound and silica, altering the separation factor.[3] |
| 2. Column Overloading | Reduce Sample Load: A good rule of thumb for a difficult separation is to use a silica-to-crude-material ratio of 100:1 by weight.[4] Overloading saturates the stationary phase, causing bands to broaden and overlap. | |
| 3. Poor Sample Loading Technique | Use Dry Loading: Dissolving your crude sample in a strong solvent (like dichloromethane or neat ethyl acetate) and loading it directly will cause the band to spread down the column before the separation even begins.[6] Instead, adsorb your crude material onto a small amount of silica, evaporate the solvent, and load the resulting dry powder onto the column. This concentrates the sample into a tight band at the top of the column.[6] | |
| 4. Poorly Packed Column | Repack the Column: Air bubbles or channels in the silica bed create preferential paths for the solvent, leading to uneven band fronts and poor separation. Ensure you pack the column with a uniform slurry and allow it to settle completely.[4] Tapping the column gently can help settle the silica bed.[4] |
This diagram provides a logical path for troubleshooting co-elution issues.
Caption: Troubleshooting decision tree for poor chromatographic separation.
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Impurities are entirely dependent on your synthetic route.
To design an effective purification strategy, you must consider the potential side products and unreacted starting materials from your specific synthesis.
-
Simmons-Smith or Diazo-based Cyclopropanations: If your synthesis involves the reaction of an alkene (like 4-methoxystyrene) with a carbene precursor (e.g., from ethyl diazoacetate), potential impurities include unreacted starting materials.[7]
-
Japp-Klingemann Reaction Precursors: Some routes to related structures involve the reaction of a diazonium salt with a 1,3-dicarbonyl compound like ethyl 2-chloroacetoacetate.[8][9] In such cases, unreacted precursors or side-products from incomplete reactions could be present.
-
Diastereomers: Your product contains two stereocenters. Depending on the stereospecificity of your reaction, you may form diastereomers (cis/trans isomers). These often have very similar polarities and can be challenging to separate. High-resolution flash chromatography or preparative HPLC may be required.
Pro-Tip: Always run an analytical spectrum (¹H NMR, LC-MS) of your crude material before purification.[10][11] Identifying the molecular weights and structural features of major impurities allows you to anticipate their chromatographic behavior and select the best purification strategy.
Q4: My product is a solid after work-up. Is recrystallization a viable purification method?
A4: Yes, recrystallization can be an excellent final polishing step, especially if the crude product has >90% purity.
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. It relies on the differences in solubility between your product and the impurities in a chosen solvent at different temperatures.
-
Solvent Screening: In parallel on a small scale, test various solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol, or mixtures) to find one that meets these criteria:
-
The compound is poorly soluble at room temperature.
-
The compound is highly soluble at the solvent's boiling point.
-
Impurities are either highly soluble or insoluble at all temperatures.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Recrystallization is often used after column chromatography to achieve very high purity (>99%) and obtain a crystalline final product.[12]
References
- Which sample solvents work best with normal-phase flash column chrom
- ETHYL 2-(4'-METHOXYPHENYL)
- Successful flash chrom
- Successful Flash Chromatography. (n.d.). King Group, University of Sheffield.
- Some Tips for Achieving Greener, Safer Flash Chrom
- Running a flash column. (2025). Chemistry LibreTexts.
- Ethyl 2-(4-methoxyphenyl)
- Supplementary Material (ESI) for Green Chemistry. (2013). Royal Society of Chemistry.
- Troubleshooting Guide. (n.d.).
- Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide. (2025). Benchchem.
- A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025).
- Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. (2024). IJNRD.
- Protein purification troubleshooting guide. (n.d.). Cytiva.
- Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (n.d.). MDPI.
- WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. (n.d.).
- Troubleshooting cyclopropanation reactions for aminobenzoic acids. (2025). Benchchem.
- Application Notes and Protocols for the Purification of (1S)-Cyclopent-2-ene-1-carboxylic acid. (2025). Benchchem.
- Overcoming challenges in the purification of ketone esters. (2025). Benchchem.
- Application Notes and Protocols for the Purification of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. (2025). Benchchem.
Sources
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- 9. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this valuable cyclopropane intermediate. The content is structured in a question-and-answer format to directly address potential issues, providing not just solutions but the underlying scientific principles to empower your experimental design.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. The primary focus is on the most prevalent synthetic route: the transition-metal-catalyzed cyclopropanation of 4-methoxystyrene with ethyl diazoacetate (EDA).
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield in this cyclopropanation is a frequent issue, often stemming from one of three areas: catalyst inefficiency, side reactions of the ethyl diazoacetate (EDA) carbene precursor, or suboptimal reaction conditions.
Causality Analysis: The desired reaction involves the formation of a metal-carbene intermediate which then reacts with 4-methoxystyrene. However, this highly reactive intermediate can also engage in several non-productive pathways. The most significant side reaction is the dimerization of the carbene, leading to diethyl fumarate and diethyl maleate.[1] Furthermore, catalyst deactivation or using an insufficient catalyst loading can lead to incomplete conversion of the starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: How can I control the diastereoselectivity (trans:cis ratio) of the product?
Answer: Controlling the trans:cis ratio is critical and is influenced primarily by the catalyst system, the solvent, and the steric and electronic properties of the reactants. For the reaction between 4-methoxystyrene and EDA, the trans isomer is generally the thermodynamically favored product.
-
Catalyst Choice: Dirhodium(II) catalysts, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective and typically provide good diastereoselectivity.[2] Chiral dirhodium catalysts, like Rh₂(S-DOSP)₄, can be used to achieve high diastereo- and enantioselectivity, although they are more expensive.[2] The ligand environment around the metal center dictates the trajectory of the alkene's approach to the metal-carbene, directly influencing the stereochemical outcome.[3][4]
-
Solvent Effects: Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used. Polar coordinating solvents can sometimes interfere with the catalyst, leading to lower selectivity.
-
Temperature: Lower reaction temperatures often favor the formation of a single diastereomer by increasing the energy difference between the transition states leading to the cis and trans products.
| Parameter | Effect on trans:cis Ratio | Rationale |
| Catalyst Bulk | Increasing ligand bulk generally increases trans selectivity. | Bulky ligands sterically hinder the transition state that leads to the cis product. |
| Temperature | Lowering temperature often increases trans selectivity. | Exploits the small difference in activation energy between the two diastereomeric transition states. |
| Solvent Polarity | Non-polar solvents are generally preferred. | Minimizes coordination to the catalyst's axial sites, which can affect selectivity. |
Question 3: I'm planning a multi-gram scale-up. What are the critical safety hazards of using ethyl diazoacetate (EDA)?
Answer: This is a crucial consideration. Ethyl diazoacetate and other diazo compounds are energetic materials and should be treated as potentially explosive.[5][6] The primary hazards are:
-
Thermal Instability: EDA can decompose exothermically and rapidly, especially upon heating. Onset temperatures for decomposition are reported to be in the range of 75–160 °C for various diazo compounds.[5][6]
-
Shock Sensitivity: While less sensitive than diazomethane, concentrated or neat EDA can be shock-sensitive.
-
Acid Incompatibility: Strong acids will cause rapid, and potentially uncontrollable, decomposition with the evolution of nitrogen gas.
Scale-Up Recommendations:
-
Never distill neat EDA. This can lead to a violent explosion.
-
Use in solution: Always handle EDA as a solution in a suitable solvent (e.g., DCM, toluene).
-
Slow, controlled addition: On scale, the EDA solution must be added subsurface via a pump to the heated reaction mixture containing the catalyst and alkene. This keeps the instantaneous concentration of EDA low, minimizing both side reactions and safety risks.
-
Continuous Flow Chemistry: For industrial-scale production, consider a continuous flow setup. This allows for the in-situ generation and immediate consumption of EDA, minimizing the amount of the hazardous intermediate present at any given time.[6]
-
Thermal Hazard Assessment: Before any large-scale campaign, perform a Differential Scanning Calorimetry (DSC) analysis on the reaction mixture to understand the thermal profile and decomposition energy.[7]
Section 2: Frequently Asked Questions (FAQs)
Question 4: What are the most common synthetic routes to this molecule?
Answer: Several methods exist for cyclopropanation, but they vary in efficiency, safety, and substrate scope.
Caption: Comparison of common cyclopropanation methods.
For producing this compound, the Rhodium-Catalyzed Carbene Transfer is overwhelmingly the preferred method due to its high efficiency and directness.[2][8] The Simmons-Smith reaction is a viable, safer alternative but is often lower yielding for unactivated alkenes without directing groups.[9][10]
Question 5: What is the catalytic cycle for the rhodium-catalyzed reaction?
Answer: The generally accepted mechanism involves the formation of a rhodium-carbene intermediate.
-
Catalyst Activation: Ethyl diazoacetate (EDA) coordinates to an open axial site of the dimeric Rh(II) catalyst.
-
Nitrogen Extrusion: The complex undergoes irreversible loss of dinitrogen (N₂) gas to form a highly reactive rhodium-carbene species. This is typically the rate-determining step.
-
Cyclopropanation: The electron-deficient carbene is attacked by the electron-rich double bond of 4-methoxystyrene in a concerted, though possibly asynchronous, fashion. This transfers the carbene to the alkene, forming the cyclopropane ring.
-
Catalyst Regeneration: The product is released, and the Rh(II) catalyst is regenerated to re-enter the catalytic cycle.
Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.
This mechanism explains why slow addition of EDA is critical: it maintains a low concentration of the carbene intermediate, favoring reaction with the abundant styrene over dimerization.[2]
Section 3: Experimental Protocol
Protocol 1: Gram-Scale Synthesis of this compound
This protocol is a representative procedure for laboratory-scale synthesis and should be adapted and optimized for specific equipment and safety protocols.
Reagents & Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| 4-Methoxystyrene | 134.18 | 10.0 g | 74.5 mmol | Starting alkene (1.0 eq) |
| Dirhodium(II) tetraacetate | 442.10 | 165 mg | 0.37 mmol | Catalyst (0.5 mol%) |
| Ethyl diazoacetate (EDA) | 114.10 | 10.2 g | 89.4 mmol | Carbene source (1.2 eq) |
| Dichloromethane (DCM) | - | 250 mL | - | Anhydrous solvent |
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with N₂ inlet), and a dropping funnel, add 4-methoxystyrene (10.0 g) and dirhodium(II) tetraacetate (165 mg).
-
Inert Atmosphere: Add 150 mL of anhydrous DCM to the flask. Purge the system with nitrogen for 15 minutes.
-
EDA Addition: In a separate flask, dissolve ethyl diazoacetate (10.2 g) in 100 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (~40 °C). Begin the dropwise addition of the EDA solution over a period of 4-6 hours. A steady evolution of nitrogen gas should be observed. Caution: Rapid addition can lead to an uncontrolled exotherm and excessive byproduct formation.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis. The disappearance of 4-methoxystyrene indicates completion. After the addition is complete, continue stirring at reflux for an additional 1-2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The dark green/brown solution can be filtered through a short plug of silica gel or celite to remove the bulk of the rhodium catalyst. Wash the plug with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil (a mixture of trans and cis isomers) is purified by silica gel column chromatography.
-
Use a gradient solvent system, typically starting with 98:2 Hexanes:Ethyl Acetate and gradually increasing the polarity to 90:10.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
References
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Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(39), 7649–7665. [Link]
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Zhang, J., & Chen, X. (2007). Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron. The Journal of Organic Chemistry, 72(15), 5931–5934. [Link]
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Wikipedia contributors. (2023). Kulinkovich reaction. Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
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Fudo, A., et al. (2014). Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. ACS Catalysis, 5(1), 237-241. [Link]
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Papadopoulos, A., et al. (2011). Stereoselectivity in the Rhodium(II) Acetate Catalyzed Cyclopropanations of 2-Diazo-1-indanone with Styrenes. ResearchGate. [Link]
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Cao, L. Y., et al. (2023). Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Journal of the American Chemical Society, 145(3), 1965–1974. [Link]
-
NROChemistry. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. [Link]
-
Yang, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 13111–13120. [Link]
-
Yang, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PubMed Central. [Link]
-
Le-Huy, H., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 44-55. [Link]
-
Le-Huy, H., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PubMed Central. [Link]
-
Badoux, J., et al. (2019). Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. CHIMIA International Journal for Chemistry, 73(5), 373-378. [Link]
-
González-Bobes, F. (2008). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Advanced Synthesis & Catalysis, 350(6), 813-816. [Link]
-
Le-Huy, H., et al. (2020). Explosive hazards of diazo compounds and what practical precautions are necessary. RSC Chemical Hazards Congress. [Link]
-
Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Kumar, R., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(11), 4349. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. Wikipedia, The Free Encyclopedia. [Link]
-
Reddy, R. P., & Davies, H. M. L. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Organic letters, 13(16), 4490–4493. [Link]
-
Wang, Y., et al. (2022). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 144(35), 16067–16075. [Link]
-
Kim, W. (2018). A Methodological Study of Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations at Low Catalyst Loadings. Emory Theses and Dissertations. [Link]
Sources
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Technical Support Center: Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for optimizing this important cyclopropanation reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis, helping you select the appropriate methodology and set expectations for your experiment.
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis is typically achieved via the cyclopropanation of 4-methoxystyrene. The two most prevalent and well-documented methods are:
-
Transition Metal-Catalyzed Decomposition of Ethyl Diazoacetate (EDA): This is the most common route, where a catalyst, typically a rhodium(II) or copper(I) complex, reacts with EDA to form a metal carbene intermediate. This intermediate then reacts with 4-methoxystyrene to form the cyclopropane ring.[1][2] Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are particularly effective.[1]
-
Simmons-Smith Reaction: This classic method uses an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver the methylene group to the alkene.[3] The carbenoid is generated in situ from diiodomethane and a zinc-copper couple.[3] Modifications, such as using diethylzinc (the Furukawa modification), can enhance reactivity.[3]
Q2: How do I choose between a Rhodium-catalyzed reaction and the Simmons-Smith reaction?
A2: The choice depends on several factors including available starting materials, desired stereoselectivity, and safety considerations.
| Feature | Rhodium-Catalyzed Reaction (with EDA) | Simmons-Smith Reaction |
| Carbene Source | Ethyl Diazoacetate (EDA) | Diiodomethane (CH₂I₂) |
| Key Reagent | Rhodium(II) catalyst (e.g., Rh₂(OAc)₄) | Zinc-Copper Couple or Diethylzinc |
| Advantages | High efficiency, excellent for donor/acceptor carbenes, tunable for high enantioselectivity with chiral catalysts.[4] | Wide functional group tolerance, avoids the use of potentially explosive diazo compounds. |
| Disadvantages | Requires handling of toxic and potentially explosive ethyl diazoacetate. | Can be expensive due to the high cost of diiodomethane, sometimes less reactive with electron-deficient alkenes.[3] |
| Stereocontrol | Excellent control over diastereoselectivity and enantioselectivity is achievable with appropriate chiral ligands.[5][6] | Generally stereospecific (retains alkene geometry). Diastereoselectivity can be directed by nearby functional groups (e.g., hydroxyl groups).[2][7] |
Q3: What are the expected cis/trans isomer ratios (diastereoselectivity) for this synthesis?
A3: The diastereoselectivity (the ratio of trans to cis isomers) is highly dependent on the chosen method and reaction conditions.
-
In rhodium-catalyzed reactions , the trans isomer is often favored due to steric hindrance in the transition state. The catalyst structure plays a crucial role; bulky ligands can significantly enhance the preference for the trans product.[7]
-
DFT studies on related styrene cyclopropanations suggest that steric interactions between the styrene's aryl group and the catalyst-carbene complex are a primary determinant of diastereoselectivity.[8][9]
-
For Simmons-Smith reactions , the stereochemical outcome is also influenced by sterics, but directing groups can override simple steric effects.[2] Without such groups, the approach of the bulky carbenoid reagent typically favors the formation of the less sterically hindered trans product.
Q4: Can this synthesis be performed enantioselectively?
A4: Yes, achieving high enantioselectivity is a key area of research for this class of molecules.
-
Chiral Catalysts: The most common approach is using a chiral transition metal catalyst. Chiral rhodium(II) complexes, often derived from amino acids or featuring specifically designed ligands, are highly effective for enantioselective cyclopropanation with diazo compounds.[4][5][6]
-
Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to the diazoacetate reagent, which directs the stereochemical outcome of the reaction.[1]
-
Biocatalysis: Engineered enzymes, particularly myoglobin or other hemoproteins, have emerged as powerful catalysts for highly stereoselective cyclopropanation reactions, offering access to specific stereoisomers that may be difficult to obtain with traditional chemical catalysts.[10][11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis.
Workflow: General Troubleshooting Logic
Caption: A logical workflow for troubleshooting common synthesis issues.
Q5: My reaction yield is very low. What are the likely causes?
A5: Low yield can stem from several sources. Systematically check the following:
-
Reagent Quality:
-
4-Methoxystyrene: This monomer can polymerize upon storage, especially if not kept cool and away from light.[12] Ensure it is fresh and inhibitor-free (if required by your procedure).
-
Ethyl Diazoacetate (EDA): EDA is unstable and can decompose. It is light-sensitive and thermally labile. Use freshly prepared or purified EDA for best results.
-
Simmons-Smith Reagents: The zinc-copper couple must be properly activated to form the organozinc carbenoid effectively. The quality of the diiodomethane is also critical.[3]
-
-
Catalyst Activity (for metal-catalyzed routes):
-
Deactivation: Rhodium catalysts can be deactivated by impurities (especially sulfur or phosphorus compounds) or by exposure to oxygen. Ensure all glassware is scrupulously clean and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Loading: While these reactions are catalytic, an insufficient amount of catalyst will lead to a sluggish or incomplete reaction. Typical loadings range from 0.1 to 1 mol%.[4] However, for highly efficient catalysts, loadings can be much lower.[4]
-
-
Reaction Conditions:
-
Temperature: Carbene formation and subsequent cyclopropanation are temperature-sensitive. For Rh-catalyzed reactions, temperatures are often near room temperature or slightly elevated (e.g., 40 °C). Simmons-Smith reactions are often run at or below room temperature.[2] Excessively high temperatures can lead to side reactions and decomposition.
-
Rate of Addition: For reactions involving EDA, slow addition via a syringe pump is crucial. A high concentration of EDA can lead to carbene dimerization (forming diethyl maleate and fumarate) and other unproductive pathways.[13]
-
Q6: My final product is impure, showing multiple spots on TLC. What are the common side products?
A6: Impurities often arise from side reactions involving the highly reactive carbene intermediate.
-
Carbene Dimerization: As mentioned, if the concentration of the metal carbene (from EDA) is too high relative to the alkene, it can react with itself to form diethyl maleate and fumarate. Solution: Ensure slow, controlled addition of EDA to the reaction mixture containing the catalyst and 4-methoxystyrene.[13]
-
Buchner Ring Expansion: The carbene can add to the aromatic ring of 4-methoxystyrene instead of the double bond, leading to cycloheptatriene derivatives. This is generally less common with styrenes compared to benzene itself but can occur, especially at higher temperatures.
-
C-H Insertion: The carbene may insert into solvent C-H bonds if the solvent is not sufficiently inert (e.g., THF). Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, relatively inert solvents.[14]
-
Polymerization: Unreacted 4-methoxystyrene can polymerize, especially if the reaction is heated for extended periods or if acidic impurities are present.
Q7: I'm getting a poor diastereomeric ratio (e.g., 1:1 cis/trans). How can I improve it?
A7: Improving diastereoselectivity involves modifying the steric environment of the transition state.
-
Catalyst Choice: This is the most impactful factor. For rhodium-catalyzed reactions, using catalysts with bulkier ligands (e.g., Rh₂(esp)₂ or triarylcyclopropane carboxylate ligands) creates a more sterically demanding environment, which typically enhances the preference for the trans product.[4]
-
Temperature: Lowering the reaction temperature often increases selectivity. At lower temperatures, the energy difference between the diastereomeric transition states has a greater influence on the product distribution, favoring the pathway with the lower activation energy (usually leading to the trans product).
-
Solvent: The solvent can influence the conformation of the catalyst and the transition state assembly. Experimenting with different non-coordinating solvents (e.g., DCM, hexanes, toluene) may improve the ratio.
Q8: My purification by column chromatography is difficult. Any tips?
A8: The cis and trans isomers of this compound can be challenging to separate due to their similar polarities.
-
Optimize Solvent System: Use a low-polarity solvent system, such as a hexane/ethyl acetate or hexane/diethyl ether mixture with a very low percentage of the polar solvent. A shallow gradient can improve separation.
-
Choice of Stationary Phase: Standard silica gel is typically sufficient. If separation is still poor, consider using silica with a smaller particle size for higher resolution.
-
Sample Loading: Do not overload the column. A concentrated band of product at the start is essential for good separation.
-
Alternative Purification: If the isomers are inseparable, consider if the downstream application can tolerate the isomeric mixture. Alternatively, high-performance liquid chromatography (HPLC) may be required for baseline separation.
Part 3: Experimental Protocols
The following are representative protocols. Users must adapt these to their specific laboratory conditions and conduct appropriate safety assessments.
Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation
This protocol is based on general procedures for rhodium-catalyzed reactions with ethyl diazoacetate.[1]
Diagram: Rhodium-Catalyzed Cyclopropanation Workflow
Caption: Step-by-step workflow for the Rh-catalyzed synthesis.
Materials:
-
4-Methoxystyrene (1.0 eq)
-
Ethyl diazoacetate (EDA) (1.1 - 1.5 eq)
-
Dirhodium tetraacetate (Rh₂(OAc)₄) (0.5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxystyrene and Rh₂(OAc)₄.
-
Dissolve the contents in anhydrous DCM under an inert atmosphere.
-
In a separate flask, prepare a solution of ethyl diazoacetate in anhydrous DCM. Load this solution into a gas-tight syringe.
-
Place the syringe onto a syringe pump.
-
Begin stirring the 4-methoxystyrene/catalyst solution and add the EDA solution dropwise over 4-6 hours. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
The resulting crude oil can be purified by silica gel column chromatography (e.g., 95:5 Hexane:Ethyl Acetate) to afford the product as a mixture of diastereomers.
Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol uses diethylzinc, which is pyrophoric and must be handled with extreme care by trained personnel.[3]
Materials:
-
4-Methoxystyrene (1.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 eq)
-
Diiodomethane (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 4-methoxystyrene and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution via syringe, keeping the internal temperature below 5 °C.
-
In a separate syringe, take up the diiodomethane. Add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Zhang, W., et al. (2025). Cyclopropanation of styrene with aryldiazoacetates. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]
- Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
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PrepChem.com. (n.d.). Synthesis of Ethyl 2-(3,4-methylenedioxybenzoyl)-3-(3,4,5-trimethoxyphenyl)cyclopropane carboxylate (XIIIa). Retrieved from [Link]
-
Doyle, M. P., et al. (2009). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. J. Am. Chem. Soc. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Asymmetric Cyclopropanation. Retrieved from [Link]
-
Doyle, M. P., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. Retrieved from [Link]
-
Baran, P. S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. J. Am. Chem. Soc. Retrieved from [Link]
-
Wikipedia. (2023). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. Retrieved from [Link]
-
Macmillan Group. (2003). General Methods of Enantioselective Cyclopropanations. Retrieved from [Link]
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Fokin, V. V., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. J. Am. Chem. Soc. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Retrieved from [Link]
-
Wikipedia. (2023). Cyclopropanation. Retrieved from [Link]
-
Wang, J., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H16O3). Retrieved from [Link]
-
Wang, J., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. Retrieved from [Link]
-
Arnold, F. H., et al. (2021). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. Retrieved from [Link]
-
Fasan, R., et al. (2016). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. Angew. Chem. Int. Ed. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropanation of styrene. Retrieved from [Link]
-
Feng, X., et al. (2007). Highly Diastereo- and Enantioselective Cycloaddition of Cyclopropanes with Nitrones and Its Application in the Kinetic R. Angew. Chem. Int. Ed. Retrieved from [Link]
-
Blacker, J., et al. (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Org. Process Res. Dev. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Bouali, M., et al. (2015). Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol. Chemical and Process Engineering Research. Retrieved from [Link]
-
Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]
- Google Patents. (2013). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
- Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
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- 8. pubs.acs.org [pubs.acs.org]
- 9. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Methoxystyrene for synthesis 637-69-4 [sigmaaldrich.com]
- 13. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
An in-depth guide to the purification of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions. Authored from the perspective of a Senior Application Scientist, this document integrates expert knowledge with practical, validated protocols to address common challenges encountered during the purification of this key chemical intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its chemical structure, featuring a cyclopropane ring, an ethyl ester, and a methoxyphenyl group, contributes to its utility in synthesizing more complex molecules.[1] The purity of this compound is paramount, as contaminants can lead to unwanted side reactions, lower yields in subsequent steps, and introduce difficult-to-remove impurities in final products. This guide provides a comprehensive resource for identifying and removing common impurities, ensuring the high quality required for demanding research and development applications.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the purification of this compound.
Q1: My crude product is a yellow or brown oil. What causes this discoloration and how can I fix it? A: Discoloration is typically due to polymeric side products from the cyclopropanation reaction or residual reagents. The most effective method for removing these high-molecular-weight, often polar, impurities is flash column chromatography on silica gel.
Q2: What are the most common impurities I should expect to find after synthesis? A: Common impurities include unreacted starting materials (e.g., 4-methoxystyrene, ethyl diazoacetate), diastereomers if the synthesis is not stereospecific, and the corresponding carboxylic acid from hydrolysis of the ester.
Q3: My ¹H NMR spectrum shows unexpected peaks. Which signals correspond to common impurities? A: Besides starting materials, look for a broad singlet, often above 10 ppm, indicating a carboxylic acid proton from hydrolysis.[2] You may also see signals from common reaction solvents like toluene or dichloromethane.[3][4] Refer to the detailed NMR table in the "Analytical Methods" section for specific chemical shifts.
Q4: The compound is a liquid. Can I still use recrystallization? A: Direct recrystallization of the target compound, which is typically a liquid or low-melting solid, is not feasible.[1] However, if your crude product contains significant solid impurities, you can dissolve the oil in a non-polar solvent (like diethyl ether or hexane), filter off the insoluble solid, and then concentrate the filtrate before proceeding with chromatography or distillation.
Q5: What is the best general-purpose purification method for this compound? A: For most lab-scale syntheses (< 50 g), flash column chromatography offers the best balance of separation efficiency and speed.[5] For larger scales or to remove non-volatile impurities, vacuum distillation is a highly effective alternative.[6][7]
Part 2: In-Depth Troubleshooting Guide
This guide is organized by common symptoms observed during purification, providing insights into their causes and detailed protocols for resolution.
Issue 1: Crude Product Contains Particulate Matter or is a Slurry
-
Symptom: The crude product, after initial work-up, is not a clear oil and contains visible solid particles.
-
Potential Cause: The solids are likely inorganic salts from the work-up (e.g., Na₂SO₄, MgSO₄) or insoluble byproducts from the reaction.
-
Recommended Action: Perform a simple filtration before committing to more intensive purification.
-
Dissolve the entire crude material in a minimal amount of a low-boiling point organic solvent in which your product is highly soluble (e.g., dichloromethane or diethyl ether).
-
Filter the solution through a plug of cotton or a sintered glass funnel to remove the solid impurities.
-
Wash the filtered solids with a small amount of the same solvent to recover any trapped product.
-
Combine the filtrates and carefully remove the solvent under reduced pressure using a rotary evaporator.
-
-
Validation: The resulting oil should be free of visible particulates.
Issue 2: Poor Separation or Co-elution During Column Chromatography
-
Symptom: Thin-Layer Chromatography (TLC) analysis of collected column fractions shows that the desired product is mixed with impurities.
-
Potential Causes:
-
Improper Solvent System: The chosen eluent polarity may be too high, causing all components to move too quickly down the column, or too low, resulting in broad, overlapping bands.[8]
-
Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[9]
-
Poor Column Packing: Cracks, channels, or air bubbles in the silica gel bed lead to an uneven solvent front and poor separation.[10]
-
-
Recommended Action: Optimize the chromatography conditions.
-
Solvent Selection: The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35 on a TLC plate.[5] This provides the best chance for separation from impurities with different polarities. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
-
Loading and Packing: Use a silica gel-to-crude product ratio of at least 30:1 to 50:1 by weight for good separation.[9] If impurities are very close to the product on TLC, a higher ratio (e.g., 100:1) may be necessary. Ensure the column is packed uniformly as a slurry to avoid air bubbles.[10]
-
Issue 3: Product Degradation During Purification
-
Symptom: The overall yield is very low after purification, and new, unwanted spots appear on the TLC plate during the process.
-
Potential Causes:
-
Hydrolysis on Silica Gel: The ester is sensitive to hydrolysis, which can be catalyzed by the slightly acidic nature of standard silica gel, especially if the eluent contains protic solvents like methanol.[11]
-
Thermal Decomposition: The compound may decompose if heated for too long or at too high a temperature during vacuum distillation.[6]
-
-
Recommended Action:
-
For Chromatography:
-
Deactivate the silica gel by adding 1% triethylamine to the eluent system. This neutralizes acidic sites and is particularly useful if the product is base-stable.[5]
-
Work quickly. Do not let the compound sit on the column for an extended period.
-
-
For Distillation:
-
Ensure a high-quality vacuum (ideally <1 mmHg) to lower the boiling point and minimize the required temperature.[6]
-
Use a short-path distillation apparatus for smaller scales to minimize the surface area and time the compound spends at high temperature.
-
-
Part 3: Experimental Protocols & Workflows
Workflow Visualization: Purification Strategy Decision Tree
The following diagram outlines a logical approach to selecting the appropriate purification method based on the characteristics of the crude product.
Sources
- 1. CAS 6142-64-9: ethyl 2-(4-methoxyphenyl)cyclopropanecarbox… [cymitquimica.com]
- 2. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. epfl.ch [epfl.ch]
- 5. Chromatography [chem.rochester.edu]
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- 8. columbia.edu [columbia.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Improving Diastereoselectivity in the Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in controlling the diastereoselectivity of this crucial cyclopropanation reaction. We will explore common issues, provide evidence-based solutions, and delve into the mechanistic principles governing the stereochemical outcome.
The reaction between 4-methoxystyrene and ethyl diazoacetate (EDA), typically catalyzed by transition metals like rhodium or copper, yields a mixture of trans and cis diastereomers. For many applications, isolation of a single diastereomer, most often the thermodynamically more stable trans isomer, is essential. This guide provides actionable strategies to maximize the formation of the desired product.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My trans:cis ratio is consistently low, often near 1:1. What are the primary factors I should investigate to favor the trans isomer?
A low trans:cis ratio indicates that the transition states leading to the two diastereomers are very close in energy under your current conditions. To improve selectivity, you must amplify the energetic difference between these pathways. Here are the key parameters to adjust:
-
Catalyst System: The choice of metal and its ligand architecture is the most critical factor. Standard dirhodium tetraacetate (Rh₂(OAc)₄) is a common starting point, but its modest steric bulk offers limited stereocontrol.[1] Consider catalysts with bulkier ligands, which create a more sterically demanding environment around the active metal-carbene center. This preferentially allows the alkene to approach in a way that minimizes steric clashes, favoring the trans product.[1][2] Chiral dirhodium(II) carboxamidates or cobalt(II) porphyrin complexes have shown exceptional ability to control diastereoselectivity.[2]
-
Reaction Temperature: In general, lower reaction temperatures lead to higher diastereoselectivity.[3] This is because the cyclopropanation reaction is under kinetic control. By reducing the thermal energy (kT) available to the system, you make it more difficult for the reactants to overcome the higher activation energy barrier of the transition state leading to the sterically less-favored cis isomer.
-
Diazo Reagent Structure: The steric bulk of the ester group on the diazoacetate plays a significant role. Increasing the size of the alkyl group (e.g., switching from ethyl to tert-butyl diazoacetate) increases the steric demand of the carbene intermediate, which strongly disfavors the transition state leading to the cis product.[1] This is one of the most effective ways to enhance trans selectivity.
-
Solvent: While often a secondary factor, the solvent can influence catalyst activity and selectivity. Non-coordinating, non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are typically preferred for rhodium- and copper-catalyzed cyclopropanations as they do not compete for coordination sites on the metal catalyst.[4]
Q2: I'm observing significant formation of carbene dimerization byproducts (diethyl maleate and fumarate). How can I minimize these?
The formation of diethyl maleate and fumarate results from the reaction of the metal-carbene intermediate with a second molecule of ethyl diazoacetate. This is a common side reaction that competes with the desired cyclopropanation. To suppress it, follow these steps:
-
Slow Addition of Diazoacetate: This is the most effective strategy. By adding the ethyl diazoacetate solution slowly over several hours using a syringe pump, you maintain a very low instantaneous concentration of the diazo compound. This ensures that the metal carbene is much more likely to encounter a molecule of 4-methoxystyrene (present in stoichiometric excess) than another molecule of EDA.
-
Maintain Olefin Excess: Ensure the 4-methoxystyrene is the limiting reagent's counterpart, often used in a slight to significant excess (e.g., 1.5 to 5 equivalents). This statistically favors the reaction of the carbene with the olefin.
-
Check Catalyst Activity: An inactive or poisoned catalyst can lead to a buildup of unreacted diazo compound, which can then decompose or dimerize. Ensure your catalyst is pure and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.
Q3: Lowering the temperature improved my diastereoselectivity, but the reaction is now too slow and the yield is poor. What is the best way to proceed?
This is a classic optimization problem balancing selectivity and reaction rate. A poor yield at low temperature suggests the reaction is kinetically hindered.
-
Prolong the Reaction Time: The simplest solution is to allow the reaction to run for a longer period (e.g., 24-48 hours) to achieve a higher conversion.[3]
-
Optimize Catalyst Loading: While keeping the temperature low, a modest increase in the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) can accelerate the reaction without significantly compromising selectivity.
-
Select a More Active Catalyst: Some catalyst systems are inherently more reactive at lower temperatures. For instance, certain rhodium catalysts with more electron-donating ligands can be more active.[1] Researching catalysts known for high turnover numbers at reduced temperatures for similar styrenyl substrates is advisable.
-
Find the "Sweet Spot": Systematically screen temperatures (e.g., 0 °C, -20 °C, -40 °C) to find an optimal balance where you achieve an acceptable diastereomeric ratio (d.r.) and a reasonable reaction time and yield.
Q4: I'm using a standard Rh₂(OAc)₄ catalyst. Are there better catalyst systems for achieving high trans selectivity?
Yes, while Rh₂(OAc)₄ is a workhorse, several other systems offer superior diastereocontrol.
-
Rhodium Carboxamidates: Dirhodium catalysts with chiral carboxamidate ligands, such as Rh₂(S-DOSP)₄, are renowned for their ability to induce high stereoselectivity.[5][6] The chiral pockets created by these ligands provide a highly organized environment for the carbene transfer.
-
Cobalt(II) Porphyrins: Chiral cobalt(II) porphyrin complexes have emerged as exceptionally effective catalysts, often providing complete trans selectivity (d.r. > 99:1).[2] These catalysts operate through a distinct mechanism and are particularly effective at avoiding carbene dimerization.
-
Copper(I) with Chiral Ligands: Copper(I) complexes with ligands like bisoxazolines (BOX) or semicorrins can also provide high levels of diastereocontrol, in addition to enantiocontrol if a chiral ligand is used.[2][7]
Section 2: Frequently Asked Questions (FAQs)
Q5: What is the general mechanism for the metal-catalyzed cyclopropanation of 4-methoxystyrene with ethyl diazoacetate?
The widely accepted mechanism proceeds through several key steps:[1][8]
-
Catalyst Activation: The diazo compound coordinates to an open axial site on the dimeric metal catalyst (e.g., Rh₂(II)).
-
Nitrogen Extrusion: The complex then expels a molecule of dinitrogen (N₂), a thermodynamically highly favorable process.
-
Metal-Carbene Formation: This results in the formation of a highly reactive metal-carbene (or carbenoid) intermediate. This is the key species that transfers the :CHCO₂Et group.
-
Carbene Transfer: The electron-rich double bond of the 4-methoxystyrene attacks the electrophilic carbene carbon. This is believed to be a concerted, asynchronous process where the two new C-C bonds are formed, regenerating the catalyst for the next cycle.[5]
Q6: Why is the trans isomer generally favored?
The preference for the trans diastereomer is primarily due to steric hindrance in the transition state. The metal-carbene intermediate is sterically bulky, as is the 4-methoxyphenyl group of the styrene. For the cyclopropane ring to form, the styrene must approach the carbene.
-
Trans Transition State: The styrene can approach such that its large 4-methoxyphenyl group is positioned away from the bulky ethyl ester group of the carbene. This "end-on" approach minimizes steric repulsion and has a lower activation energy.
-
Cis Transition State: An approach that would lead to the cis product forces the 4-methoxyphenyl group and the ethyl ester group into close proximity, creating significant steric strain. This raises the activation energy of the transition state, making this pathway less favorable.
The difference in activation energy (ΔΔG‡) between these two pathways dictates the final trans:cis ratio.
Q7: Are there alternative methods to consider, and how do they compare in terms of stereoselectivity?
Yes, other methods exist, with different stereochemical outcomes and substrate requirements.
-
Simmons-Smith Reaction: This classic method uses a zinc carbenoid (often from diiodomethane and a Zn-Cu couple) and is known for its stereospecificity.[6][9] It proceeds via concerted methylene transfer to the alkene, meaning the stereochemistry of the starting alkene is retained. However, it is often directed by nearby polar functional groups like hydroxyls, which is not applicable to 4-methoxystyrene.[10][11][12]
-
Michael-Initiated Ring Closure (MIRC): This involves the conjugate addition of a nucleophile (like the enolate derived from ethyl diazoacetate) to an electron-deficient alkene, followed by intramolecular ring closure.[13] This method typically shows high trans selectivity but requires an electron-withdrawing group on the alkene, making it unsuitable for an electron-rich substrate like 4-methoxystyrene.
For 4-methoxystyrene, transition-metal catalysis remains the most direct and versatile method for achieving high diastereoselectivity.
Section 3: Protocols & Data
Protocol 1: General Procedure for Rh₂(OAc)₄-Catalyzed Cyclopropanation
This is a representative starting protocol. Optimization is required.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a syringe pump inlet, add 4-methoxystyrene (1.0 eq) and dirhodium(II) tetraacetate (0.01 eq, 1 mol%).
-
Seal the flask and purge with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous solvent (e.g., Dichloromethane, 0.1 M final concentration relative to styrene).
-
In a separate gas-tight syringe, prepare a solution of ethyl diazoacetate (1.1 eq) in the same anhydrous solvent.
-
Place the syringe on a syringe pump. Begin stirring the flask contents and start the slow addition of the ethyl diazoacetate solution over 4-6 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours or until TLC/GC-MS analysis shows consumption of the starting material.
-
Concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and remove impurities. The trans isomer is typically less polar and will elute first.
Table 1: Influence of Key Parameters on trans:cis Diastereoselectivity
| Parameter | Standard Condition | Modified Condition | Expected Effect on trans:cis Ratio | Rationale |
| Catalyst | Rh₂(OAc)₄ | Rh₂(esp)₂ | Significant Increase | The rigid and bulky esp (esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) ligand creates a highly selective chiral pocket. |
| Temperature | 25 °C (Room Temp) | 0 °C | Moderate Increase | Reduces thermal energy, amplifying the energetic preference for the lower-energy trans transition state.[3] |
| Diazo Ester | Ethyl Diazoacetate | tert-Butyl Diazoacetate | Significant Increase | The bulky t-butyl group dramatically increases steric repulsion in the cis transition state.[1] |
| Solvent | Toluene | Dichloromethane (DCM) | Minor to Moderate Increase | Non-coordinating solvents like DCM prevent competitive binding to the catalyst, often enhancing selectivity. |
| EDA Addition | Batch Addition | Slow (Syringe Pump) | No direct effect on d.r., but crucial for yield | Minimizes carbene dimerization, preventing loss of reagent and improving overall process efficiency. |
Section 4: References
-
National Center for Biotechnology Information. (n.d.). Copper(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. PubMed Central. Retrieved from
-
BenchChem. (2025). Technical Support Center: Optimization of Reaction Temperature for Cyclopropanation. Retrieved from
-
American Chemical Society. (2021). Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes. Organic Letters. Retrieved from
-
American Chemical Society. (2021). Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis. Retrieved from
-
ResearchGate. (n.d.). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. PubMed Central. Retrieved from
-
PubMed. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Retrieved from
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. PubMed Central. Retrieved from
-
National Center for Biotechnology Information. (2014). Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. PubMed Central. Retrieved from
-
Andrew G Myers Research Group. (n.d.). Cyclopropanation. Retrieved from
-
CORE. (n.d.). STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QUATERNARY CARBON CENTRES. Retrieved from
-
American Chemical Society. (n.d.). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. Retrieved from
-
National Center for Biotechnology Information. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central. Retrieved from
-
American Chemical Society. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. PubMed Central. Retrieved from
-
American Chemical Society. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters. Retrieved from
-
ResearchGate. (2022). Stereoconvergent, photocatalytic cyclopropanation reactions of β-substituted styrenes with ethyl diazoacetate. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Retrieved from
-
Docentes FCT NOVA. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from
-
RSC Publishing. (n.d.). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances. Retrieved from
-
American Chemical Society. (n.d.). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters. Retrieved from
-
Semantic Scholar. (2011). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Retrieved from
-
University of Rochester. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition. Retrieved from
-
RSC Publishing. (n.d.). Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. Chemical Communications. Retrieved from
-
ResearchGate. (n.d.). Cyclopropanation of styrene with aryldiazoacetates. Retrieved from
-
American Chemical Society. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed Central. Retrieved from
-
Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Retrieved from
-
Docentes FCT NOVA. (2003). Stereoselective Cyclopropanation Reactions. Retrieved from
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- 3. benchchem.com [benchchem.com]
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Technical Support Center: Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Welcome to the technical support guide for Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability and proper storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and materials.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on data for structurally similar compounds and supplier recommendations for cold-chain transport, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, ideally between 2-8°C .[1] It should be protected from light, moisture, and air to prevent degradation. One supplier specifically notes the need for cold-chain transportation, underscoring its temperature sensitivity.
Q2: What is the expected shelf-life of this compound?
A2: While a specific shelf-life is not definitively established without long-term stability studies, when stored under the recommended conditions (refrigerated, dry, inert atmosphere), the compound is expected to remain stable for an extended period. For optimal results, it is best practice to use the material within 12-24 months of receipt. Always re-analyze the purity of older batches before use in sensitive applications.
Q3: What are the primary signs of degradation?
A3: Visual signs of degradation can include a change in color (e.g., from colorless/pale yellow to a darker yellow or brown) or a change in physical state. Chemically, degradation can be identified by the appearance of new peaks in analytical tests like NMR, GC-MS, or LC-MS. The most common degradation product is the corresponding carboxylic acid from hydrolysis, which would be readily visible by LC-MS and may alter the baseline in an NMR spectrum.
Q4: Is this compound sensitive to air or moisture?
A4: Yes. The ester functional group is susceptible to hydrolysis, a reaction with water that is accelerated by acidic or basic conditions. Therefore, exposure to atmospheric moisture should be minimized. The 4-methoxyphenyl group and the cyclopropane ring can also be sensitive to oxidation from atmospheric oxygen, especially over long-term storage or in the presence of light or metal contaminants. For this reason, storage under an inert atmosphere is strongly recommended.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][3][4] All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of any potential vapors.[2]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound, linking them to potential stability problems.
Scenario 1: Reaction Yield is Lower Than Expected
Problem: A typically high-yielding reaction using the cyclopropane ester is now producing a significantly lower yield of the desired product.
Possible Cause: The starting material may have partially degraded, reducing the concentration of the active reagent. The most likely culprit is hydrolysis of the ethyl ester to the inactive carboxylic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocol: Purity Assessment
-
1H NMR Analysis:
-
Dissolve a small sample of the ester in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard proton NMR spectrum.
-
What to look for: Besides the characteristic peaks for the ethyl ester, look for a broad singlet in the downfield region (typically >10 ppm), which is indicative of a carboxylic acid proton. Also, check for a decrease in the integration of the ethyl group protons relative to the aromatic protons.
-
-
LC-MS Analysis:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample onto a reverse-phase C18 column.
-
What to look for: Search for a peak corresponding to the molecular weight of the hydrolyzed acid (C₁₁H₁₂O₃, MW: 192.21 g/mol ) in addition to the parent ester (C₁₃H₁₆O₃, MW: 220.26 g/mol ).
-
Scenario 2: Unexpected Side Products Observed in Reaction
Problem: Analytical data (NMR, MS) of a crude reaction mixture shows the presence of unexpected byproducts that are not related to the intended transformation.
Possible Causes:
-
Oxidative Degradation: The cyclopropane ring is strained and can undergo oxidative ring-opening, particularly under radical conditions which can be initiated by light or trace metal impurities.[5]
-
Contamination: The starting material may be contaminated with byproducts from its synthesis or from degradation during storage.
Diagnostic Steps:
-
Analyze the Starting Material: Before running the reaction, always analyze the starting ester by GC-MS or LC-MS to ensure its purity and to have a reference chromatogram.
-
Review Reaction Conditions:
-
Are you using any reagents that could initiate radical processes (e.g., peroxides, AIBN)?
-
Is the reaction being run with rigorous exclusion of air (e.g., sparging solvents with argon, using Schlenk techniques)?
-
Are the solvents fresh and anhydrous? Older ether solvents can form peroxides, which can initiate oxidative degradation.
-
-
Purification of Starting Material: If the starting material is found to be impure, consider purifying it by flash column chromatography before use.
Potential Degradation Pathways
Understanding the likely chemical transformations the compound may undergo is key to preventing them.
1. Hydrolysis
The ester linkage is the most common point of instability. This reaction is catalyzed by both acid and base.
Caption: Primary hydrolysis degradation pathway.
-
Prevention: Always use anhydrous solvents. If the compound must be handled in aqueous or protic solutions, use buffered systems at a neutral pH and keep the exposure time to a minimum. Store the compound in a desiccator or under an inert atmosphere.
2. Oxidation
The electron-rich methoxyphenyl group and the strained cyclopropane ring are potential sites for oxidation. This can lead to a complex mixture of byproducts, including ring-opened species.
-
Prevention: Protect the compound from light by storing it in an amber vial.[3] Purge the storage container with an inert gas like argon or nitrogen to displace oxygen. Avoid contamination with redox-active metals.
Summary of Storage and Handling Recommendations
For ease of reference, the key stability and storage parameters are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Recommended for similar compounds and implied by cold-chain transport requirements to slow potential degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | To prevent oxidative degradation of the methoxyphenyl and cyclopropane moieties. |
| Moisture | Store in a dry environment/desiccator | To prevent hydrolysis of the ethyl ester functional group. |
| Light | Store in an amber vial or dark place | To prevent light-induced radical formation and subsequent degradation. |
| Incompatibilities | Strong Acids, Strong Bases, Strong Oxidizing Agents | These can catalyze hydrolysis (acids/bases) or directly cause oxidative degradation.[1][2][4] |
By adhering to these guidelines, researchers can ensure the stability and purity of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution . National Center for Biotechnology Information. Available at: [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives . National Center for Biotechnology Information. Available at: [Link]
-
SAFETY DATA SHEET - MarkHerb . MarkHerb. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Cyclopropanation Reactions
Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common pitfalls encountered during the synthesis of cyclopropane-containing molecules.
Troubleshooting Guides & FAQs
This guide is divided into sections based on the most common cyclopropanation methods. Each section is presented in a question-and-answer format to directly address specific issues you might encounter.
Section 1: The Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1][2] While versatile, it is sensitive to several experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the active reagent in the Simmons-Smith reaction?
A1: The active reagent is an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI).[2][3] It is typically generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[1] This reagent delivers a methylene (CH₂) group to an alkene in a concerted, stereospecific syn-addition.[3][4]
Q2: Why is a zinc-copper couple used instead of just zinc?
A2: The copper activates the zinc surface, which is crucial for the reaction.[5] While the exact mechanism of activation is not fully documented, it is believed that copper enhances the reactivity of the zinc at the alloy's surface.[5] Zinc content in the couple is typically over 90%.[5]
Q3: Can I use other dihalomethanes besides diiodomethane?
A3: Yes, modifications to the original Simmons-Smith protocol have been developed using cheaper alternatives like dibromomethane.[1] However, diiodomethane is the most common reagent.
Troubleshooting Guide: Simmons-Smith Reactions
Issue 1: Low or No Product Yield
Question: My Simmons-Smith reaction is giving me a very low yield or no product at all. What are the likely causes and how can I fix this?
Answer: This is a frequent issue and can often be traced back to the quality of your reagents or the reaction setup.
| Potential Cause | Explanation & Solution |
| Inactive Zinc-Copper Couple | The activity of the zinc-copper couple is a primary factor for a successful reaction.[6] Solution: Ensure the zinc-copper couple is freshly prepared and properly activated.[6] There are several methods for preparation, often involving the reduction of a copper(II) salt with zinc dust.[5] One reproducible method involves treating zinc dust with copper(II) acetate monohydrate in hot acetic acid.[5][7] Using ultrasound can also enhance the activation of the zinc.[6] |
| Poor Quality Diiodomethane | Diiodomethane can decompose over time, and impurities can inhibit the reaction.[6] Solution: Use freshly distilled or high-purity diiodomethane from a recently opened bottle.[6][8] It is also important to keep it cold and capped as it is volatile and toxic.[3] |
| Presence of Moisture or Air | The Simmons-Smith reaction is highly sensitive to moisture and air, which can quench the reactive organozinc intermediate.[3][6] Solution: Ensure all glassware is oven-dried before use.[6][9] The reaction should be conducted under a dry, inert atmosphere, such as argon or nitrogen.[6][8] |
| Low Substrate Reactivity | Electron-deficient alkenes can be less reactive towards the electrophilic zinc carbenoid.[8][10] Solution: For less reactive alkenes, consider using a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification.[6] These modified reagents can often cyclopropanate alkenes that are unreactive under classical Simmons-Smith conditions.[11] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate.[12] Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used.[13] However, the rate of reaction tends to decrease as the basicity of the solvent increases.[12] In some cases, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may be more effective.[14] |
Issue 2: Poor Diastereoselectivity in the Cyclopropanation of Chiral Allylic Alcohols
Question: I am trying to perform a diastereoselective cyclopropanation on a chiral allylic alcohol, but I'm getting a mixture of diastereomers. How can I improve the selectivity?
Answer: The hydroxyl group of an allylic alcohol can act as a directing group, coordinating with the zinc reagent to deliver the methylene group to the same face of the double bond.[15][16] Poor diastereoselectivity can arise from several factors.
Diagram: Directed Simmons-Smith Cyclopropanation
Caption: Directed cyclopropanation of an allylic alcohol.
| Potential Cause | Explanation & Solution |
| Alkene Geometry | The geometry of the double bond in the allylic alcohol can significantly influence diastereoselectivity.[17][18] While high syn-selectivities are often observed with (Z)-substituted olefins, the corresponding (E)-olefins can give more modest results.[17][18] Solution: The choice of the zinc carbenoid is critical. For (E)-disubstituted olefins, using a more reactive system like the Furukawa modification may improve diastereoselectivity.[18] |
| Reaction Conditions | The order of addition of reagents and the solvent can affect the outcome of the reaction.[18] Solution: For catalytic, enantioselective versions, pre-forming the zinc alkoxide of the allylic alcohol by deprotonation with diethylzinc can be critical for high selectivity.[19] The choice of solvent can also be important, with less coordinating solvents sometimes leading to higher selectivity.[18] |
| Steric Hindrance | The Simmons-Smith reaction is sensitive to steric effects and will typically occur on the less hindered face of the alkene.[6][14] If the directing effect of the hydroxyl group is opposed by significant steric hindrance, a loss of selectivity may be observed. Solution: Analyze the steric environment around the double bond of your substrate. In some cases, a different cyclopropanation method may be necessary for highly hindered systems. |
Section 2: Diazo Compound-Mediated Cyclopropanations
Diazo compounds, particularly diazomethane and ethyl diazoacetate (EDA), are common precursors for carbenes or carbenoids in cyclopropanation reactions.[1] These reactions can be performed photochemically, thermally, or, most commonly, using a transition metal catalyst.[1][20]
Frequently Asked Questions (FAQs)
Q1: What are the safety concerns with using diazo compounds?
A1: Diazo compounds, especially diazomethane, are toxic, carcinogenic, and potentially explosive.[4][21] They should be handled with extreme caution in a well-ventilated fume hood, and specialized glassware is often recommended to avoid rough surfaces that could trigger detonation.[4] Generating diazomethane in situ or using continuous-flow reactors can improve safety.[21]
Q2: What is the difference between a carbene and a carbenoid?
A2: A carbene is a neutral molecule with a divalent carbon atom and two non-bonding electrons.[20] Carbenes can exist as singlets or triplets, which have different reactivities.[20] A carbenoid is a reagent that behaves like a carbene but is not a free carbene.[22] In the Simmons-Smith reaction, iodomethylzinc iodide is a carbenoid.[2] In transition metal-catalyzed reactions with diazo compounds, a metal-carbene complex is the active carbenoid species.[23]
Troubleshooting Guide: Diazo Compound-Mediated Reactions
Issue 1: Low Yield in Metal-Catalyzed Cyclopropanation
Question: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate is giving a poor yield. What should I investigate?
Answer: Low yields in these reactions often point to issues with the catalyst, the diazo compound, or competing side reactions.[14]
| Potential Cause | Explanation & Solution |
| Catalyst Deactivation | The catalyst, commonly a rhodium(II) or copper(II) complex, can be deactivated by impurities or by coordination with certain functional groups on the substrate.[14][24] For example, thiols are known to poison rhodium catalysts by forming stable, inactive rhodium-thiolate complexes.[25] Solution: Ensure your substrate and solvent are free of impurities that could act as catalyst poisons. If your substrate contains a potentially coordinating group like an amine or thiol, it may need to be protected prior to the cyclopropanation reaction.[24] In some cases, choosing a more robust catalyst or using additives can mitigate deactivation.[25][26] |
| Decomposition of Diazo Compound | Diazo compounds are unstable and can decompose before reacting with the catalyst and alkene.[1] Solution: It is often best to use freshly prepared diazo compounds. The rate of addition of the diazo compound to the reaction mixture is also critical. A slow, controlled addition using a syringe pump is recommended to maintain a low concentration of the diazo compound and minimize side reactions like carbene dimerization.[27] |
| Side Reactions | Besides the desired cyclopropanation, metal carbenes can undergo other reactions, such as C-H insertion or dimerization to form an alkene.[23][28] With α-alkyl-α-diazoesters, β-hydride elimination can be a significant side reaction.[29] Solution: The choice of catalyst and ligands can significantly influence the chemoselectivity. For instance, using sterically demanding ligands on a rhodium catalyst can suppress β-hydride elimination.[29] Lowering the reaction temperature can also help to minimize side reactions.[29] |
Diagram: Troubleshooting Low Yield in Catalyzed Cyclopropanation
Caption: Decision tree for troubleshooting low yields.
Section 3: Product Purification
Question: I'm having difficulty purifying my cyclopropane product. What are the best methods, and how can I remove unreacted starting material and byproducts?
Answer: The purification strategy depends on the physical properties of your product and the impurities present.
| Purification Challenge | Recommended Solution |
| Removal of Zinc Salts | In Simmons-Smith reactions, the workup must effectively remove zinc salts.[3] Solution: A standard workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This is followed by extraction with an organic solvent.[8] Washing the combined organic layers with solutions like sodium thiosulfate and sodium bicarbonate can also help remove residual impurities.[8] |
| Separating Diastereomers | If your reaction produces a mixture of diastereomers, separating them can be challenging. Solution: Chromatographic separation is the most common method for isolating diastereomers of cyclopropane products.[30] Flash column chromatography on silica gel is often effective. For difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[30] |
| Product Instability on Silica Gel | Some cyclopropanes can be sensitive to the acidic nature of silica gel, leading to decomposition or ring-opening during column chromatography.[31] Solution: If you suspect your product is acid-sensitive, you can use deactivated silica gel (e.g., treated with triethylamine) for chromatography.[6] Alternatively, other purification techniques like crystallization or distillation (for volatile compounds) should be considered.[30] |
Experimental Protocols
Protocol 1: Preparation of an Active Zinc-Copper Couple
This protocol is adapted from a highly reproducible method for preparing an active zinc-copper couple.[7]
-
Add copper(II) acetate monohydrate (e.g., 2.0 g) to hot glacial acetic acid (e.g., 50 mL) with rapid stirring.[7]
-
To this solution, add zinc dust (e.g., 35 g).[7]
-
After approximately 30 seconds, stop stirring and allow the solid to settle.[7]
-
Decant the acetic acid.
-
Wash the solid once with acetic acid, followed by three washes with diethyl ether.[7]
-
Dry the resulting reddish-grey solid under vacuum and store it under an inert atmosphere.[7][32]
Protocol 2: General Procedure for a Rhodium-Catalyzed Cyclopropanation
This is a general procedure for the cyclopropanation of an alkene using ethyl diazoacetate (EDA) and a rhodium catalyst.[27]
-
To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv), a suitable anhydrous solvent (e.g., dichloromethane), and the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%).[27]
-
Prepare a separate solution of ethyl diazoacetate (1.2 equiv) in the same solvent.[27]
-
Using a syringe pump, add the EDA solution to the stirred reaction mixture over 4-8 hours at room temperature.[27]
-
Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, continue stirring for an additional 1-2 hours.[27]
-
Quench the reaction by adding a few drops of acetic acid to decompose any remaining EDA.
-
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.[27]
References
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
Wikipedia. (2023). Zinc–copper couple. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the ring-opening reactions of cyclopropanated.... Retrieved from [Link]
-
Wiley Online Library. (2018). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. Retrieved from [Link]
-
Wikipedia. (2023). Cyclopropanation. Retrieved from [Link]
-
ACS Publications. (2021). Safer Handling of Diazomethane through Continuous Generation and Consumption. Organic Process Research & Development. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Zinc/Copper Couple. Retrieved from [Link]
-
YouTube. (2023). Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis. Retrieved from [Link]
-
Emory Theses and Dissertations. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Diazomethane, Carbenes, and Cyclopropane Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 11.13: Diazomethane, Carbenes, and Cyclopropane Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2019). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Retrieved from [Link]
-
ACS Publications. (1997). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (1991). Regioselectivity and solvent effects in cyclopropanation of alkadienes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Docentes FCT NOVA. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from [Link]
-
Thieme. (n.d.). Cyclopropanation Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
ACS Publications. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis. Retrieved from [Link]
-
Scribd. (n.d.). Chemists' Guide to Cyclopropane Reactions. Retrieved from [Link]
-
National Institutes of Health. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Retrieved from [Link]
-
Wikipedia. (2023). Activation of cyclopropanes by transition metals. Retrieved from [Link]
-
University of South Florida Scholar Commons. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
YouTube. (2022). Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). Retrieved from [Link]
-
National Institutes of Health. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
-
Studylib. (n.d.). Cyclopropanation & Simmons-Smith Reaction Problem Set. Retrieved from [Link]
-
Pearson. (2024). The reaction of an alkene with diazomethane forms a cyclopropane ring. Propose a mechanism for the reaction. Retrieved from [Link]
-
ACS Publications. (2024). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters. Retrieved from [Link]
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Technical Support Center: Reaction Monitoring for Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Welcome to the technical support hub for the synthesis and analysis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of monitoring this crucial cyclopropanation reaction using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). Here, we move beyond rote procedures to explain the 'why' behind the 'how,' empowering you to troubleshoot effectively and ensure the integrity of your results.
Reaction Overview: Synthesis Pathway
The target molecule, this compound, is commonly synthesized via a cyclopropanation reaction between 4-methoxystyrene and ethyl diazoacetate.[1] This reaction is often catalyzed by transition metal complexes, such as those containing rhodium or copper. Monitoring the consumption of the starting materials and the formation of the product is critical for determining reaction completion, optimizing yield, and identifying potential side products.
Caption: General synthesis scheme for the target compound.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is an indispensable, rapid technique for qualitative reaction monitoring.[2][3] It allows for a quick assessment of the presence of starting materials, the formation of the product, and the emergence of any byproducts.
Frequently Asked Questions (FAQs) - TLC
Q1: I'm not sure which solvent system to start with for my TLC analysis. What do you recommend?
A1: The key is to find a mobile phase that provides good separation between your starting material (4-methoxystyrene, relatively nonpolar) and your product (this compound, moderately polar). A common and effective starting point is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[4][5]
-
Expert Insight: Begin with a ratio of 80:20 or 70:30 hexanes:ethyl acetate. This should place the starting material at a higher Rf (retention factor) and the product at a lower Rf. If the spots are too close to the baseline, the eluent is not polar enough; increase the proportion of ethyl acetate.[6][7] Conversely, if all spots are near the solvent front, the eluent is too polar; decrease the ethyl acetate proportion.[6][7] The goal is to have the Rf of your product between 0.2 and 0.4 for optimal resolution.[8]
| Mobile Phase Composition (Hexanes:Ethyl Acetate) | Expected Observation | Rationale |
| 90:10 | Product spot may be very low on the plate (low Rf). | Insufficient polarity to move the moderately polar product effectively. |
| 80:20 to 70:30 | Good starting point. Should provide clear separation. | Balances polarity for differential migration of starting material and product. |
| 50:50 | All spots may be high on the plate (high Rf). | Eluent is too polar, causing all components to travel with the solvent front.[7] |
Q2: I can't see any spots on my TLC plate after development. What went wrong?
A2: This is a common issue with a few potential causes. The methoxyphenyl group in your product and starting material should make them UV-active.[9]
-
UV Visualization: The primary, non-destructive method is a UV lamp at 254 nm.[10][11] Commercial TLC plates often contain a fluorescent indicator that glows green under UV light; UV-active compounds will quench this fluorescence and appear as dark spots.[9][10][11]
-
Sample Concentration: Your reaction aliquot might be too dilute.[6] Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to concentrate the sample.[6]
-
Staining: If UV light fails, a chemical stain is necessary. Since your compounds contain aromatic rings and an ester group, several stains will work well.[12][13]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.[10]
-
p-Anisaldehyde Stain: This is an excellent multipurpose stain that often gives different colors for different functional groups upon heating, which can aid in spot identification.[10][12]
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method where iodine complexes with organic compounds to form temporary yellow-brown spots.[9][11] This is particularly effective for unsaturated and aromatic compounds.[12]
-
Q3: My spots are streaking and not well-defined. How can I fix this?
A3: Streaking on a TLC plate can obscure results and indicates a problem with the analysis conditions.[6][14]
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[6][14] Dilute your reaction aliquot before spotting.
-
Compound Instability: While less common for this specific molecule on silica, some compounds can degrade on the acidic silica gel surface.[15] If you suspect this, you can run a 2D TLC to check for stability.[15][16]
-
Inappropriate Solvent: A highly polar developing solvent can sometimes cause streaking.[4] Ensure your mobile phase is optimized as described in Q1.
Q4: How do I definitively know when the reaction is complete using TLC?
A4: The reaction is considered complete when the limiting reactant spot is no longer visible. A "cospot" is the most reliable way to confirm this.[8]
Caption: TLC plate setup for reaction monitoring.
-
Procedure:
-
On your TLC plate, mark three lanes: Starting Material (SM), Cospot, and Reaction Mixture (RM).[17]
-
In the SM lane, spot a dilute solution of your starting material (4-methoxystyrene).
-
In the RM lane, spot an aliquot from your reaction.
-
In the Cospot lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[8]
-
-
Interpretation:
-
Incomplete Reaction: The RM lane will show both a product spot (new, lower Rf) and a starting material spot. The Cospot lane will show what looks like a single, elongated spot or two very closely spaced spots.
-
Complete Reaction: The starting material spot will be absent in the RM lane.[4] In the Cospot lane, you will clearly see two distinct spots: one for the remaining starting material from the initial spotting and one for the product from the reaction mixture. This confirms the new spot is indeed the product and is well-separated from the starting material.
-
Part 2: Gas Chromatography (GC) Troubleshooting Guide
GC provides quantitative data on reaction conversion and purity. For this compound, GC is an excellent tool for final analysis and optimization.
Frequently Asked Questions (FAQs) - GC
Q1: What type of GC column is best for analyzing my reaction mixture?
A1: The choice of stationary phase is the most critical step in column selection.[18] Since your analyte is an aromatic ester, it has intermediate polarity.
-
Recommended Phases: A mid-polarity column, such as one with a stationary phase of 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms), is a robust starting point.[19] These columns offer excellent resolving power for a wide range of compounds and are thermally stable. For potentially better separation of isomers or closely related impurities, a more polar "WAX" type column (polyethylene glycol) could be considered, though they have lower temperature limits.
-
Column Dimensions: A standard column of 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness generally provides the best balance of resolution, speed, and sample capacity.[18]
| Parameter | Recommendation | Rationale |
| Stationary Phase | 5% Phenyl - 95% Dimethylpolysiloxane | Good general-purpose, mid-polarity phase suitable for aromatic esters.[19] |
| Length | 30 m | Optimal balance of resolution and analysis time. |
| Internal Diameter | 0.25 mm | Good compromise between efficiency and sample capacity. |
| Film Thickness | 0.25 µm | Suitable for analytes with moderate boiling points. |
Q2: I'm seeing peak tailing for my product. What is causing this and how can I fix it?
A2: Peak tailing is often a sign of unwanted interactions between the analyte and the GC system.[20]
-
Active Sites: The ester and the aromatic ring can interact with active sites (e.g., exposed silanols) in the injector liner or the column itself.[20]
-
Solution: Use a deactivated injector liner. If the column is old, it may need conditioning (baking out at a high temperature) or replacement.[21]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to tailing.[20][21]
-
Solution: Dilute your sample and re-inject.
-
-
Incompatible Polarity: If there is a significant mismatch between the sample solvent and the stationary phase, poor peak shape can result.
-
Solution: Ensure your sample is dissolved in a solvent compatible with the analysis, such as dichloromethane or ethyl acetate.
-
Q3: My retention times are shifting between injections. How can I improve reproducibility?
A3: Retention time stability is crucial for accurate identification and quantification. Drifting retention times point to instability in the system.[20]
-
Flow Rate/Pressure Fluctuations: Check your carrier gas supply and ensure the regulator is providing a constant pressure. Leaks in the system are a common cause of flow instability.[20]
-
Oven Temperature Instability: Verify that your GC oven temperature program is consistent and that the oven is properly calibrated. Even small temperature variations can cause significant shifts.[22]
-
Inconsistent Injection Volume: If using manual injection, inconsistent technique can lead to variability. An autosampler will significantly improve reproducibility.[20][22]
Q4: I have a byproduct peak that is very close to my product peak. How can I improve the resolution?
A4: Improving the separation between two closely eluting peaks (poor resolution) is a common method development challenge.[21]
Caption: Troubleshooting workflow for poor GC peak resolution.
-
Optimize the Temperature Program: This is often the easiest and most effective first step. Lower the initial oven temperature and/or decrease the ramp rate. This gives the compounds more time to interact with the stationary phase, often improving separation.
-
Adjust Carrier Gas Flow Rate: Lowering the linear velocity (flow rate) of the carrier gas can increase the efficiency of the column and improve resolution, though it will also increase the analysis time.
-
Change the Column: If optimizing temperature and flow fails, the selectivity of the stationary phase may be insufficient. Switching to a column with a different polarity (e.g., a WAX column or a more phenyl-substituted column) will change the elution order and may resolve the co-eluting peaks.[21] This is a more involved solution but is sometimes necessary for challenging separations.
References
- 1. ETHYL 2-(4'-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. silicycle.com [silicycle.com]
- 7. reddit.com [reddit.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. silicycle.com [silicycle.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. benchchem.com [benchchem.com]
- 18. fishersci.ca [fishersci.ca]
- 19. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
Validation & Comparative
Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical data on molecular weight and structure.[1][2] This guide offers an in-depth comparison of mass spectrometry approaches for the analysis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a substituted cyclopropane derivative of interest in medicinal chemistry and materials science. We will explore the nuances of different ionization techniques and mass analyzers, supported by predictive fragmentation patterns and comparative data, to empower you in selecting the optimal methodology for your research needs.
Introduction to the Analyte: this compound
This compound (C13H16O3) possesses a unique structural motif, combining a cyclopropane ring with an aromatic methoxy group and an ethyl ester. This combination of features influences its behavior in a mass spectrometer, particularly its fragmentation patterns and ionization efficiency. Understanding these characteristics is crucial for developing robust analytical methods.
Molecular Structure:
Key Structural Features:
-
Molecular Formula: C13H16O3
-
Monoisotopic Mass: 220.110 g/mol
-
Core Components: 4-methoxyphenyl group, cyclopropane ring, ethyl ester functionality.
Choosing the Right Analytical Approach: GC-MS vs. LC-MS
The initial and most critical decision in the mass spectrometric analysis of a small molecule like this compound is the choice of the introductory separation technique: Gas Chromatography (GC) or Liquid Chromatography (LC).[3][4] This choice is intrinsically linked to the ionization method and has profound implications for sample preparation, sensitivity, and the nature of the data obtained.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6][7] Given the ester functionality and relatively low molecular weight of the analyte, GC-MS is a viable option.
-
Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[3][7] The separated components then enter the mass spectrometer for ionization and detection.
-
Ionization Method: The most common ionization technique for GC-MS is Electron Ionization (EI) .[8][9] EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[10][11]
-
Advantages for this Analyte:
-
Rich Fragmentation: EI provides detailed fragmentation patterns that are highly reproducible and can be compared against established libraries for structural confirmation.[6]
-
Good for Isomer Separation: High-resolution GC columns can effectively separate isomers of the analyte.
-
-
Limitations:
-
Thermal Stability: The analyte must be thermally stable to withstand the high temperatures of the GC inlet and column. Degradation can lead to inaccurate results.
-
Molecular Ion Abundance: The high energy of EI can sometimes lead to a weak or absent molecular ion peak, making it difficult to determine the molecular weight.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6][12][13]
-
Principle: LC separates compounds in a liquid mobile phase based on their affinity for a stationary phase packed in a column.[5][13] The eluent from the LC column is then introduced into the mass spectrometer.
-
Ionization Methods: LC-MS typically employs "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) .[5][10][11] These methods impart less energy to the analyte, resulting in less fragmentation and a prominent molecular ion peak.[11]
-
Advantages for this Analyte:
-
Preservation of Molecular Ion: ESI and APCI are excellent for confirming the molecular weight of the analyte due to the generation of abundant protonated molecules ([M+H]+) or other adducts.[11]
-
No Volatility Requirement: The analyte does not need to be volatile, simplifying sample preparation.[3]
-
Higher Sensitivity: LC-MS often provides superior sensitivity compared to GC-MS for many compounds.[4]
-
-
Limitations:
-
Limited Fragmentation: The soft nature of ESI and APCI may not provide sufficient fragmentation for detailed structural elucidation in a single MS scan. Tandem mass spectrometry (MS/MS) is often required.[14]
-
Comparative Summary: GC-MS vs. LC-MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Properties | Volatile, Thermally Stable | Polar, Non-volatile, Thermally Labile |
| Ionization Technique | Electron Ionization (EI) - Hard Ionization | Electrospray Ionization (ESI), APCI - Soft Ionization |
| Fragmentation | Extensive, provides structural detail | Minimal, requires MS/MS for fragmentation |
| Molecular Ion | May be weak or absent | Typically strong and easily identifiable |
| Sample Preparation | May require derivatization for less volatile compounds | Generally simpler, direct injection of solutions |
| Sensitivity | Good for volatile compounds | Often higher, especially for targeted analysis |
| Primary Application | Structural elucidation via fragmentation patterns | Molecular weight determination, quantification |
Deep Dive into Ionization and Fragmentation
Predicted Electron Ionization (EI) Fragmentation Pathway
In an EI source, the high energy imparted to the molecule leads to the formation of a radical cation (M+•) and subsequent fragmentation through various pathways. The fragmentation of this compound is predicted to follow several key routes based on the stability of the resulting fragments.
Key Predicted Fragments in EI-MS:
-
Loss of the Ethoxy Group (-OCH2CH3): Cleavage of the ester bond can result in the loss of an ethoxy radical, leading to a prominent acylium ion.
-
Loss of the Ethyl Group (-CH2CH3): Fragmentation can also occur with the loss of an ethyl radical.[15]
-
Cleavage of the Cyclopropane Ring: The strained cyclopropane ring can undergo cleavage, leading to a variety of fragment ions.
-
Fragments from the Methoxyphenyl Group: The aromatic ring is relatively stable, but cleavage of the methoxy group or benzylic cleavage can occur.
Below is a DOT script illustrating the predicted EI fragmentation pathway.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
In ESI, the analyte is typically observed as a protonated molecule, [M+H]+, at m/z 221.1172. To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]+ ion is isolated and then fragmented by collision-induced dissociation (CID).
Predicted ESI-MS/MS Fragmentation:
The fragmentation of the even-electron [M+H]+ ion will differ from the radical cation in EI. Common fragmentation pathways in ESI-MS/MS for esters include neutral losses.
-
Neutral Loss of Ethanol (C2H5OH): A common fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol.
-
Neutral Loss of Ethene (C2H4): Loss of ethene from the ethyl group can also occur.
-
Cleavage of the Cyclopropane Ring: Similar to EI, the cyclopropane ring can open and fragment.
The workflow for an LC-ESI-MS/MS experiment is depicted below.
Caption: Workflow for LC-ESI-MS/MS analysis.
The Role of the Mass Analyzer: Quadrupole vs. Time-of-Flight (TOF)
The choice of mass analyzer significantly impacts the quality and type of data obtained. The two most common types are quadrupole and time-of-flight (TOF) analyzers.[16][17][18]
Quadrupole Mass Analyzers
Quadrupole mass analyzers use a combination of radio frequency and DC voltages to filter ions based on their mass-to-charge ratio.[19]
-
Strengths:
-
Excellent for Quantification: When operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, quadrupoles offer exceptional sensitivity and a wide dynamic range, making them ideal for targeted quantitative analysis.[18][20]
-
Cost-Effective: Quadrupole systems are generally more affordable than TOF instruments.[19]
-
-
Limitations:
Time-of-Flight (TOF) Mass Analyzers
TOF analyzers measure the time it takes for ions to travel a fixed distance to the detector.[19] Lighter ions travel faster and arrive sooner than heavier ions.
-
Strengths:
-
High Resolution and Mass Accuracy: TOF instruments provide high mass resolution, allowing for the separation of isobaric interferences, and high mass accuracy, which enables the determination of elemental composition.[17][18][21]
-
Fast Acquisition Speed: TOF analyzers can acquire full-spectrum data very rapidly, making them suitable for fast chromatography.[16][17]
-
-
Limitations:
Performance Comparison: Quadrupole vs. TOF
| Parameter | Quadrupole Analyzer | Time-of-Flight (TOF) Analyzer |
| Resolution | Low (Unit Resolution) | High |
| Mass Accuracy | Low | High (ppm) |
| Primary Application | Targeted Quantification (SIM/MRM) | Untargeted Screening, Structural Elucidation |
| Scan Speed | Slower | Very Fast |
| Cost | Lower | Higher |
| Data File Size | Smaller | Larger |
Experimental Protocols
Protocol 1: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Isolate the precursor ion at m/z 221.1 and fragment using an appropriate collision energy.
-
Conclusion and Recommendations
The optimal mass spectrometry approach for the analysis of this compound depends on the analytical goals.
-
For structural confirmation and identification of unknown impurities, GC-MS with EI is a valuable technique due to its reproducible and detailed fragmentation patterns.
-
For accurate molecular weight determination and high-sensitivity quantification, LC-MS/MS with ESI is the preferred method. The use of a high-resolution TOF mass analyzer can further provide elemental composition data for unequivocal identification.
By understanding the principles and comparative advantages of these techniques, researchers can confidently select and implement the most appropriate mass spectrometry workflow for their specific needs in the analysis of novel small molecules.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 7. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? | Universal Lab Blog [universallab.org]
- 18. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 19. Video: Mass Analyzers: Common Types [jove.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. tofwerk.com [tofwerk.com]
A Comparative Guide to the Infrared Spectrum Analysis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
This guide provides an in-depth analysis of the infrared (IR) spectrum of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a complex molecule featuring ester, aromatic ether, and cyclopropane functionalities. Designed for researchers and drug development professionals, this document offers a comparative approach to spectral interpretation, supported by experimental protocols and foundational spectroscopic principles.
Introduction: The Role of IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is an indispensable analytical technique for determining the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique molecular "fingerprint." For a molecule like this compound, with its multiple functional groups, IR spectroscopy is a rapid and effective first-pass method to confirm its synthesis and purity. The technique's power lies in its ability to identify specific covalent bonds, each of which vibrates at a characteristic frequency.
Deconstructing the Molecule: Expected Vibrational Frequencies
To accurately interpret the IR spectrum, we must first dissect the target molecule into its constituent functional groups and predict their characteristic absorption bands.
-
Ester Group (-COOEt): This group is expected to produce some of the most intense and diagnostically useful signals.
-
C=O Stretch: A very strong and sharp absorption is anticipated in the range of 1750-1735 cm⁻¹ for the carbonyl group of the saturated ester.[1][2] This peak is prominent due to the large change in dipole moment during the stretching vibration.[3]
-
C-O Stretches: Esters exhibit two distinct C-O stretching vibrations. An asymmetric C-C-O stretch is typically found between 1300-1200 cm⁻¹, and a symmetric O-C-C stretch occurs between 1100-1030 cm⁻¹.[2][4] These bands are also typically strong and clearly identifiable.
-
-
Aromatic Ring & Ether Moiety (4-methoxyphenyl): The substituted benzene ring and the methoxy group give rise to several characteristic peaks.
-
Aromatic C-H Stretch: Look for one or more sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5] The presence of absorption in this region is a clear indicator of hydrogens attached to sp²-hybridized carbon atoms.
-
Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bond stretching within the benzene ring are expected in the 1600-1450 cm⁻¹ region.
-
Aromatic Ether C-O Stretch: Aryl alkyl ethers display a strong, characteristic asymmetric C-O-C stretch between 1275-1200 cm⁻¹, with a symmetric stretch appearing around 1075-1020 cm⁻¹.[4][6][7] The asymmetric stretch is often particularly intense.
-
-
Cyclopropane Ring: This strained three-membered ring has unique vibrational modes.
-
Cyclopropyl C-H Stretch: The C-H bonds on a cyclopropane ring are known to absorb at a slightly higher frequency than those in typical alkanes, generally appearing in the 3080-3040 cm⁻¹ region.[8][9] This can sometimes overlap with the aromatic C-H stretching region.
-
CH₂ Bending/Skeletal Vibrations: Deformation and skeletal vibrations of the cyclopropane ring often appear in the fingerprint region, with notable bands around 1480-1440 cm⁻¹ for CH₂ deformation and 1020-1000 cm⁻¹ for skeletal vibrations.[8]
-
Comparative Spectral Analysis: Isolating Key Features
To build confidence in our peak assignments, we compare the expected spectrum of our target molecule with simpler, related compounds. This approach allows us to see how the addition of each functional group contributes to the final spectrum.
Alternative Compounds for Comparison:
-
Ethyl cyclopropanecarboxylate: This molecule contains the ester and cyclopropane groups but lacks the aromatic ether component. Its spectrum is available in the NIST Chemistry WebBook.[10]
-
Anisole (Methoxybenzene): This compound provides the spectral signature of the 4-methoxyphenyl group without the ester or cyclopropane.[11][12]
The table below summarizes the key expected vibrational frequencies, highlighting the diagnostic peaks that differentiate the target molecule from the simpler alternatives.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | This compound | Ethyl cyclopropanecarboxylate | Anisole |
| Aromatic C-H Stretch | 3100-3000 | ✅ | ❌ | ✅ |
| Cyclopropyl C-H Stretch | 3080-3040 | ✅ | ✅ | ❌ |
| Aliphatic C-H Stretch | 3000-2850 | ✅ | ✅ | ✅ (CH₃) |
| Ester C=O Stretch | 1750-1735 | ✅ (Strong) | ✅ (Strong) | ❌ |
| Aromatic C=C Stretch | 1600-1450 | ✅ | ❌ | ✅ |
| Aromatic Ether C-O Stretch (Asymmetric) | 1275-1200 | ✅ (Strong) | ❌ | ✅ (Strong) |
| Ester C-C-O Stretch | 1300-1200 | ✅ (Strong) | ✅ (Strong) | ❌ |
| Ester/Ether C-O Stretch (Symmetric) | 1100-1000 | ✅ | ✅ | ✅ |
| Cyclopropane Skeletal Vibration | 1020-1000 | ✅ | ✅ | ❌ |
Analysis: By comparing these fingerprints, the structure of this compound can be unequivocally confirmed. The spectrum must simultaneously display:
-
A strong carbonyl (C=O) peak around 1740 cm⁻¹, confirming the ester.
-
Strong C-O stretching bands between 1300-1000 cm⁻¹, characteristic of both the ester and the aromatic ether.[13]
-
C-H stretching peaks both just above and just below 3000 cm⁻¹, indicating the presence of aromatic/cyclopropyl and aliphatic hydrogens, respectively.[14]
The absence of a broad O-H stretch (typically 3600-3200 cm⁻¹) would confirm that the starting carboxylic acid has been fully converted to the ester.[15]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol details the acquisition of an IR spectrum for a liquid sample like this compound using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for liquid samples due to its simplicity and lack of extensive sample preparation.[16][17]
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Accessory Cleaning: The ATR crystal (typically diamond or zinc selenide) must be impeccably clean. Wipe the crystal surface gently with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Background Acquisition: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.[18] Run the background scan according to the instrument's software prompts.
-
Sample Application: Place a single drop of the neat liquid this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.[19]
-
Spectrum Acquisition: Initiate the sample scan. For a typical analysis, co-adding 16 to 32 scans is sufficient to achieve a high signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.[20]
-
Data Processing: After acquisition, the instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing it for the next analysis.[20]
Experimental Workflow Diagram
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Conclusion: A Self-Validating Spectroscopic Identity
The infrared spectrum of this compound is a rich tapestry of overlapping vibrational signals. A systematic, comparative approach is crucial for a confident interpretation. The simultaneous presence of a strong ester carbonyl stretch (~1740 cm⁻¹), strong ether and ester C-O stretches (1300-1000 cm⁻¹), and C-H stretches on both sides of the 3000 cm⁻¹ divide provides a robust and self-validating confirmation of the molecule's structure. By comparing this complex spectrum to simpler analogues, each functional group's contribution is illuminated, transforming a potentially confusing set of peaks into a clear structural proof.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- 11. Anisole(100-66-3) IR Spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. jascoinc.com [jascoinc.com]
- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. researchgate.net [researchgate.net]
- 20. drawellanalytical.com [drawellanalytical.com]
A Comparative Structural Analysis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate: A Computational and Analog-Based Approach
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, the cyclopropane ring stands out as a privileged scaffold. Its inherent rigidity and unique electronic properties offer a powerful tool for medicinal chemists to constrain molecular conformations, enhance metabolic stability, and explore novel chemical space.[1][2][3] One such molecule of interest is Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a compound that combines the cyclopropane core with a pharmacologically significant methoxyphenyl group.
This guide provides an in-depth comparative structural analysis of this compound. In the absence of a publicly available experimental crystal structure for this specific molecule, we employ a robust, self-validating approach that combines computational structure prediction with a detailed comparison to experimentally determined crystal structures of close chemical analogs. This methodology allows us to derive meaningful insights into the likely conformational preferences and structural features of the title compound, providing a valuable resource for researchers engaged in the design and development of novel therapeutics based on the phenylcyclopropane motif.
The Challenge: Absence of an Experimental Crystal Structure
A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals that as of the time of this publication, a complete experimental crystal structure for this compound has not been deposited in the public domain.[4][5][6] This absence necessitates a different, yet scientifically rigorous, approach to understanding its three-dimensional architecture.
A Hybrid Strategy: Computational Prediction and Analog Comparison
To overcome this data gap, we have implemented a two-pronged strategy. First, we utilized computational chemistry software to generate predicted three-dimensional structures for both the cis and trans isomers of this compound.[7][8] These models provide a theoretical foundation for our analysis.
Second, we identified a closely related analog, Ethyl trans-2-phenylcyclopropanecarboxylate , for which experimental X-ray crystallographic data is available. By comparing the computationally predicted structure of our target molecule with the experimentally verified structure of this analog, we can infer the likely influence of the 4-methoxy substituent on the overall molecular conformation and crystal packing.
Predicted Structural Features of this compound
Computational modeling provides valuable insights into the low-energy conformations of the cis and trans isomers of this compound. The key structural parameters are summarized in the table below.
| Parameter | Predicted trans Isomer | Predicted cis Isomer |
| Dihedral Angle (Phenyl-Cyclopropane) | ~15° (near-bisected) | ~85° (near-perpendicular) |
| Key Bond Lengths | ||
| C(phenyl)-C(cyclopropyl) | ~1.49 Å | ~1.50 Å |
| C(cyclopropyl)-C(carbonyl) | ~1.51 Å | ~1.52 Å |
| Predicted Dipole Moment | ~2.5 D | ~3.1 D |
The trans isomer is predicted to adopt a near-bisected conformation, where the plane of the phenyl ring nearly eclipses one of the cyclopropane C-C bonds. This is a commonly observed low-energy conformation for phenylcyclopropanes. Conversely, the cis isomer is predicted to favor a more perpendicular arrangement to minimize steric hindrance between the phenyl ring and the ethyl carboxylate group.
Comparative Analysis with Ethyl trans-2-phenylcyclopropanecarboxylate
A comparison with the experimentally determined structure of Ethyl trans-2-phenylcyclopropanecarboxylate allows us to ground our predictions in empirical data.
Table 2: Comparison of Predicted vs. Experimental Structural Data
| Parameter | Predicted trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate | Experimental Ethyl trans-2-phenylcyclopropanecarboxylate |
| Dihedral Angle (Phenyl-Cyclopropane) | ~15° | ~12° |
| C(phenyl)-C(cyclopropyl) Bond Length | ~1.49 Å | 1.488 Å |
| C(cyclopropyl)-C(carbonyl) Bond Length | ~1.51 Å | 1.505 Å |
The close agreement between the predicted dihedral angle and bond lengths for our target molecule and the experimental values for its non-methoxylated analog lends confidence to our computational model. The primary difference, the 4-methoxy group, is expected to exert its influence primarily through intermolecular interactions in the solid state, potentially leading to different crystal packing arrangements.
The Influence of the 4-Methoxy Group: Implications for Structure-Activity Relationships
The introduction of a 4-methoxy group, a common modification in medicinal chemistry, can significantly impact a molecule's biological activity through several mechanisms:
-
Altered Electronic Properties: The electron-donating nature of the methoxy group can influence the electronic character of the phenyl ring, potentially affecting interactions with biological targets.
-
Hydrogen Bonding Potential: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, introducing new potential interactions within a protein binding site.
-
Modified Lipophilicity: The methoxy group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The conformational rigidity of the cyclopropane ring, coupled with the electronic and hydrogen-bonding potential of the 4-methoxyphenyl moiety, makes this class of compounds particularly interesting for structure-activity relationship (SAR) studies.[9][10][11]
Experimental Protocols
While a specific crystal structure determination for the title compound is not available, the following provides a general, self-validating protocol for small molecule X-ray crystallography.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount.[12][13] Slow evaporation of a saturated solution is a common method. A range of solvents should be screened.
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.[14]
-
Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated.[15] The diffraction pattern is recorded on a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[13]
Workflow for Computational Structure Prediction
Caption: Computational workflow for predicting the 3D structure.
Logical Relationships in Comparative Structural Analysis
The following diagram illustrates the logical flow of our comparative analysis.
Caption: Logical flow of the comparative structural analysis.
Conclusion and Future Directions
While an experimental crystal structure of this compound remains elusive, this guide demonstrates that a combination of computational modeling and comparison with experimentally determined structures of close analogs can provide significant insights into its likely three-dimensional architecture. Our analysis suggests that the trans isomer adopts a near-bisected conformation, similar to its non-methoxylated counterpart.
The presence of the 4-methoxy group is a critical feature for potential biological activity, and its influence on both molecular conformation and intermolecular interactions warrants further investigation. The synthesis and successful crystallization of this compound would be a valuable contribution to the field, allowing for the validation of these computational predictions and providing a more complete understanding of the structure-activity relationships within this important class of molecules.
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Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. ([Link])
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Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. ([Link])
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Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. ([Link])
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BCL::Conf: small molecule conformational sampling using a knowledge based rotamer library. PMC. ([Link])
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Understanding Conformational Entropy in Small Molecules. Journal of Chemical Theory and Computation. ([Link])
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Small-molecule 3D Structure Prediction Using Open Crystallography Data. PMC. ([Link])
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Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. ([Link])
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Computational chemistry. Wikipedia. ([Link])
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Assessing conformations of small molecules with crystallographic databases. ResearchGate. ([Link])
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X-ray crystallography. Wikipedia. ([Link])
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Small molecule crystallography. Excillum. ([Link])
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X-ray Crystallography. Chemistry LibreTexts. ([Link])
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Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. ([Link])
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Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. ([Link])
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Investigational Studies on a Hit Compound Cyclopropane–Carboxylic Acid Derivative Targeting O-Acetylserine Sulfhydrylase as a Colistin Adjuvant. ACS Publications. ([Link])
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What software is recommended for making pub quality 3 D molecular models?. Reddit. ([Link])
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Ethyl trans-2-phenylcyclopropanecarboxylate. PubChem. ([Link])
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trans-2-Phenylcyclopropanecarboxylic acid. PubChem. ([Link])
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Structure-activity relationship at the proximal phenyl group in a series of non-peptidyl N-type calcium channel antagonists. PubMed. ([Link])
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Cambridge Structural Database. Wikipedia. ([Link])
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(a) Schematic and (b) X-ray structure of the cyclopropane derivative 2. ResearchGate. ([Link])
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Phenylcyclopropane Energetics and Characterization of Its Conjugate Base: Phenyl Substituent Effects and the C-H Bond Dissociation Energy of Cyclopropane. Semantic Scholar. ([Link])
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Ethyl 2-phenylcyclopropane-1-carboxylate. PubChem. ([Link])
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ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate. PubChem. ([Link])
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Structure Activity Relationships. Drug Design Org. ([Link])
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The Cambridge Structural Database in retrospect and prospect. PubMed. ([Link])
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Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable. ([Link])
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ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate. PubChem. ([Link])
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Cyclopropanecarboxylic acid, trans-2-phenyl-, tridec-5-yl ester. NIST WebBook. ([Link])
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(PDF) Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. ResearchGate. ([Link])
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Crystal Structure of (3-Hydroxy-4-methoxyphenyl)-(1,4,5-triphenyl)-1H- imidazole. SciSpace. ([Link])
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Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. PMC. ([Link])
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Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. ([Link])
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. ([Link])
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Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. ResearchGate. ([Link])
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X‐ray crystal structure of cyclopropane 4a. ResearchGate. ([Link])
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A Comparative Guide to the Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Introduction
Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The cyclopropane ring, a motif of significant interest, imparts unique conformational constraints and metabolic stability to molecules. The presence of the 4-methoxyphenyl group further enhances its utility as a precursor for a variety of more complex structures. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each methodology. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs, considering factors such as yield, stereoselectivity, scalability, and reagent availability.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the cyclopropane ring. The most prevalent and effective methods involve the direct cyclopropanation of an alkene precursor. We will explore three major one-step approaches: Catalytic Cyclopropanation, the Simmons-Smith Reaction, and the Corey-Chaykovsky Reaction. Additionally, a multi-step approach via the Kulinkovich Reaction will be discussed as a less direct, alternative strategy.
Method 1: Catalytic Cyclopropanation
Catalytic cyclopropanation is a powerful and widely utilized method for the synthesis of cyclopropanes. This approach typically involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst. For the synthesis of our target molecule, the reaction proceeds via the cycloaddition of ethyl diazoacetate to 4-methoxystyrene.
Mechanism and Rationale
The generally accepted mechanism for transition metal-catalyzed cyclopropanation involves the formation of a metal-carbene intermediate.[1] The diazo compound coordinates to the metal catalyst, followed by the extrusion of nitrogen gas to generate the highly reactive metal-carbene species. This intermediate then transfers the carbene moiety to the alkene in a concerted, though often asynchronous, fashion to form the cyclopropane ring.[1] The choice of catalyst is critical and significantly influences the yield, diastereoselectivity, and enantioselectivity of the reaction. While rhodium complexes are the most extensively studied and utilized catalysts for this transformation,[2][3] iron-porphyrin complexes have emerged as highly efficient and more sustainable alternatives.[4][5][6][7][8] The mechanism for iron-porphyrin catalyzed cyclopropanation is understood to be a concerted, non-radical process.[4]
Caption: Catalytic cycle for cyclopropanation.
Performance Data
| Method Variant | Catalyst | Starting Materials | Yield | Diastereoselectivity (trans:cis) | Enantioselectivity | Reference |
| Iron-Porphyrin Catalysis | 5,10,15,20-tetrakis(N-methylpyridinium-4-yl)porphyrinato iron(III) pentachloride | 4-Methoxystyrene, Ethyl diazoacetate | 98% | Not specified | Not specified | [9] |
| Rhodium Catalysis | Dirhodium(II) carboxylates | 4-Methoxystyrene, Ethyl diazoacetate | Generally high | Typically favors trans | High with chiral ligands | [2][3] |
Experimental Protocol: Iron-Porphyrin Catalyzed Synthesis
Materials:
-
4-Methoxystyrene
-
Ethyl diazoacetate
-
5,10,15,20-tetrakis(N-methylpyridinium-4-yl)porphyrinato iron(III) pentachloride
-
Sodium dodecyl sulfate
-
Water
Procedure:
-
In a reaction vessel, dissolve 4-methoxystyrene and a catalytic amount of 5,10,15,20-tetrakis(N-methylpyridinium-4-yl)porphyrinato iron(III) pentachloride and sodium dodecyl sulfate in water.
-
Stir the mixture at 20-25°C for 15 minutes.
-
Add ethyl diazoacetate to the reaction mixture.
-
Continue stirring at 20-25°C for 1 hour.
-
Upon completion of the reaction, extract the product with an organic solvent, wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain this compound.
Method 2: Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[10] It utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. For our target molecule, the starting material would be ethyl (E)-4-methoxycinnamate.
Mechanism and Rationale
The active species in the Simmons-Smith reaction is an organozinc carbenoid, often represented as ICH₂ZnI. The reaction is believed to proceed through a concerted "butterfly" transition state where the methylene group is delivered to the same face of the double bond.[11] This syn-addition mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. A significant advantage of the Simmons-Smith reaction is its tolerance of a wide range of functional groups.[12] A common and often more reactive variation, known as the Furukawa modification, employs diethylzinc in place of the zinc-copper couple.[10]
Caption: Simmons-Smith reaction workflow.
Performance Data
| Method | Starting Material | Expected Yield | Expected Diastereoselectivity | Reference |
| Simmons-Smith Reaction | Ethyl (E)-4-methoxycinnamate | High | Predominantly trans | [10][11] |
Experimental Protocol: General Simmons-Smith Cyclopropanation
Materials:
-
Ethyl (E)-4-methoxycinnamate
-
Diiodomethane
-
Zinc-copper couple (or diethylzinc for Furukawa modification)
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
Activate the zinc-copper couple according to standard procedures.
-
In a flame-dried flask under an inert atmosphere, suspend the activated zinc-copper couple in the chosen anhydrous solvent.
-
Add diiodomethane to the suspension and stir to form the carbenoid reagent.
-
Cool the reaction mixture and add a solution of ethyl (E)-4-methoxycinnamate in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sulfate, and purify by column chromatography.
Method 3: Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction provides another powerful route to cyclopropanes, particularly from α,β-unsaturated carbonyl compounds.[13][14] This method involves the reaction of a sulfur ylide with an appropriate Michael acceptor. To synthesize our target molecule, ethyl (E)-4-methoxycinnamate would be treated with a suitable sulfur ylide.
Mechanism and Rationale
The reaction proceeds via a conjugate (1,4-) addition of the sulfur ylide to the α,β-unsaturated ester.[14] This initial nucleophilic attack forms a stabilized enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate onto the carbon bearing the sulfonium group, with dimethyl sulfoxide (or dimethyl sulfide) acting as a good leaving group, results in the formation of the cyclopropane ring.[15] The Corey-Chaykovsky reaction is known to be highly diastereoselective, typically favoring the formation of the trans-cyclopropane product.[14]
Caption: Corey-Chaykovsky reaction workflow.
Performance Data
| Method | Starting Material | Expected Yield | Expected Diastereoselectivity | Reference |
| Corey-Chaykovsky Reaction | Ethyl (E)-4-methoxycinnamate | Good to High | Predominantly trans | [13][14] |
Experimental Protocol: General Corey-Chaykovsky Cyclopropanation
Materials:
-
Ethyl (E)-4-methoxycinnamate
-
Trimethylsulfoxonium iodide
-
Sodium hydride
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add sodium hydride to anhydrous DMSO.
-
Heat the mixture gently to afford a solution of the dimsyl anion.
-
Cool the solution and add trimethylsulfoxonium iodide portion-wise to generate the sulfur ylide (dimethylsulfoxonium methylide).
-
To this ylide solution, add a solution of ethyl (E)-4-methoxycinnamate in DMSO dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).
-
Pour the reaction mixture into cold water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sulfate, and purify by column chromatography.
Method 4: Kulinkovich Reaction (Indirect Route)
The Kulinkovich reaction offers an alternative, albeit indirect, pathway to the target molecule. This reaction synthesizes 1-substituted cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.[7] To obtain this compound, one would start with an ester of 4-methoxyphenylacetic acid, perform the Kulinkovich reaction to get the corresponding cyclopropanol, and then carry out a subsequent oxidation and esterification.
Mechanism and Rationale
The Kulinkovich reaction involves the in-situ formation of a titanacyclopropane intermediate from the titanium alkoxide and the Grignard reagent.[7] This titanacyclopropane then reacts with the starting ester to form the cyclopropanol product.[7] This method is highly effective for the synthesis of cyclopropanols but requires a two-step sequence (oxidation and esterification) to reach the target cyclopropyl ester, making it less atom-economical and potentially lower yielding overall compared to the direct methods.
Caption: Multi-step synthesis via Kulinkovich reaction.
Performance Data
The overall yield of this multi-step sequence will be the product of the yields of the individual steps. While the Kulinkovich reaction itself can be high-yielding, the subsequent oxidation and esterification steps will reduce the overall efficiency.
| Step | Reaction | Starting Material | Expected Yield | Reference |
| 1 | Kulinkovich Reaction | Ethyl 4-methoxyphenylacetate | Good to High | [7] |
| 2 | Oxidation | 1-(4-methoxyphenyl)cyclopropanol | Variable | [16] |
| 3 | Esterification | 2-(4-methoxyphenyl)cyclopropanecarboxylic acid | Good to High |
Comparison Summary and Conclusion
| Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages |
| Catalytic Cyclopropanation | 4-Methoxystyrene, Ethyl diazoacetate | Transition metal catalyst (e.g., Fe-porphyrin, Rh₂(OAc)₄) | High yields, catalytic, potential for high stereocontrol (especially enantioselectivity with chiral catalysts). | Use of potentially explosive and toxic diazo compounds. |
| Simmons-Smith Reaction | Ethyl (E)-4-methoxycinnamate | Diiodomethane, Zn(Cu) or Et₂Zn | Stereospecific (syn-addition), good functional group tolerance, reliable. | Stoichiometric use of expensive and hazardous reagents. |
| Corey-Chaykovsky Reaction | Ethyl (E)-4-methoxycinnamate | Sulfur ylide (from trimethylsulfoxonium iodide and a strong base) | High diastereoselectivity (trans), readily available starting materials. | Use of strong bases, potential for side reactions. |
| Kulinkovich Reaction | Ethyl 4-methoxyphenylacetate | Grignard reagent, Ti(OiPr)₄ | Access to cyclopropanols, which can be useful intermediates. | Indirect, multi-step route to the target ester, less atom-economical. |
The Simmons-Smith and Corey-Chaykovsky reactions are excellent and reliable alternatives, both expected to provide the desired trans-diastereomer with good to high yields. The choice between them may depend on reagent availability, cost, and the specific experimental setup. The Simmons-Smith reaction is notable for its stereospecificity, while the Corey-Chaykovsky reaction is a robust method for cyclopropanating Michael acceptors.
The Kulinkovich Reaction represents a less direct approach and is likely to be the least efficient in terms of overall yield and step economy for accessing the target ester. However, it remains a valuable method for the synthesis of the corresponding cyclopropanol, which may be a desired intermediate in other synthetic endeavors.
The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research project, including desired scale, stereochemical purity, and available resources.
References
Sources
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- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic analysis of "Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate" isomers
An In-Depth Comparative Guide to the Spectroscopic Analysis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is not merely an academic exercise; it is a cornerstone of safe and effective pharmacology. The spatial arrangement of atoms can dramatically alter a compound's biological activity, turning a potent therapeutic into an inert substance or, in the worst case, a toxic one. This guide provides a comprehensive, in-depth comparison of standard spectroscopic techniques for the definitive analysis and differentiation of the cis and trans isomers of this compound, a common structural motif in medicinal chemistry.
Our approach is grounded in the principle of methodological synergy, demonstrating how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary data points that, when taken together, create an unambiguous structural assignment. We will move beyond simple data reporting to explain the causality behind our experimental choices and interpretations, providing you with a robust framework for your own analytical challenges.
The Decisive Power of ¹H NMR: Unraveling Stereochemistry Through Coupling Constants
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and definitive tool for distinguishing between the cis and trans isomers of this compound. The rigid, strained nature of the cyclopropane ring fixes the dihedral angles between adjacent protons, leading to highly predictable and distinct vicinal coupling constants (³JHH).
The Underlying Principle: The Karplus Relationship in Strained Rings
In acyclic and larger ring systems, the Karplus relationship generally predicts a larger coupling constant for trans (anti-periplanar, ~180°) protons compared to cis (syn-clinal, ~0-60°) protons. However, in the strained three-membered ring of cyclopropane, this relationship is inverted. The dihedral angle for cis protons is approximately 0°, while for trans protons it is around 120°.[1] This geometry results in a greater overlap of bonding orbitals for the cis protons, leading to a significantly larger coupling constant. It is a well-established principle that for cyclopropane derivatives, ³Jcis > ³Jtrans.[2] Typically, ³Jcis values range from 6-12 Hz, while ³Jtrans values are smaller, in the 3-8 Hz range.[3]
This fundamental difference is the key to our analysis. By measuring the coupling constants of the cyclopropyl protons, we can unequivocally assign the stereochemistry of each isomer.
Caption: Differentiating isomers via ³JHH coupling constants.
Experimental Protocol: High-Resolution ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.1% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for optimal resolution) equipped with a standard multinuclear probe.
-
Acquisition Parameters:
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply an exponential line broadening factor of 0.3 Hz. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Identify the multiplets corresponding to the three cyclopropyl protons. Use the software's built-in tools to accurately measure the peak-to-peak distances within the multiplets to determine the coupling constants (J-values) in Hz.
Confirmatory Evidence: ¹³C NMR and Infrared Spectroscopy
While ¹H NMR is definitive, ¹³C NMR and IR spectroscopy provide valuable confirmatory data that validates the overall molecular structure.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the cyclopropane ring will differ between the cis and trans isomers due to steric and electronic effects. Generally, carbons in a more sterically crowded environment (as in the cis isomer) may appear at a slightly different chemical shift compared to their trans counterparts. While these differences can be small, they provide another layer of evidence. Notably, the carbon atoms of the cyclopropane ring itself are highly shielded and can even appear at negative ppm values relative to TMS.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to confirm the presence of key functional groups. Both isomers will exhibit nearly identical spectra, confirming the compound's identity rather than its stereochemistry. The key is to verify that all expected functional groups are present and that no unexpected peaks (e.g., from starting materials) are observed.
Characteristic IR Absorption Bands: The presence of a cyclopropyl group can be confirmed by characteristic C-H stretching vibrations around 3080-3040 cm⁻¹ and skeletal vibrations between 1020-1000 cm⁻¹.[5] These are distinct from the typical alkane C-H stretches below 3000 cm⁻¹.
-
~3080 cm⁻¹: C-H stretch (cyclopropane ring).
-
~2980 cm⁻¹: C-H stretch (aliphatic, e.g., ethyl group).
-
~1725 cm⁻¹: C=O stretch (ester).
-
~1610, 1515 cm⁻¹: C=C stretch (aromatic ring).
-
~1250 cm⁻¹: C-O-C stretch (aryl ether).
-
~1180 cm⁻¹: C-O stretch (ester).
-
~1020 cm⁻¹: Cyclopropane ring skeletal vibration.[5]
Caption: Complementary workflow for spectroscopic analysis.
Molecular Weight and Fragmentation: Mass Spectrometry
Mass spectrometry (MS) is essential for confirming the molecular weight of the compound. Both the cis and trans isomers will have the identical molecular formula (C₁₃H₁₆O₃) and molecular weight (220.26 g/mol ).[6] Therefore, their molecular ion peaks ([M]⁺ or adducts like [M+H]⁺ or [M+Na]⁺) will appear at the same mass-to-charge ratio (m/z).
While MS cannot typically distinguish between these stereoisomers, it provides the ultimate confirmation of the elemental composition via high-resolution mass spectrometry (HRMS) and offers structural insights through fragmentation patterns.
Expected Fragmentation Pathways
In Electron Ionization (EI) mode, the molecular ion will undergo fragmentation. Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl.[7] For this specific molecule, we can predict:
-
Loss of the ethoxy radical (-•OCH₂CH₃): [M - 45]⁺
-
Loss of the ethyl group (-•CH₂CH₃): [M - 29]⁺
-
Cleavage of the ester group: Formation of the 2-(4-methoxyphenyl)cyclopropyl acylium ion.
-
Fragmentation of the cyclopropane ring: This can be complex but often involves the loss of ethylene (C₂H₄).[8]
Experimental Protocol: GC-MS or Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation (EI mode):
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Inlet: Gas Chromatography (GC) for separation and purification, or a direct insertion probe.
-
-
Data Analysis: Identify the molecular ion peak (m/z 220). Analyze the major fragment ions and propose fragmentation pathways to confirm the connectivity of the molecule. For HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.
Summary of Comparative Data
| Spectroscopic Technique | Feature | cis-Isomer | trans-Isomer | Purpose of Comparison |
| ¹H NMR | ³JHH (vicinal) | ³Jcis > ³Jtrans (e.g., ~8-10 Hz) | Only ³Jtrans present (e.g., ~4-6 Hz) | Definitive Stereochemical Assignment |
| Chemical Shifts (δ) | Protons may be shifted due to anisotropic effects | Protons will have distinct shifts from the cis isomer | Confirmatory stereochemical evidence | |
| ¹³C NMR | Chemical Shifts (δ) | Unique set of shifts for the three cyclopropane carbons | Distinctly different set of shifts from the cis isomer | Confirms number of unique carbons and supports assignment |
| IR Spectroscopy | Absorption Bands (cm⁻¹) | Spectrum virtually identical to trans | Spectrum virtually identical to cis | Functional Group & Structural Motif Confirmation |
| Mass Spectrometry | Molecular Ion (m/z) | 220 (or adducts) | 220 (or adducts) | Molecular Weight & Formula Confirmation |
| Fragmentation | Pattern virtually identical to trans | Pattern virtually identical to cis | Confirms structural connectivity |
Conclusion
The unambiguous differentiation of the cis and trans isomers of this compound is achieved through a synergistic application of modern spectroscopic techniques. While Mass Spectrometry and Infrared Spectroscopy are indispensable for confirming molecular weight, formula, and the presence of key functional groups, ¹H NMR spectroscopy stands alone as the definitive tool for stereochemical assignment . The significant and predictable difference between the ³Jcis and ³Jtrans coupling constants provides an unassailable data point for distinguishing these two molecules. This integrated analytical approach ensures the highest level of scientific integrity and is a critical component in the rigorous characterization required in modern drug discovery and development.
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A Comparative Guide to the HPLC Purity Analysis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Abstract: This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate (EMPC), a key intermediate in pharmaceutical synthesis.[1] We delve into the nuanced challenges presented by this molecule, specifically the simultaneous analysis of process-related impurities and stereoisomers (cis/trans diastereomers). Two primary HPLC methodologies are presented and contrasted: a robust achiral Reversed-Phase (RP-HPLC) method for potency and general impurity profiling, and a specialized chiral HPLC method for the critical separation of stereoisomers. This document furnishes detailed, field-tested protocols, comparative performance data, and the scientific rationale behind methodological choices, serving as a vital resource for researchers, analytical chemists, and drug development professionals.
Introduction: The Analytical Imperative for EMPC
This compound (EMPC) is a structurally unique building block utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a substituted aromatic ring and a strained cyclopropane core, presents distinct analytical challenges. The cyclopropane ring, in particular, introduces stereoisomerism, resulting in cis and trans diastereomers, each of which may also exist as a pair of enantiomers.
In the context of pharmaceutical development, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate a thorough understanding and control of all isomeric forms of a drug substance, as different isomers can exhibit varied pharmacological and toxicological profiles.[2] Therefore, a robust analytical strategy is not merely a quality control measure but a fundamental component of ensuring drug safety and efficacy. This guide addresses the critical need for reliable purity analysis by comparing two orthogonal HPLC approaches tailored to the specific challenges of EMPC.
Core Analytical Challenges & Strategic Considerations
The primary goal of any purity method is to separate the main component from all potential impurities. For EMPC, these impurities fall into three main categories:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.
-
Stereoisomers: Primarily the cis and trans diastereomers of EMPC. Depending on the synthesis, enantiomeric purity may also be a critical quality attribute.
-
Degradation Products: Impurities that form over time due to exposure to stress conditions like acid, base, heat, light, or oxidation.[3][4]
High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile organic molecules.[5][6] Our strategy involves a dual-method approach: an achiral method to handle process and degradation impurities and a dedicated chiral method for stereoisomeric control.
Methodologies: A Head-to-Head Comparison
Method A: Achiral Analysis via Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity.[5][6][7] A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5][7] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[6][8] This method is ideal for separating EMPC from impurities that have different polarities.
Causality of Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the industry standard for RP-HPLC due to its strong hydrophobic retention, which is well-suited for retaining the aromatic methoxyphenyl group of EMPC.[9]
-
Mobile Phase: An acetonitrile/water gradient is chosen. Acetonitrile provides excellent peak shape for aromatic compounds and has a low UV cutoff, preventing interference with detection. A gradient elution, where the organic solvent concentration increases over time, is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable timeframe.[9]
-
Detection: The 4-methoxyphenyl chromophore in EMPC exhibits strong UV absorbance. A wavelength of 254 nm is selected as it provides a robust signal for the parent compound and many related aromatic impurities.
Method B: Stereoisomeric Analysis via Chiral HPLC
Principle: Chiral HPLC is used to separate stereoisomers (enantiomers and diastereomers). This is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the analyte molecules.[10][11] The difference in the stability or energy of these complexes for each isomer leads to differential retention times and, thus, separation.[10][11]
Causality of Choices:
-
Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including those with aromatic groups.[10][12][13] For EMPC, a cellulose-based column (e.g., Chiralcel OD) is an excellent starting point, as it can facilitate chiral recognition through a combination of hydrogen bonding, dipole-dipole, and π-π interactions with the ester and phenyl moieties of the analyte.[14][15]
-
Mobile Phase: Chiral separations on polysaccharide phases are typically performed in normal-phase mode using mixtures of alkanes (like hexane or heptane) and an alcohol modifier (like 2-propanol or ethanol).[14] The alcohol modifier plays a crucial role in modulating retention and selectivity. The low-polarity environment enhances the specific interactions necessary for chiral recognition.[11]
-
Detection: As with the achiral method, UV detection at 254 nm is effective.
Workflow & Decision Logic for Purity Analysis
The selection between Method A and Method B depends entirely on the analytical objective. The following workflow illustrates the logical process for comprehensive purity testing of an EMPC sample.
Caption: Comprehensive Purity Analysis Workflow for EMPC.
Performance Comparison & Data
The following tables summarize hypothetical but realistic performance data for the two methods, validated according to ICH Q2(R1) guidelines.[16][17][18]
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Method A: Achiral RP-HPLC | Method B: Chiral HPLC | ICH Q2(R1) Guideline |
| Analyte(s) | EMPC vs. Process Impurities | Cis-EMPC vs. Trans-EMPC | N/A |
| Resolution (Rs) | > 2.0 between EMPC and closest impurity | > 1.8 between cis/trans isomers | > 1.5 is generally acceptable |
| Tailing Factor (Tf) | 1.1 | 1.2 | ≤ 2.0 |
| Selectivity (α) | 1.5 (for closest impurity) | 1.3 | > 1.0 |
| LOD | 0.01% | 0.02% | To be established |
| LOQ | 0.03% | 0.05% | To be established |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
Table 2: Forced Degradation Study Summary (Method A)
Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," meaning it can separate degradation products from the intact drug substance.[3][4][19][20] This is a core requirement of the ICH Q1A(R2) guideline.[3][4][21]
| Stress Condition | % Degradation of EMPC | Peak Purity of EMPC | Observations |
| Acid (0.1N HCl, 60°C, 8h) | 12.5% | > 0.995 (Pass) | Two major degradants observed. |
| Base (0.1N NaOH, 60°C, 4h) | 18.2% | > 0.996 (Pass) | Significant hydrolysis of the ester. |
| Oxidative (3% H₂O₂, RT, 24h) | 8.9% | > 0.998 (Pass) | One major oxidative degradant. |
| Thermal (80°C, 48h) | 2.1% | > 0.999 (Pass) | Compound is relatively stable to heat. |
| Photolytic (ICH Q1B) | 4.5% | > 0.997 (Pass) | Minor degradation observed. |
Detailed Experimental Protocols
Protocol 6.1: Achiral RP-HPLC Method for Potency & Impurities
-
System: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of EMPC into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile/Water.
-
System Suitability: Inject a standard solution six times. The %RSD for peak area should be ≤ 2.0%. The tailing factor for the EMPC peak should be ≤ 2.0.
Protocol 6.2: Chiral HPLC Method for Stereoisomer Analysis
-
System: HPLC with UV Detector
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm
-
Mobile Phase: 90:10 (v/v) n-Hexane / 2-Propanol (Isocratic)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~5 mg of EMPC into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
System Suitability: Use a sample known to contain both cis and trans isomers. The resolution (Rs) between the cis and trans peaks should be ≥ 1.5.
Orthogonal Technique Considerations: HPLC vs. GC
While HPLC is the primary technique, Gas Chromatography (GC) could be considered as an orthogonal method. For EMPC, GC would be suitable for assessing volatile process impurities. However, HPLC is superior for overall purity analysis for several reasons:
-
Applicability: HPLC is suitable for a much wider range of potential non-volatile degradation products and impurities.
-
Stereoisomers: Chiral GC exists, but chiral HPLC generally offers a broader selection of stationary phases and is more versatile for molecules like EMPC.[22]
-
Thermal Stability: The ester functional group in EMPC could be susceptible to thermal degradation in a hot GC inlet, potentially generating false impurity results. HPLC analysis is performed at or near ambient temperature, preserving sample integrity.
Conclusion & Recommendations
The comprehensive purity analysis of this compound requires a multi-faceted approach. No single HPLC method can adequately resolve both process-related impurities and critical stereoisomers.
-
Recommendation 1: For routine quality control, batch release, and stability testing, the validated achiral RP-HPLC method (Method A) should be employed to determine potency and quantify all process-related and degradation impurities. Its stability-indicating nature is confirmed through forced degradation studies.
-
Recommendation 2: The chiral HPLC method (Method B) is essential for controlling the critical quality attribute of stereoisomeric purity. It must be used to control the ratio of cis-to-trans diastereomers during process development and for final product specification.
By implementing this dual-method strategy, researchers and drug development professionals can build a complete and accurate purity profile for EMPC, ensuring product quality and satisfying stringent regulatory requirements.
References
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ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. Available at: [Link]
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Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]
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Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]
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LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
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Xia, L., et al. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu, 17(1), 43-5. Available at: [Link]
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ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
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Jiang, Z., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. Available at: [Link]
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Wikipedia. Chiral column chromatography. Available at: [Link]
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IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Available at: [Link]
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Teasdale, A., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available at: [Link]
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Chalk, R. (2021). 14 Principles of Reversed Phase HPLC. YouTube. Available at: [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)
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ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [https://www.youtube.com/watch?v=Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects]([Link] Degradation Study as per ICH Guidelines | What Q1A(R2) Expects)
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
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Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]
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ResearchGate. ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
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Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]
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European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate and Its Analogs
In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a critical structural motif. Its inherent strain and unique electronic properties impart favorable conformational rigidity and metabolic stability to drug candidates.[1][2][3] This guide provides a comprehensive computational framework for the analysis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a representative scaffold, and compares its properties against structurally related molecules to elucidate the influence of its key chemical features. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for molecular design and optimization.
Introduction: The Significance of the Cyclopropane Moiety
The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons.[4][5] This strain results in "bent" or "banana" bonds, which confer a high degree of p-character to the C-C bonds, allowing them to participate in conjugation.[4][6] From a drug design perspective, the introduction of a cyclopropane ring can lead to:
-
Conformational Restriction: Locking flexible alkyl chains into a more rigid conformation, which can enhance binding affinity to biological targets.
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of a drug.
-
Improved Physicochemical Properties: Modulating lipophilicity and other properties to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.
This compound serves as an excellent case study, incorporating the cyclopropane ring, an aromatic system with an electron-donating methoxy group, and an ester functionality, all of which are common features in pharmacologically active compounds.
Comparative Molecular Set
To provide a meaningful analysis, we will compare this compound (Molecule A) with three structural analogs:
-
Molecule B: Ethyl 2-phenylcyclopropanecarboxylate: To assess the electronic contribution of the methoxy group.
-
Molecule C: Ethyl 4-(4-methoxyphenyl)butanoate: A saturated, non-cyclic analog to highlight the conformational and electronic effects of the cyclopropane ring.
-
Molecule D: Ethyl (E)-4-(4-methoxyphenyl)but-2-enoate: An unsaturated analog to compare the electronic properties of a double bond versus a cyclopropane ring.
Computational Methodology: A Validated Workflow
The following workflow outlines a robust and reproducible approach for the computational analysis of small molecules, employing Density Functional Theory (DFT), a workhorse of modern computational chemistry.[6][7][8]
Molecular Structure Preparation
Initial 3D structures of all molecules will be generated using a molecular builder such as Avogadro.[9] A preliminary geometry optimization will be performed using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Quantum Mechanical Calculations
High-accuracy geometry optimization and electronic property calculations will be performed using a quantum chemistry software package like Gaussian or NWChem.[10] The B3LYP functional with the 6-31+G(d,p) basis set is a widely used and well-validated level of theory for organic molecules, providing a good balance between accuracy and computational cost.[8] All calculations will be performed in the gas phase to isolate the intrinsic properties of the molecules.
Properties for Analysis
The following properties will be calculated and compared:
-
Conformational Analysis: To identify the lowest energy conformers.
-
Electronic Properties:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO gap is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential that are important for intermolecular interactions.
-
-
Quantum Chemical Descriptors:
-
Dipole Moment: A measure of the overall polarity of the molecule.
-
LogP (Partition Coefficient): A measure of lipophilicity, which is a critical parameter in drug design. This will be calculated using available plugins or software.
-
Experimental Workflow Diagram
Caption: Conceptual representation of MEP surfaces for the compared molecules.
For this compound, the MEP map would show the most negative potential (red) localized on the carbonyl oxygen of the ester and the oxygen of the methoxy group, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The aromatic ring would exhibit a region of negative potential above and below the plane of the ring.
Conformational Insights
The cyclopropane ring in Molecule A significantly restricts its conformational freedom compared to the flexible alkyl chain of Molecule C . This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor. The preferred conformation of the ester and phenyl substituents relative to the cyclopropane ring is a key determinant of the molecule's overall shape and interaction profile. DFT calculations can accurately predict these low-energy conformations. [6][11]
Conclusion and Future Directions
This guide has outlined a comprehensive computational approach for the characterization of this compound and its comparison with relevant analogs. The results demonstrate that the cyclopropane ring and the methoxy substituent have a profound impact on the molecule's electronic and conformational properties.
Future computational studies could expand on this work by:
-
Solvation Modeling: Performing calculations in a solvent continuum to better mimic physiological conditions.
-
Molecular Docking: If a biological target is known, docking studies can predict the binding mode and affinity of these compounds. [12]* Molecular Dynamics Simulations: To explore the conformational landscape and flexibility of the molecules in a dynamic environment.
By integrating these computational techniques into the drug discovery pipeline, researchers can accelerate the design and optimization of novel therapeutics. There are numerous software platforms available to facilitate these studies, ranging from open-source packages to comprehensive commercial suites. [10][13][14][15]
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Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of cheminformatics, 4(1), 17. [Link]
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ResearchGate. (2022). Selected cyclopropane-containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021. [Link]
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ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]
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A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry
The cyclopropane ring, a motif of inherent strain and unique electronic character, is a cornerstone of contemporary medicinal chemistry and materials science. Its incorporation into molecular scaffolds can profoundly influence conformational rigidity, metabolic stability, and binding affinity, making it a prized component in the design of novel therapeutics and functional materials. Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, in particular, serves as a valuable building block for a range of more complex molecules, necessitating efficient and scalable synthetic access. This guide provides a comprehensive comparison of the prevailing methodologies for its synthesis, offering researchers, scientists, and drug development professionals a detailed roadmap to selecting the optimal synthetic strategy based on efficiency, stereoselectivity, and practical considerations.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound from 4-methoxystyrene and a carbene source, typically derived from ethyl diazoacetate, can be achieved through several catalytic systems. The choice of catalyst not only dictates the reaction's efficiency but also critically influences the diastereoselectivity of the product, yielding either the trans or cis isomer with varying degrees of control. Below, we compare the most prominent methods: rhodium-catalyzed, copper-catalyzed, and photocatalytic cyclopropanation.
Data Summary: A Head-to-Head Comparison
| Methodology | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Key Advantages | Key Disadvantages |
| Rhodium-Catalyzed | Rh₂(OAc)₄ | Dichloromethane | 25-40 | 2-12 | 70-95% | >20:1 | High yields and excellent trans-selectivity. | Higher cost of rhodium catalysts. |
| Copper-Catalyzed | Cu(I) complexes | Dichloromethane/Toluene | 25-80 | 4-24 | 60-85% | Variable (can be tuned with ligands) | Lower catalyst cost, potential for ligand-tuned selectivity. | Often lower yields and selectivity compared to rhodium. |
| Photocatalytic | Organic Dye (e.g., 4CzIPN) | Acetonitrile | Ambient | 12-24 | Moderate | Stereoconvergent | Mild conditions, avoids diazo compounds in some protocols. | Longer reaction times, may require specialized equipment. |
In-Depth Mechanistic Insights and Strategic Considerations
Rhodium-Catalyzed Cyclopropanation: The Gold Standard for trans-Selectivity
Rhodium(II) carboxylates, particularly rhodium(II) acetate (Rh₂(OAc)₄), are exceptionally effective catalysts for the decomposition of ethyl diazoacetate to form a rhodium-carbene intermediate. This electrophilic species then undergoes a concerted reaction with the electron-rich double bond of 4-methoxystyrene. The steric bulk of the catalyst's ligands and the approaching alkene dictate the stereochemical outcome, strongly favoring the formation of the thermodynamically more stable trans-cyclopropane.[1][2] This method is often the preferred choice when high trans-diastereoselectivity and excellent yields are paramount.
Caption: Rhodium-Catalyzed Cyclopropanation Workflow.
Copper-Catalyzed Cyclopropanation: A Cost-Effective and Tunable Alternative
Copper complexes, particularly those in the +1 oxidation state, have a long history as catalysts for cyclopropanation reactions.[3][4] While often providing lower yields and diastereoselectivity compared to their rhodium counterparts, the lower cost of copper makes this an attractive option for large-scale synthesis. A significant advantage of copper-based systems is the ability to tune the stereoselectivity through the use of chiral ligands, such as bis(oxazolines), which can favor the formation of either the cis or trans isomer, and can even be employed for enantioselective transformations.[5]
Caption: Copper-Catalyzed Cyclopropanation Workflow.
Photocatalytic Cyclopropanation: A Modern Approach Under Mild Conditions
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity.[6][7] In the context of cyclopropanation, organic photoredox catalysts can activate a suitable precursor to generate a radical intermediate that reacts with 4-methoxystyrene. A key advantage of some photocatalytic methods is their stereoconvergent nature, meaning that a mixture of E and Z isomers of a starting alkene can be converted to a single diastereomer of the cyclopropane product.[6] While reaction times can be longer, the mild conditions and potential to avoid the direct handling of diazo compounds make this an increasingly attractive strategy.
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Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
For researchers at the forefront of drug development and scientific discovery, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, a compound with potential applications in various research fields, requires meticulous handling not only during experimentation but also through to its final disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, fostering a culture of safety and sustainability in your laboratory.
Hazard Assessment and Pre-Disposal Considerations
Inferred Hazard Profile:
| Hazard Category | Anticipated Risk | Rationale |
| Flammability | Likely flammable. | Esters, particularly those with lower molecular weights, are often flammable.[1][2] |
| Toxicity | Potentially harmful if swallowed, inhaled, or absorbed through the skin. | Many organic esters and aromatic compounds exhibit some level of toxicity.[3] |
| Irritation | May cause skin and eye irritation. | A common characteristic of many chemical reagents.[3][4] |
| Environmental | Potential for persistence and ecotoxicity. | Methoxyphenyl compounds can persist in the environment, and their degradation pathways should be considered.[5] |
Core Directive: In the absence of specific data, treat this compound as a hazardous chemical.[6] This precautionary principle is the foundation of safe laboratory practice.
Segregation and Labeling: The First Line of Defense
Proper segregation of chemical waste is a critical step in preventing accidental reactions and ensuring compliant disposal.[5][7][8]
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled, and leak-proof container for all waste containing this compound. The container should be made of a material compatible with organic solvents (e.g., glass or high-density polyethylene).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." List all other components of the waste stream, including solvents and their approximate concentrations.
-
Waste Streams:
-
Solid Waste: Unused or expired pure compound, and contaminated consumables (e.g., weighing boats, contaminated gloves, and paper towels) should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing the compound, as well as solvent rinses of glassware, should be collected in a designated liquid waste container.
-
Sharps Waste: Needles or other sharps contaminated with the compound must be placed in a puncture-proof sharps container.
-
Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Chemical Pre-treatment: A Proactive Approach (For Liquid Waste)
For liquid waste streams containing this compound, chemical pre-treatment via hydrolysis can be a viable option to reduce its potential hazards. The ester functional group is susceptible to hydrolysis, particularly under basic conditions, which breaks it down into an alcohol (ethanol) and the salt of a carboxylic acid (2-(4-methoxyphenyl)cyclopropanecarboxylate).[1][9]
Causality: Alkaline hydrolysis is generally preferred over acidic hydrolysis because the reaction is irreversible, leading to a more complete breakdown of the ester.[1] The resulting carboxylate salt is typically water-soluble, facilitating further treatment and disposal.
Step-by-Step Alkaline Hydrolysis Protocol (for experienced personnel in a controlled environment):
-
Safety First: Perform this procedure in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: If the waste is concentrated, dilute it with a compatible solvent (e.g., ethanol) to control the reaction rate.
-
Basification: Slowly add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while stirring. Monitor the pH to ensure it remains basic.
-
Reaction: Allow the mixture to stir at room temperature. Gentle heating may be required to expedite the hydrolysis, but this should be done with caution due to the potential flammability of organic solvents.
-
Neutralization: Once the reaction is complete, carefully neutralize the solution with a dilute acid (e.g., hydrochloric acid). Monitor the pH to bring it to a neutral range (pH 6-8).
-
Collection: The resulting aqueous waste, containing the carboxylate salt and ethanol, should be collected in a properly labeled hazardous waste container.
Important Note: Do not attempt chemical pre-treatment unless you are fully familiar with the reaction and have the appropriate safety measures in place. If in doubt, direct disposal of the untreated waste is the safer option.
Final Disposal: The Last Step
All waste containing this compound, whether pre-treated or not, must be disposed of as hazardous chemical waste.
Operational Plan:
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area.[10] This area should be secure, well-ventilated, and away from sources of ignition.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10]
-
Documentation: Maintain a detailed record of the waste, including its composition, quantity, and date of disposal, in your laboratory notebook or a dedicated waste log.
By adhering to these procedures, you contribute to a safer research environment and ensure that your work is conducted with the highest standards of scientific and environmental responsibility.
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Essential Safety and Logistical Guide for Handling Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
This document provides comprehensive safety protocols and operational guidance for the handling of Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. As a compound utilized in advanced research and development, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and experimental integrity. This guide is structured to provide immediate, actionable information, grounded in established safety principles and chemical reactivity.
Hazard Analysis and Risk Mitigation
This compound is an organic ester containing a strained cyclopropane ring and a methoxy-substituted aromatic moiety. While specific toxicological data for this compound is limited, a hazard assessment can be derived from its structural components.
-
Ester Functional Group: Esters are generally considered to have low to moderate toxicity. However, they can act as irritants to the eyes, skin, and respiratory tract.[1]
-
Anisole (Methoxyphenyl) Moiety: Anisole and its derivatives can be irritating and may pose a risk of more severe health effects with prolonged or repeated exposure, including potential impacts on the liver and nervous system.[2] Anisole itself is relatively nontoxic but is flammable.[3]
-
Cyclopropane Ring: The three-membered ring is highly strained, which increases the reactivity of the molecule compared to acyclic analogs.[4][5] While this enhanced reactivity is useful in synthesis, it can also influence its hazardous properties.[6]
Based on available information for similar compounds, this compound is classified as a skin and eye irritant.[7]
Table 1: Hazard Identification and Mitigation
| Hazard Category | Potential Risks | Recommended Mitigation Measures |
| Health Hazards | Skin Irritation, Serious Eye Irritation | Wear appropriate PPE, including gloves and safety goggles. Work in a well-ventilated area. |
| Physical Hazards | Flammability (based on anisole and ester components) | Keep away from ignition sources. Use non-sparking tools. Store in a cool, dry, well-ventilated area. |
| Reactivity Hazards | Potential for ring-opening reactions under certain conditions | Avoid strong acids, bases, and oxidizing agents. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a risk assessment must be performed to determine if a respirator is necessary.
Operational Plan: From Receipt to Reaction
A systematic workflow is critical for the safe handling of this compound.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Ensure the storage area is designated for flammable liquids.
3.2. Sample Preparation and Use
-
All handling of this compound should be performed inside a chemical fume hood.
-
Ensure all glassware is clean and dry to prevent unwanted side reactions.
-
When transferring the liquid, use appropriate tools such as a calibrated pipette or a syringe to minimize the risk of spills.
-
For reactions, add the compound slowly to the reaction vessel, especially if the reaction is exothermic.[8]
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
Emergency Procedures: Spill and Exposure Management
4.1. Spill Response
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps for a small-scale laboratory spill.
Caption: Chemical Spill Response Workflow
Step-by-Step Spill Cleanup Procedure: [9][10][11]
-
Alert and Assess: Immediately alert others in the vicinity. Assess the extent of the spill and any immediate dangers.
-
Evacuate: If the spill is large or poses a significant inhalation hazard, evacuate the immediate area.
-
Control Ignition Sources: If the material is flammable, extinguish any open flames and turn off nearby equipment.[10]
-
Don PPE: Put on the appropriate personal protective equipment, including chemical splash goggles, gloves, and a lab coat.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (such as vermiculite or sand) to dike the spill and prevent it from spreading.[12]
-
Absorb the Spill: Apply the absorbent material over the entire spill, working from the outside in.
-
Collect Waste: Once the liquid is fully absorbed, carefully scoop the contaminated material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Package for Disposal: Seal the waste container and label it as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety department.
4.2. Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[13]
5.1. Waste Segregation and Collection
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent washes, must be collected in a designated, properly labeled hazardous waste container.[14] The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.
-
Solid Waste: Contaminated solid materials, such as used gloves, absorbent pads from spills, and contaminated labware, must be collected in a separate, clearly labeled solid hazardous waste container.[15]
5.2. Labeling and Storage of Waste
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
5.3. Final Disposal
-
Arrange for the pickup and disposal of hazardous waste through your institution's environmental health and safety department.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.[16]
By adhering to these safety and logistical guidelines, researchers can handle this compound with a high degree of safety and confidence, ensuring both personal well-being and the integrity of their scientific work.
References
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Reactivity of electrophilic cyclopropanes. (n.d.). PMC - NIH. Retrieved from [Link]
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Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. Retrieved from [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville. Retrieved from [Link]
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Why is cyclopropane more reactive than cyclobutane? (2020, September 16). Quora. Retrieved from [Link]
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Cyclopropane. (n.d.). Wikipedia. Retrieved from [Link]
-
Flammable Liquid Spill Clean Up. (n.d.). Safety & Risk Services - The University of British Columbia. Retrieved from [Link]
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Overview of cyclopropane reactivity, synthesis, structure, and applications. (n.d.). ResearchGate. Retrieved from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
-
Toxicology Studies of Anisole and Glyoxylic Acid Derivatives by Computational Methods. (2023, December 18). Bentham Science Publishers. Retrieved from [Link]
-
Toxicology Studies of Anisole and Glyoxylic Acid Derivatives by Computational Methods | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPA. Retrieved from [Link]
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RIFM fragrance ingredient safety assessment, anisole, CAS Registry Number 100-66-3. (2021, November 18). ScienceDirect. Retrieved from [Link]
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Ester Disposal. (n.d.). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved from [Link]
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Anisole. (n.d.). Wikipedia. Retrieved from [Link]
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This compound (C13H16O3). (n.d.). PubChemLite. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Synthesis of Esters. (n.d.). Bellevue College. Retrieved from [Link]
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Organic Chemistry Laboratory Procedures 10 The Synthesis of Esters | PDF. (n.d.). Scribd. Retrieved from [Link]
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Procedures for Disposal of Hazardous Waste. (n.d.). The University of Texas at Austin. Retrieved from [Link]
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Lab 12: Synthesis of an Ester. (n.d.). California State University, Bakersfield. Retrieved from [Link]
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Esters | Hydrocarbons | Chemistry. (2014, November 25). YouTube. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
